molecular formula C9H9NO2 B1270960 4-Aminocinnamic acid CAS No. 2393-18-2

4-Aminocinnamic acid

Cat. No.: B1270960
CAS No.: 2393-18-2
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-ZZXKWVIFSA-N
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Description

4-Aminocinnamic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870966
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
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Molecular Weight

163.17 g/mol
Source PubChem
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CAS No.

2393-18-2, 17570-30-8
Record name p-Aminocinnamic acid
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Record name 2393-18-2
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Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
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Record name p-aminocinnamic acid
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Record name 4-Aminocinnamic acid
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Foundational & Exploratory

The Genesis and Scientific Journey of 4-Aminocinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocinnamic acid, a derivative of cinnamic acid, has emerged as a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the history, discovery, and scientific evolution of this compound. It details its synthesis, explores its physicochemical properties, and examines its diverse applications, with a particular focus on its role in drug development. This document consolidates key experimental protocols, quantitative data on its biological activities, and visual representations of its interactions with cellular signaling pathways to serve as an in-depth resource for the scientific community.

Introduction

This compound, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2][3][4][5] Its structure features a cinnamic acid backbone substituted with an amino group at the para (4-position) of the phenyl ring. This substitution pattern endows the molecule with unique chemical reactivity and biological properties, distinguishing it from its parent compound, cinnamic acid. It is a white to off-white crystalline solid and is sparingly soluble in water.[1] this compound has garnered considerable attention as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, its inherent antioxidant and antimicrobial properties have prompted investigations into its therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.[1]

History and Discovery

While a definitive, singular "discovery" of this compound is not well-documented in historical records, its synthesis is intrinsically linked to the development of condensation reactions in organic chemistry during the late 19th century. The advent of the Knoevenagel condensation, a reaction that facilitates the formation of α,β-unsaturated acids, provided a viable pathway for the synthesis of various cinnamic acid derivatives.[6][7] It is highly probable that this compound was first synthesized during this era of burgeoning synthetic organic chemistry, likely in the late 19th or early 20th century, as chemists began to explore the derivatization of aromatic aldehydes.

Early research into cinnamic acid and its derivatives focused on their natural occurrence and initial applications in the fragrance and flavor industries. However, the introduction of the amino group at the 4-position opened up new avenues for its use as a versatile chemical intermediate. Over the decades, its importance has grown, particularly within the pharmaceutical and materials science sectors.

Synthesis of this compound

The most prevalent and historically significant method for synthesizing this compound is the Knoevenagel condensation . This reaction typically involves the condensation of 4-aminobenzaldehyde with malonic acid in the presence of a basic catalyst.

General Experimental Protocol: Knoevenagel Condensation

A detailed protocol for a microwave-assisted green synthesis approach is provided below:

Materials:

  • 4-aminobenzaldehyde

  • Malonic acid

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate (for recrystallization)

  • Petroleum ether (for recrystallization)

Procedure:

  • In a 50 mL borosilicate beaker suitable for microwave irradiation, combine 4-aminobenzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (2.5 mmol), and potassium carbonate (2.5 mmol).[8]

  • Add 10 mL of distilled water to the mixture.[8]

  • Stir the mixture vigorously with a glass rod for approximately 5 seconds to ensure homogeneity.[8]

  • Place the beaker in a microwave oven and irradiate at 900 W for a predetermined time, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the solution with dilute HCl to precipitate the this compound.[8]

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.[8]

  • The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[8]

Physicochemical and Biological Properties

This compound exhibits a range of physicochemical and biological properties that underpin its utility in various applications.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₉H₉NO₂[1][2][4]
Molecular Weight 163.17 g/mol [2][4]
Melting Point 170 °C[2]
Boiling Point 378.4 °C at 760 mmHg[2]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water[1]
Antimicrobial Activity (MIC)
Mycobacterium tuberculosis250–675 µM[9]

MIC: Minimum Inhibitory Concentration

Role in Drug Development and Biological Activity

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities. The presence of the amino group in this compound modifies its biological profile, making it a valuable scaffold in drug discovery.

Antioxidant Activity

Cinnamic acid derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant activity is influenced by the substitution pattern on the aromatic ring.[10] While specific quantitative data for the antioxidant activity of this compound is not extensively detailed in the provided search results, the general antioxidant properties of cinnamic acids are well-established.[11][12][13][14]

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various microorganisms. Notably, it has shown inhibitory effects against Mycobacterium tuberculosis.[9] The mechanism of antimicrobial action for cinnamic acid derivatives can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Involvement in Signaling Pathways

Recent research has begun to elucidate the interaction of cinnamic acid derivatives with key cellular signaling pathways implicated in various diseases.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival.[15][16][17][18] Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Some cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB pathway, suggesting a potential mechanism for their anti-inflammatory effects.[19]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation 4_Aminocinnamic_Acid 4-Aminocinnamic Acid 4_Aminocinnamic_Acid->IKK_Complex Inhibition Target_Genes Target Gene Expression NF_kB_active->Target_Genes Transcription

NF-κB Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis.[20][21][22][23] Aberrant MAPK signaling is a hallmark of many cancers. Cinnamic acid derivatives have been investigated for their potential to modulate this pathway, offering a possible avenue for cancer therapy.[24]

MAPK_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response 4_Aminocinnamic_Acid 4-Aminocinnamic Acid 4_Aminocinnamic_Acid->Raf Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound (Knoevenagel Condensation) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antioxidant_Assay Antioxidant Activity (e.g., DPPH Assay) Characterization->Antioxidant_Assay Antimicrobial_Assay Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., COX Assay) Characterization->Enzyme_Inhibition_Assay Cell_Based_Assay Cell-Based Assays (e.g., NF-κB Reporter Assay) Characterization->Cell_Based_Assay Data_Analysis Data Analysis (IC50, MIC Calculation) Antioxidant_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Mechanism_Elucidation Mechanism of Action Elucidation SAR_Analysis->Mechanism_Elucidation

References

An In-depth Technical Guide on the Biosynthesis of 4-Aminocinnamic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid (4-ACA) is a non-proteinogenic aromatic amino acid that serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its structure, featuring a cinnamic acid backbone with an amino group at the para-position, imparts unique chemical properties that are leveraged in drug design and material science. While native biosynthetic pathways for 4-ACA in plants are not yet fully elucidated, significant progress has been made in establishing heterologous production systems in microorganisms. This guide provides a comprehensive overview of a well-characterized engineered biosynthetic pathway for 4-ACA, offering insights into the enzymatic machinery, quantitative data, and detailed experimental protocols relevant to its production and study. This information is intended to be a valuable resource for researchers aiming to understand and potentially engineer this pathway in plant systems or optimize its production in microbial hosts.

Core Biosynthetic Pathway: An Engineered Route from Chorismate

The most clearly defined pathway for this compound biosynthesis is an engineered route that begins with chorismate, a key intermediate in the shikimate pathway, which is endogenous to plants. This engineered pathway involves a three-step enzymatic cascade to produce 4-ACA. The initial steps are analogous to the biosynthesis of p-aminobenzoic acid (PABA), followed by a final deamination step.

The key enzymes in this pathway are:

  • Aminodeoxychorismate Synthase (ADCS): This enzyme catalyzes the amination of chorismate to produce 4-amino-4-deoxychorismate (ADC). In many bacteria, ADCS is a heterodimeric complex of two proteins, PabA and PabB. PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia, which is then channeled to the PabB subunit. PabB catalyzes the addition of the amino group to chorismate. In some organisms, such as Streptomyces venezuelae, these two domains are fused into a single bifunctional enzyme, PapA.[1]

  • Aminodeoxychorismate Lyase (ADCL): This enzyme, also known as PabC, converts ADC to 4-aminophenylalanine (4-APhe) through the elimination of pyruvate and aromatization of the ring structure.[2][3]

  • Phenylalanine Ammonia-Lyase (PAL): In the final step, a PAL enzyme with broad substrate specificity is utilized to catalyze the non-oxidative deamination of 4-APhe to produce this compound and ammonia. The PAL from the yeast Rhodotorula glutinis (RgPAL) has been shown to be effective for this conversion.

The overall biosynthetic pathway is depicted below:

Biosynthesis_of_4_Aminocinnamic_acid cluster_enzymes Enzymatic Conversions Chorismate Chorismate ADCS Aminodeoxychorismate Synthase (PapA/PabA+PabB) Chorismate->ADCS ADC 4-amino-4-deoxychorismate (ADC) ADCL Aminodeoxychorismate Lyase (PapC/PabC) ADC->ADCL APhe 4-amino-phenylalanine (4-APhe) PAL Phenylalanine Ammonia-Lyase (RgPAL) APhe->PAL ACA This compound (4-ACA) Glutamine Glutamine Glutamine->ADCS Glutamate Glutamate Pyruvate Pyruvate Ammonia_out NH3 ADCS->ADC ADCS->Glutamate ADCL->APhe ADCL->Pyruvate PAL->ACA PAL->Ammonia_out

Figure 1: Engineered biosynthetic pathway of this compound from chorismate.

Quantitative Data

Quantitative understanding of enzyme kinetics and pathway efficiency is crucial for metabolic engineering and optimization. While data for the complete pathway leading to 4-ACA is still emerging, kinetic parameters for some of the key enzymes with their native substrates are available.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
PabB (ADCS)E. coliChorismate---[4]
RgPAL (PAL)Rhodotorula glutinisL-Phenylalanine609--[5]
RgPAL (TAL)Rhodotorula glutinisL-Tyrosine13.3--[5]

Note: Specific kinetic data for RgPAL with 4-aminophenylalanine is not yet widely reported and represents a key area for future research. The Km values for PabB are reported in the context of a complex with PabA and are dependent on the concentration of the other substrate (glutamine or ammonia).

Table 2: Microbial Production of Cinnamic Acid Derivatives

ProductHost OrganismTiter (mg/L)Reference
Cinnamic AcidStreptomyces lividans460[6]
p-Hydroxycinnamic AcidStreptomyces lividans786[7]
Cinnamic AcidSaccharomyces cerevisiae490[7]

Note: These titers are for related cinnamic acid derivatives and provide a benchmark for potential production levels of 4-ACA in similar engineered microbial systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the enzymes of the 4-ACA biosynthetic pathway (e.g., PapA, PapC, RgPAL) for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning:

    • Synthesize the genes encoding PapA and PapC from Streptomyces venezuelae and PAL from Rhodotorula glutinis, with codon optimization for expression in E. coli.

    • Clone the synthesized genes into a suitable expression vector, such as pET28a, which incorporates an N-terminal His6-tag for affinity purification.

  • Protein Expression:

    • Transform E. coli BL21(DE3) cells with the expression plasmids.

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking to an OD600 of 0.6-0.8.[8]

    • Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[8]

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Perform buffer exchange of the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified protein in aliquots at -80°C.

Experimental_Workflow_Purification Start Gene Synthesis & Cloning Expression Protein Expression in E. coli Start->Expression Lysis Cell Lysis & Clarification Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis Purity & Concentration Analysis Purification->Analysis Storage Storage at -80°C Analysis->Storage

Figure 2: General workflow for recombinant enzyme expression and purification.
Enzyme Activity Assays

A. Aminodeoxychorismate Synthase (ADCS) Assay

Objective: To determine the activity of ADCS by measuring the formation of ADC from chorismate and glutamine.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 1 mM L-glutamine, and 0.5 mM chorismate.

  • Enzyme Addition: Add a known amount of purified ADCS (or PabA and PabB complex) to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.

  • Analysis: The formation of ADC can be monitored spectrophotometrically or by HPLC. For a coupled assay, the product of the subsequent lyase reaction (4-APhe or PABA) can be quantified.

B. Phenylalanine Ammonia-Lyase (PAL) Assay with 4-Aminophenylalanine

Objective: To determine the activity of PAL towards 4-aminophenylalanine by measuring the formation of this compound.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a total volume of 1 mL containing 100 mM Tris-HCl (pH 8.8) and 1-10 mM 4-aminophenylalanine.[9]

  • Enzyme Addition: Add a suitable amount of purified PAL enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

  • Reaction Termination: Terminate the reaction by adding 50 µL of 4 M HCl.[9]

  • Analysis: Measure the formation of this compound by monitoring the increase in absorbance at a specific wavelength (to be determined empirically, likely around 300-320 nm) or by HPLC analysis.

HPLC Analysis of Pathway Intermediates and Product

Objective: To separate and quantify the substrate, intermediates, and final product of the 4-ACA biosynthetic pathway.

Protocol:

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation of all compounds.

  • Sample Preparation:

    • For in vitro enzyme assays, terminate the reaction and centrifuge to remove precipitated protein. Dilute the supernatant with the mobile phase.

    • For in vivo samples (e.g., from microbial cultures), extract the metabolites from the culture supernatant or cell lysate, clarify by centrifugation, and filter through a 0.22 µm filter.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution of compounds at multiple wavelengths using the PDA detector to identify the optimal wavelength for each compound.

    • Quantify the compounds by comparing their peak areas to a calibration curve generated from authentic standards.

Signaling Pathways and Regulation

In native plant systems, the phenylpropanoid pathway is tightly regulated by various internal and external cues, such as developmental stage, light, nutrient availability, and pathogen attack. The expression of key biosynthetic genes, including PAL, is often transcriptionally regulated. While the engineered pathway described here is primarily designed for heterologous expression and may bypass some of the native regulatory networks, understanding these control mechanisms is crucial for engineering this pathway into a plant chassis.

For instance, the availability of the precursor chorismate is regulated by feedback inhibition of enzymes in the shikimate pathway by aromatic amino acids. Engineering the 4-ACA pathway in plants would require careful consideration of these native regulatory loops to ensure a sufficient supply of chorismate without depleting the pools for essential aromatic amino acids.

Signaling_Regulation Stimuli Environmental & Developmental Stimuli (Light, Pathogens) TFs Transcription Factors Stimuli->TFs PAL_Gene PAL Gene Expression TFs->PAL_Gene Activation/Repression PAL_Enzyme PAL Enzyme PAL_Gene->PAL_Enzyme Phenylpropanoids Phenylpropanoid Biosynthesis PAL_Enzyme->Phenylpropanoids AAs Aromatic Amino Acids Shikimate Shikimate Pathway AAs->Shikimate Feedback Inhibition Shikimate->AAs

References

Spectroscopic Properties of 4-Aminocinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 4-Aminocinnamic acid, a molecule of significant interest in pharmaceutical and materials science. This document details ultraviolet-visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy characteristics. Experimental protocols for key analytical methods are also provided, alongside a visualization of its relevant biological pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic ultraviolet absorption arising from π-π* electronic transitions within its conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the amino group. The position of the maximum absorbance (λmax) is sensitive to the solvent environment.

Table 1: UV-Vis Absorption Data for this compound and Related Compounds

CompoundSolventλmax (nm)
This compoundMethanol~309 nm (estimated)
Cinnamic acidMethanol275 nm, 279 nm
4-Aminobenzoic acidAcidic Mobile Phase194 nm, 226 nm, 278 nm[1]

Note: The λmax for this compound is an estimation based on the typical bathochromic (red) shift observed with the addition of an amino group to the cinnamic acid chromophore.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer should be used.

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • Fill the reference cuvette with the solvent used for the sample.

    • Record a baseline spectrum with the solvent in both the sample and reference cuvettes.

    • Replace the solvent in the sample cuvette with the this compound solution.

    • Scan the absorbance from 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Fluorescence Spectroscopy

The fluorescence properties of this compound are of interest for its potential use as a molecular probe. The amino group generally enhances the fluorescence quantum yield compared to the parent cinnamic acid.

Table 2: Fluorescence Data for Related Compounds

CompoundExcitation λ (nm)Emission λ (nm)
7-Amino-4-methylcoumarin341441[2]
Experimental Protocol: Fluorescence Spectroscopy

A general procedure for measuring the fluorescence spectrum of this compound is as follows:

  • Instrumentation: A calibrated spectrofluorometer is required.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • Data Acquisition:

    • Record the absorption spectrum to determine the optimal excitation wavelength (usually the λmax).

    • Set the excitation wavelength and scan the emission spectrum over a relevant wavelength range (e.g., 320-500 nm).

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

  • Data Analysis: Identify the excitation and emission maxima. For quantitative measurements, a calibration curve can be prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the connectivity and chemical environment of each proton and carbon atom.

Table 3: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (vinylic)~6.2d~15.8
H-β (vinylic)~7.4d~15.8
Aromatic H (ortho to -CH=CH)~7.5d~8.6
Aromatic H (ortho to -NH₂)~6.6d~8.6
-NH₂~5.8br s-
-COOH~12.0br s-

Note: The chemical shifts are approximate and based on typical values for similar structures in DMSO-d₆. The large coupling constant for the vinylic protons confirms the trans configuration.

Table 4: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C=O~168
C-β (vinylic)~144
C (ipso, attached to -NH₂)~152
C (aromatic, ortho to -CH=CH)~130
C (ipso, attached to -CH=CH)~125
C (aromatic, ortho to -NH₂)~114
C-α (vinylic)~116

Note: The chemical shifts are approximate and based on data for similar cinnamic acid derivatives.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Other experiments like DEPT can be performed for further structural elucidation.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 5: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretchPrimary Amine
3300 - 2500O-H stretch (broad)Carboxylic Acid (H-bonded)
~3050C-H stretchAromatic & Vinylic
2950 - 2850C-H stretchAliphatic (if present)
~1680C=O stretchCarboxylic Acid (conjugated)
~1630C=C stretchAlkene
~1600, ~1500C=C stretchAromatic Ring
~1420O-H bendCarboxylic Acid
~1300C-N stretchAromatic Amine
~980=C-H bend (out-of-plane)trans-Disubstituted Alkene

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The software automatically performs a background subtraction. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. Strong Raman signals are often observed for non-polar bonds and symmetric vibrations.

Table 6: Expected Raman Peaks for this compound

Wavenumber (cm⁻¹)Vibration
~1630C=C stretch (vinylic)
~1600C=C stretch (aromatic ring breathing)
~1180C-H in-plane bend
~1000Aromatic ring breathing

Note: A detailed experimental Raman spectrum for this compound was not found in the searched literature. The listed peaks are based on the expected strong Raman scattering from the aromatic and vinylic C=C bonds.

Experimental Protocol: Raman Spectroscopy
  • Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).

  • Sample Preparation: The solid sample can be placed directly in the laser path, or a concentrated solution in a suitable solvent can be used.

  • Data Acquisition: Acquire the Raman spectrum over a typical range (e.g., 200-3200 cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis: Identify and assign the characteristic Raman scattering peaks.

Biological Pathway Visualization

This compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignins, flavonoids, and stilbenes.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H AminocinnamicAcid This compound (Derivative) CinnamicAcid->AminocinnamicAcid Synthetic/ Biological Modification pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL Flavonoids Flavonoids pCoumaroylCoA->Flavonoids Lignans Lignans pCoumaroylCoA->Lignans Stilbenes Stilbenes pCoumaroylCoA->Stilbenes

Caption: Phenylpropanoid biosynthesis pathway starting from L-Phenylalanine.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Further research may be required to obtain more precise quantitative data, particularly for fluorescence and Raman spectroscopy.

References

An In-depth Technical Guide to the Quantum Yield of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocinnamic acid (4-ACA) is a derivative of cinnamic acid with potential applications in various scientific fields, including drug development, owing to its chemical structure and photoreactive potential. A critical parameter governing its photochemical and photophysical behavior is the quantum yield, which quantifies the efficiency of a specific photoprocess. This technical guide provides a comprehensive overview of the quantum yield of this compound, summarizing the available data, detailing experimental protocols for its determination, and illustrating the key photochemical pathways. While a precise, universally accepted value for the quantum yield of 4-ACA remains to be definitively established in the literature, this guide consolidates the existing knowledge to aid researchers in their investigations.

Introduction to the Photochemistry of this compound

This compound, like other cinnamic acid derivatives, possesses a carbon-carbon double bond in conjugation with an aromatic ring and a carboxylic acid group. This extended π-system allows the molecule to absorb ultraviolet (UV) light, leading to the formation of an electronically excited state. From this excited state, 4-ACA can undergo several competing processes, each with its own quantum yield:

  • Fluorescence: Emission of a photon to return to the ground state.

  • Non-radiative decay: De-excitation through vibrational relaxation (heat).

  • Photochemical reactions: Undergoing a chemical transformation, such as cis-trans isomerization or [2+2] cycloaddition (photodimerization).

The quantum yield (Φ) of any of these processes is defined as the ratio of the number of molecules undergoing that specific event to the number of photons absorbed.

Fluorescence Quantum Yield of this compound

Direct experimental values for the fluorescence quantum yield of this compound are not prominently reported in peer-reviewed literature. However, studies on a series of aminocinnamic acid derivatives provide a strong indication of its fluorescent properties.

Research indicates that the fluorescence quantum yield of aminocinnamic acids and their esters is generally low , typically not exceeding 3.5% in a range of solvents with varying polarities (non-polar, polar aprotic, and polar protic)[1]. This low value suggests that the deactivation of the first singlet excited state (S₁) occurs predominantly through non-radiative pathways, such as internal conversion and intersystem crossing.

Table 1: Summary of Reported Fluorescence Quantum Yield Data for Aminocinnamic Acid Derivatives

Compound ClassSolvent(s)Reported Fluorescence Quantum Yield (Φf)Reference
Aminocinnamic acids and their methyl esters1,4-Dioxane, Ethyl acetate, Methanol≤ 0.035[1]

The low fluorescence quantum yield is a critical consideration for applications that rely on the emissive properties of the molecule, such as in the development of fluorescent probes.

Photochemical Quantum Yield of this compound

Cis-Trans Isomerization

In solution, upon absorption of UV light, trans-4-aminocinnamic acid can isomerize to the cis form. This process is often reversible, and the quantum yield is dependent on factors such as the excitation wavelength and the solvent environment.

[2+2] Photodimerization

In the solid state, the [2+2] photodimerization of cinnamic acid derivatives is a well-studied topochemical reaction, where the reaction course is controlled by the crystal lattice[2][3][4]. The quantum yield of this process is critically dependent on the proximity and orientation of the double bonds in adjacent molecules within the crystal. While reaction yields can be high, and in some cases quantitative, this does not directly equate to the quantum yield of the primary photochemical step.

Experimental Protocols for Quantum Yield Determination

Accurate determination of the quantum yield of this compound requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring both fluorescence and photochemical quantum yields.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is most commonly determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow:

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare a series of dilute solutions of this compound prep_standard Prepare a series of dilute solutions of a suitable fluorescence standard measure_abs_sample Measure absorbance of 4-ACA solutions at the excitation wavelength prep_sample->measure_abs_sample measure_abs_standard Measure absorbance of standard solutions at the same excitation wavelength prep_standard->measure_abs_standard measure_fluor_sample Measure fluorescence emission spectra of 4-ACA solutions measure_abs_sample->measure_fluor_sample measure_fluor_standard Measure fluorescence emission spectra of standard solutions measure_abs_standard->measure_fluor_standard integrate_fluor Integrate the area under the fluorescence emission curves measure_fluor_sample->integrate_fluor measure_fluor_standard->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate_fluor->plot_data calculate_qy Calculate the quantum yield using the slopes of the plots and the known quantum yield of the standard plot_data->calculate_qy

Figure 1: Workflow for the determination of relative fluorescence quantum yield.

Detailed Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and an absorption spectrum that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for the UV region.

  • Preparation of Solutions: Prepare a series of five to six dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects[5].

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The relationship should be linear. Determine the slope (Gradient) of each line.

    • Calculate the quantum yield of the sample (Φx) using the following equation:

      Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

      where:

      • Φstd is the quantum yield of the standard.

      • Gradx and Gradstd are the gradients of the plots for the sample and standard, respectively.

      • ηx and ηstd are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

Determination of Photochemical Quantum Yield (Chemical Actinometry)

The quantum yield of a photochemical reaction is determined by measuring the number of moles of product formed or reactant consumed for a given number of photons absorbed. Chemical actinometry is the standard method for measuring the photon flux of the light source.

Experimental Workflow:

G cluster_actinometry Actinometry: Photon Flux Measurement cluster_photoreaction Sample Photoreaction cluster_calculation Quantum Yield Calculation prep_act Prepare a chemical actinometer solution (e.g., potassium ferrioxalate) irradiate_act Irradiate the actinometer solution with the light source for a defined time prep_act->irradiate_act analyze_act Analyze the irradiated solution to determine the extent of photochemical change irradiate_act->analyze_act calc_flux Calculate the photon flux of the light source based on the known quantum yield of the actinometer analyze_act->calc_flux calc_qy Calculate the photochemical quantum yield of 4-ACA by relating the moles of reacted 4-ACA to the number of photons absorbed (determined from photon flux) calc_flux->calc_qy prep_sample Prepare a solution of this compound irradiate_sample Irradiate the 4-ACA solution under identical conditions as the actinometer prep_sample->irradiate_sample analyze_sample Analyze the irradiated 4-ACA solution to quantify the amount of product formed or reactant consumed irradiate_sample->analyze_sample analyze_sample->calc_qy

Figure 2: Workflow for determining photochemical quantum yield using chemical actinometry.

Detailed Protocol using Potassium Ferrioxalate Actinometry:

  • Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark[1].

  • Irradiation of Actinometer: Irradiate a known volume of the actinometer solution with the monochromatic light source to be used for the sample irradiation for a precisely measured time.

  • Development of Actinometer: After irradiation, add a solution of 1,10-phenanthroline to an aliquot of the irradiated actinometer solution. The Fe²⁺ ions produced during the photoreaction will form a colored complex (ferroin). A buffering solution (e.g., sodium acetate) is also added to ensure the correct pH for complex formation.

  • Analysis of Actinometer: Measure the absorbance of the ferroin complex at its absorption maximum (around 510 nm) using a spectrophotometer. Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (molar absorptivity of the complex is approximately 11,100 M⁻¹cm⁻¹)[1].

  • Calculation of Photon Flux: The photon flux (number of photons per unit time) can be calculated from the moles of Fe²⁺ formed, the irradiation time, and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

  • Irradiation of this compound: Irradiate a solution of this compound under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

  • Analysis of Photoreaction: Quantify the change in concentration of the this compound reactant or the formation of a specific photoproduct using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation of Photochemical Quantum Yield: The photochemical quantum yield (Φp) is calculated as:

    Φp = (moles of product formed or reactant consumed) / (moles of photons absorbed)

    The moles of photons absorbed are determined from the photon flux measured in the actinometry step and the fraction of light absorbed by the this compound solution.

Signaling Pathways and Logical Relationships

The photophysical and photochemical processes of this compound can be represented as a series of competing de-excitation pathways from the electronically excited state.

G S0 Ground State (S₀) 4-ACA S1 Excited Singlet State (S₁) 4-ACA* S0->S1 Absorption of UV Photon (hν) Fluorescence Fluorescence S1->Fluorescence Φf NonRad Non-radiative Decay (Internal Conversion, Intersystem Crossing) S1->NonRad Φnr Isomerization cis-trans Isomerization S1->Isomerization Φiso Dimerization [2+2] Photodimerization S1->Dimerization Φdimer Fluorescence->S0 Emission of Photon (hν') NonRad->S0 Heat Isomerization->S0 cis-4-ACA Dimerization->S0 Dimer Product

Figure 3: De-excitation pathways of photoexcited this compound.

Conclusion

The quantum yield of this compound is a fundamental parameter that dictates its behavior upon exposure to UV light. While precise quantitative values for its fluorescence and photochemical quantum yields are not well-documented, existing literature suggests a low fluorescence quantum yield (≤ 3.5%), with non-radiative decay processes being dominant. The primary photochemical reactions are cis-trans isomerization and [2+2] photodimerization, with the latter being highly dependent on the solid-state packing. This guide provides researchers with the necessary theoretical background and detailed experimental protocols to accurately determine these quantum yields, thereby facilitating a deeper understanding of the photophysical and photochemical properties of this compound for its potential applications in drug development and materials science.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 4-Aminocinnamic acid, a molecule of interest in various scientific domains, including pharmaceuticals and materials science. This document delves into the crystallographic parameters of this compound and its salts, outlines a detailed experimental protocol for crystal structure determination via single-crystal X-ray diffraction, and presents a visual workflow of the process.

Crystallographic Data of this compound and Its Salts

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. For this compound and its derivatives, this structural insight is crucial for applications in drug design, where molecular geometry dictates interaction with biological targets, and in materials science, where crystal packing influences properties like solubility and stability.

The following tables summarize the key crystallographic data for this compound and two of its salts, as retrieved from the Crystallography Open Database (COD) and scientific literature. This quantitative data provides a foundational understanding of their solid-state structures.

Table 1: Crystal Structure Data for this compound

ParameterCOD Entry 4501237COD Entry 4501238COD Entry 7118578
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P 1 21/c 1P 1 21/n 1P b c a
Unit Cell Dimensions
a (Å)12.16(2)10.33(1)29.39(2)
b (Å)12.00(2)5.01(1)11.96(1)
c (Å)5.58(1)15.65(2)4.98(1)
α (°)90.0090.0090.00
β (°)99.1(2)108.0(1)90.00
γ (°)90.0090.0090.00
Volume (ų)804(2)770(2)1751(2)

Table 2: Crystal Structure Data for Salts of this compound

ParameterThis compound hydrochlorideThis compound sulphate
Crystal System MonoclinicMonoclinic
Space Group P 21/cP 21/n
Unit Cell Dimensions
a (Å)5.623(1)12.081(3)
b (Å)22.185(4)7.829(2)
c (Å)7.778(2)12.148(3)
α (°)90.0090.00
β (°)108.97(3)114.71(3)
γ (°)90.0090.00
Volume (ų)917.4(3)1042.3(5)

Note: The data for the hydrochloride and sulphate salts were obtained from the supplementary information of the publication with DOI: 10.1039/C5CC09412G.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like this compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be deduced. The following is a detailed, step-by-step protocol for this experimental procedure.

1. Crystal Growth

  • Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.

  • Methodology:

    • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, or mixtures with water can be explored.

    • Supersaturation: A supersaturated solution of the compound is prepared. This can be achieved by:

      • Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound at a constant temperature.

      • Slow Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization.

      • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization.

    • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a small loop or a micromanipulator.

2. Crystal Mounting

  • Objective: To mount a single crystal on the goniometer head of the diffractometer.

  • Methodology:

    • A selected crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

    • The crystal is then mounted on a cryoloop, which is in turn attached to a magnetic base on the goniometer head.

3. Data Collection

  • Objective: To measure the intensities and positions of the X-ray beams diffracted by the crystal.

  • Methodology:

    • Instrument Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.

    • X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal.

    • Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector). Each image captures a pattern of diffraction spots.

4. Data Processing

  • Objective: To process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Methodology:

    • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.

    • Integration: The intensity of each diffraction spot is measured and integrated.

    • Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final, unique set of reflection data.

5. Structure Solution and Refinement

  • Objective: To determine the atomic positions within the unit cell and refine the structural model to best fit the experimental data.

  • Methodology:

    • Phase Problem: The diffraction experiment measures the intensities but not the phases of the diffracted X-rays. The "phase problem" is solved using computational methods such as:

      • Direct Methods: For small molecules, this method uses statistical relationships between the reflection intensities to directly calculate the phases.

      • Patterson Methods: This method is used for structures containing heavy atoms.

    • Model Building: An initial model of the crystal structure is built based on the determined phases and the known chemical composition.

    • Refinement: The atomic coordinates, thermal parameters, and other structural parameters of the model are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated diffraction intensities. The quality of the final model is assessed using metrics such as the R-factor.

Visualizing the Workflow

To provide a clear understanding of the logical flow of the crystal structure determination process, the following diagram has been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement model_building->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A Comprehensive Technical Guide to 4-Aminocinnamic Acid: Properties, Protocols, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C9H9NO2.[1] It belongs to the class of cinnamic acids, which are characterized by a benzene ring, an acrylic acid functional group, and in this specific case, an amino group at the para position of the phenyl ring.[1] This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] this compound serves as a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its inherent biological activities, such as antioxidant and antimicrobial properties, make it a focal point for research in drug development.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Physical and Chemical Properties

This compound typically presents as a white to off-white or light yellow to brown crystalline powder.[1][2] It is sparingly soluble in water.[1] The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Appearance White to off-white/light yellow to brown crystalline powder[1][2]
Molecular Formula C9H9NO2[1][2]
Molecular Weight 163.176 g/mol [1]
Melting Point 170 °C[3]
Boiling Point 378.4 °C at 760 mmHgN/A
Solubility Sparingly soluble in water[1]
pKa (Predicted) 4.79 ± 0.10[1]
CAS Number 2393-18-2, 17570-30-8 (E-isomer)[1][3]
Table 2: Computed Chemical Properties of this compound
PropertyValueReferences
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 63.3 Ų[1]
Heavy Atom Count 12[1]
Complexity 181[1]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[4][5] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[5] For the synthesis of this compound, 4-aminobenzaldehyde and malonic acid are the key starting materials.

Materials:

  • 4-Aminobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)[6]

  • Piperidine (as catalyst)[6]

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in pyridine (5 mL).[6]

  • Add a catalytic amount of piperidine (0.15 mL) to the reaction mixture.[6]

  • Heat the mixture to reflux at 70°C for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated HCl (5 mL) and cold water (40 mL) to the cooled mixture to precipitate the crude product.[6]

  • Collect the solid product by suction filtration and wash it thoroughly with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A 4-Aminobenzaldehyde C Pyridine (Solvent) A->C F Cooling A->F Knoevenagel Condensation B Malonic Acid B->C B->F Knoevenagel Condensation D Piperidine (Catalyst) E Reflux at 70°C, 5h D->F Knoevenagel Condensation E->F Knoevenagel Condensation G Acidification (HCl) & Precipitation F->G H Filtration G->H I Recrystallization (Ethanol) H->I J This compound (Product) I->J

General workflow for the synthesis of this compound.
Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a standard and effective method.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Analysis

The purity and identity of the final product can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a photodiode array (PDA) detector can be used to determine the purity of this compound.[7][8] A suitable mobile phase would consist of an acetonitrile and water gradient with a C18 column. The retention time and the UV spectrum obtained from the PDA detector can confirm the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for structural elucidation.[9][10][11] The 1H NMR spectrum of this compound would show characteristic peaks for the aromatic protons, the vinylic protons of the acrylic acid moiety, the amino group protons, and the carboxylic acid proton. The 13C NMR spectrum would show the corresponding signals for all the carbon atoms in the molecule.[6][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene and the aromatic ring.[9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

Biological Activity and Potential Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[12][13] While the specific signaling pathways for this compound are not extensively detailed in the literature, studies on structurally similar compounds, such as 4-methoxycinnamic acid (MCA), provide valuable insights into its potential mechanisms of action.

Antimicrobial and Antifungal Activity

Research on MCA has shown that it exerts antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane.[14] This suggests that this compound may share a similar mechanism of action against certain microbial pathogens, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of MCA have been linked to the downregulation of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[14] This effect is reportedly mediated through the Mincle (Macrophage-inducible C-type lectin) signaling pathway.[14] Mincle is a pattern recognition receptor that can recognize fungal and bacterial components, leading to an inflammatory response. By modulating this pathway, cinnamic acid derivatives may help to control inflammation.

G Potential Anti-inflammatory Signaling Pathway PAMP Pathogen-Associated Molecular Patterns (PAMPs) Mincle Mincle Receptor PAMP->Mincle Syk Syk Mincle->Syk CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 NFkB NF-κB CARD9_Bcl10_MALT1->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines ACA This compound (Proposed) ACA->Mincle Inhibition? ACA->Syk Inhibition?

Proposed anti-inflammatory mechanism via Mincle pathway.

Conclusion

This compound is a compound of considerable interest with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Knoevenagel condensation. The potential for this molecule and its derivatives in drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents, is significant. Further research into its specific biological mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals working with or interested in this compound.

References

4-Aminocinnamic Acid: An In-Depth Technical Guide to its Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocinnamic acid, a derivative of cinnamic acid, is a compound of growing interest within the scientific community for its potential therapeutic applications. While extensive research has elucidated the antioxidant properties of various cinnamic acid derivatives, particularly those with hydroxyl and methoxy substitutions, specific quantitative data on the antioxidant activity of this compound remains limited in publicly available literature. This technical guide provides a comprehensive overview of the established antioxidant mechanisms of the cinnamic acid family, details the standard experimental protocols for evaluating antioxidant potential, and presents available data on related compounds to infer the potential activity of this compound. Furthermore, it delves into the cellular signaling pathways, such as the Nrf2/ARE pathway, that are likely modulated by this class of compounds.

Introduction to Cinnamic Acids and their Antioxidant Potential

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, contributing to the flavor, fragrance, and color of many fruits, vegetables, and spices. Structurally, they consist of a phenyl group attached to a propenoic acid moiety. The antioxidant properties of cinnamic acid derivatives are primarily attributed to their chemical structure, which allows them to act as free radical scavengers and modulators of cellular antioxidant defense systems. The presence, number, and position of substituents on the phenyl ring, such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, significantly influence their antioxidant capacity.

Mechanisms of Antioxidant Action

The antioxidant effects of cinnamic acid derivatives, and by extension potentially this compound, are exerted through two primary mechanisms:

  • Direct Radical Scavenging: These compounds can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions.

  • Indirect Antioxidant Effects via Nrf2 Pathway Activation: Cinnamic acid derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

The Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some cinnamic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination Ub->Nrf2 Inducer This compound (Inducer) Inducer->Keap1 interacts with Maf Maf Nrf2_n->Maf ARE ARE Nrf2_n->ARE binds to Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2 Signaling Pathway Activation.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is typically quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or reduce oxidized species. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to achieve 50% of the maximum effect. A lower IC50 value indicates a higher antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method used to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color.

CompoundDPPH IC50 (µM)Reference
Caffeic Acid Amide< 100[1][2][3]
Ferulic Acid Amide< 100[1][2][3]
p-Coumaric Acid 3,4-dihydroxyphenethyl esterPotent Activity[4]
p-Coumaric Acid Phenethyl EsterPotent Activity[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

No specific IC50 values for this compound or its close derivatives were found in the provided search results for the ABTS assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured to determine the reducing power of the sample.

Compound/DerivativeFRAP ActivityReference
Amides of Caffeic and Ferulic AcidSimilar or superior to ascorbic acid[1][2][3]
Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cultured cells from oxidative stress induced by a peroxyl radical generator.

No specific CAA data for this compound or its close derivatives were found in the provided search results.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the antioxidant activity of compounds like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Data Quantitative Data (IC50, etc.) DPPH->Data ABTS ABTS Assay ABTS->Data FRAP FRAP Assay FRAP->Data CAA CAA Assay CAA->Data Nrf2 Nrf2 Activation (Western Blot) Mechanism Mechanism of Action Nrf2->Mechanism Compound This compound (Test Compound) Compound->DPPH Compound->ABTS Compound->FRAP Compound->CAA Compound->Nrf2

General Experimental Workflow.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color change from purple to yellow is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add various concentrations of the test compound.

    • Add the DPPH solution to each well/cuvette.

    • Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

FRAP Assay

Principle: The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Assay Procedure:

    • Add the test compound at various concentrations to the FRAP reagent.

  • Incubation:

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement:

    • Measure the absorbance of the colored product at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox). The antioxidant capacity of the sample is expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals.

Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black microplate and grow to confluence.

  • Loading with DCFH-DA:

    • Wash the cells and incubate them with a solution of DCFH-DA.

  • Treatment with Antioxidant:

    • Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound.

  • Induction of Oxidative Stress:

    • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Measurement:

    • Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The reduction in fluorescence in treated cells compared to control cells indicates the antioxidant capacity.

Western Blot Analysis for Nrf2 Activation

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the levels of Nrf2 in the nuclear fraction and the expression of its downstream target proteins (e.g., HO-1, NQO1) are measured.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the test compound for various time points.

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts, or prepare whole-cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) to determine the relative protein expression levels. An increase in nuclear Nrf2 and the expression of its target proteins indicates activation of the pathway.

Conclusion and Future Directions

While the antioxidant potential of the cinnamic acid class of compounds is well-established, this technical guide highlights the need for specific research into the quantitative antioxidant activity of this compound. The provided experimental protocols offer a robust framework for researchers to conduct such investigations. Future studies should focus on determining the IC50 values of this compound in various antioxidant assays and exploring its efficacy in cell-based models. Elucidating the precise mechanisms of action, particularly its ability to modulate the Nrf2 signaling pathway, will be crucial in understanding its full therapeutic potential for conditions associated with oxidative stress. Such data will be invaluable for drug development professionals seeking to leverage the antioxidant properties of novel cinnamic acid derivatives.

References

Methodological & Application

4-Aminocinnamic Acid: A Versatile Non-Natural Amino Acid for Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids (nnAAs) into proteins represents a powerful tool in chemical biology and drug discovery. This technology allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. 4-Aminocinnamic acid (4-AmC), an analog of tyrosine, offers unique properties that can be exploited for various applications, including the investigation of protein-protein interactions and the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into proteins using amber codon suppression technology.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
Appearance Light yellow to brown crystalline powder[3]
Melting Point 170-173 °C
Solubility Soluble in DMSO and DMF

Applications in Research and Drug Development

The incorporation of this compound into proteins opens up a range of possibilities for researchers and drug development professionals.

1. Photo-Cross-linking to Study Protein-Protein Interactions:

The vinyl group of this compound can be photo-activated to form a covalent bond with interacting molecules in close proximity. This property is invaluable for mapping protein-protein interaction sites, which is crucial for understanding disease mechanisms and for designing targeted therapeutics.[4][5][6] Upon exposure to UV light, the cinnamic acid side chain can form a reactive intermediate that cross-links with nearby amino acid residues of a binding partner.[7][8]

2. Fluorescent Reporter:

Cinnamic acid and its derivatives can exhibit fluorescent properties.[1][9] Incorporating this compound can introduce an intrinsic fluorescent probe into a protein without the need for bulky external fluorophores. This allows for the study of protein conformational changes, ligand binding, and dynamics in a more native environment.[10][11][12]

3. Bio-orthogonal Handle:

The amino group on the phenyl ring of this compound can serve as a bio-orthogonal handle for specific chemical modifications.[13][14][15] This allows for the attachment of various payloads, such as drugs, imaging agents, or polyethylene glycol (PEG), to the protein of interest with high specificity.

Genetic Incorporation of this compound

The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This involves engineering a synthetase that specifically recognizes this compound and charges it onto an orthogonal suppressor tRNA that recognizes a unique codon, typically the amber stop codon (UAG).

Hypothetical Kinetic Data for an Engineered 4-AmC-tRNA Synthetase

Disclaimer: The following data is hypothetical and serves as an example of the kinetic parameters for an engineered synthetase specific for this compound. Researchers would need to perform kinetic assays to determine the actual values for their specific engineered synthetase.

Amino AcidApparent Km (µM)Apparent kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 1500.08533
L-Tyrosine> 50,000< 0.001< 20

Experimental Protocols

Protocol 1: General Workflow for Site-Specific Incorporation of this compound

This protocol outlines the general steps for incorporating this compound into a target protein in E. coli.

G cluster_prep Preparation cluster_transformation Transformation cluster_expression Protein Expression cluster_purification Purification & Analysis P1 Construct Expression Plasmids: 1. Target protein with amber codon (TAG) 2. Engineered 4-AmC-RS 3. Orthogonal tRNA T1 Co-transform E. coli with all three plasmids P1->T1 T2 Select for transformants on appropriate antibiotic plates T1->T2 E1 Grow cells in minimal media supplemented with this compound T2->E1 E2 Induce protein expression (e.g., with IPTG) E1->E2 E3 Harvest cells by centrifugation E2->E3 PU1 Lyse cells and purify the target protein (e.g., via His-tag) E3->PU1 PU2 Verify incorporation by Mass Spectrometry PU1->PU2 G cluster_incubation Incubation cluster_crosslinking Photo-Cross-linking cluster_analysis Analysis I1 Incubate purified protein containing 4-AmC with its potential binding partner(s) C1 Expose the protein mixture to UV light (e.g., 365 nm) I1->C1 A1 Analyze the cross-linked products by SDS-PAGE C1->A1 A2 Excise the cross-linked band and identify the binding partner by Mass Spectrometry A1->A2 G cluster_pathway Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor binds Kinase Kinase (with 4-AmC) Receptor->Kinase activates Substrate Substrate Kinase->Substrate phosphorylates Crosslink Cross-linked Kinase-Substrate Complex Kinase->Crosslink UV light PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Substrate->Crosslink Downstream Downstream Signaling PhosphoSubstrate->Downstream

References

Genetic Incorporation of 4-Aminocinnamic Acid into Proteins: Applications and Protocols for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 20 canonical amino acids that constitute the building blocks of proteins offer a limited chemical repertoire. The ability to expand the genetic code to include unnatural amino acids (UAAs) with diverse chemical properties has opened up new avenues for basic research and the development of novel therapeutics.[1][2] 4-Aminocinnamic acid (4-Ami) is a particularly interesting UAA due to its unique spectroscopic properties and potential for bio-orthogonal chemistry. Its cinnamic acid moiety can serve as a fluorescent probe, and the amino group provides a handle for further chemical modifications. The genetic incorporation of 4-Ami allows for the precise placement of these functionalities within a protein's structure, offering unparalleled control over protein engineering.

The primary method for site-specific UAA incorporation is the amber stop codon (UAG) suppression technique.[1][3] This method relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The orthogonal aaRS is engineered to specifically recognize and charge the UAA onto the suppressor tRNA, which in turn recognizes the amber codon in the mRNA and inserts the UAA at that position during protein translation.[1]

Applications in Research and Drug Development

The incorporation of this compound into proteins can be leveraged for a variety of applications:

  • Fluorescent Labeling: The intrinsic fluorescence of the cinnamic acid group can be used to study protein localization, dynamics, and interactions without the need for bulky external fluorophores.

  • Photo-crosslinking: The double bond in the cinnamic acid side chain can potentially be used for photo-induced crosslinking to study protein-protein or protein-nucleic acid interactions.

  • Bio-orthogonal Chemistry: The amino group of 4-Ami can be selectively modified with various probes, such as biotin or fluorescent dyes, using bio-orthogonal chemical reactions. This allows for the site-specific labeling of proteins in complex biological environments.

  • Enhanced Therapeutic Properties: The introduction of UAAs can improve the stability, efficacy, and half-life of therapeutic proteins.[4] While specific data for 4-Ami is limited, the general principles of UAA incorporation suggest potential benefits in drug development.

Quantitative Data Overview

The efficiency of UAA incorporation and the final yield of the modified protein can vary depending on the specific UAA, the orthogonal aaRS/tRNA pair, the expression host, and the location of the amber codon within the target gene. The following tables provide examples of quantitative data obtained for the incorporation of other UAAs, which can serve as a benchmark for experiments with this compound.

Unnatural Amino AcidExpression SystemProteinYield (mg/L)Incorporation Efficiency (%)Reference
p-AzidophenylalanineE. coliMyoglobin~15>95(Example, not from a specific cited source)
Nε-acetyl-L-lysineE. coliGreen Fluorescent Protein~10~50-90(Example, not from a specific cited source)
p-BoronophenylalanineMammalian (HEK293T)Antibody Fragment~5>90(Example, not from a specific cited source)

Table 1: Examples of Protein Yields with Incorporated Unnatural Amino Acids.

Unnatural Amino AcidOrthogonal SystemKm (UAA) (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
p-AzidophenylalanineMjTyrRS variant2300.04174(Example, not from a specific cited source)
Nε-acetyl-L-lysineMjTyrRS variant4500.0244(Example, not from a specific cited source)
O-Methyl-L-tyrosineMjTyrRS variant1500.08533(Example, not from a specific cited source)

Table 2: Kinetic Parameters of Engineered Aminoacyl-tRNA Synthetases for Selected Unnatural Amino Acids.

Experimental Protocols

Note: The following protocols are generalized for the incorporation of a UAA using amber suppression. A critical prerequisite is the availability of an orthogonal aminoacyl-tRNA synthetase (aaRS) that is specific for this compound. As of this writing, a specific, publicly available aaRS for 4-Ami has not been identified in the literature. Therefore, researchers will need to either develop a specific synthetase through directed evolution or obtain one from a commercial or academic source. The general steps for evolving an aaRS are outlined in the workflow diagram below.

General Workflow for Developing and Using an Orthogonal System for 4-Ami Incorporation

workflow cluster_dev Synthetase Development (Directed Evolution) cluster_incorp Protein Incorporation lib Create aaRS Mutant Library pos_sel Positive Selection (Survival in presence of 4-Ami and reporter gene) lib->pos_sel neg_sel Negative Selection (Death in absence of 4-Ami) pos_sel->neg_sel isolate Isolate and Characterize Evolved Synthetase neg_sel->isolate construct Construct Expression Vector (Target gene with TAG codon, aaRS, tRNA) isolate->construct Use Evolved Synthetase transform Transform Host Cells (E. coli or Mammalian) construct->transform express Express Protein (Induce and supplement with 4-Ami) transform->express purify Purify Protein express->purify charac Characterize Protein purify->charac

Caption: General workflow for developing a 4-Ami specific synthetase and its use in protein incorporation.

Protocol 1: Genetic Incorporation of this compound in E. coli

This protocol outlines the steps for expressing a target protein containing 4-Ami in E. coli using an amber suppressor plasmid system.

1. Plasmid Construction:

  • Obtain or construct a plasmid containing the gene for the orthogonal tRNACUA and the 4-Ami specific aminoacyl-tRNA synthetase (aaRS). A common choice is a pEVOL-based plasmid.
  • Introduce an amber stop codon (TAG) at the desired site in your target protein's gene on a separate expression vector (e.g., a pET-based vector) using site-directed mutagenesis.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with the plasmid containing the orthogonal system and the plasmid containing your target gene with the amber codon.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Add this compound to a final concentration of 1-2 mM.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to improve protein folding and incorporation efficiency.

4. Protein Purification and Analysis:

  • Harvest the cells by centrifugation.
  • Lyse the cells using sonication or a French press.
  • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
  • Confirm the incorporation of 4-Ami by mass spectrometry. The mass of the protein will be increased by the mass of 4-Ami minus the mass of the original amino acid.
  • Further characterization can be performed using fluorescence spectroscopy to analyze the properties of the incorporated 4-Ami.

Protocol 2: Genetic Incorporation of this compound in Mammalian Cells

This protocol describes the transient transfection of mammalian cells for the expression of a protein containing 4-Ami.

1. Plasmid Construction:

  • Construct a mammalian expression vector (e.g., pcDNA-based) containing your gene of interest with an in-frame amber stop codon (TAG) at the desired position.
  • Construct a second mammalian expression vector containing the genes for the orthogonal tRNACUA and the 4-Ami specific aaRS.

2. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T or CHO cells) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).
  • Seed the cells in a culture plate to be 70-90% confluent at the time of transfection.
  • Co-transfect the cells with the two plasmids using a suitable transfection reagent (e.g., Lipofectamine).

3. Protein Expression:

  • After 4-6 hours of transfection, replace the medium with fresh medium containing this compound at a final concentration of 0.5-1 mM.
  • Incubate the cells for 48-72 hours to allow for protein expression.

4. Protein Extraction and Analysis:

  • Harvest the cells and lyse them using a suitable lysis buffer.
  • Analyze the protein expression by Western blotting using an antibody against your protein of interest or an affinity tag. A full-length protein band will indicate successful suppression of the amber codon.
  • For larger scale production, the protein can be purified using affinity chromatography.
  • Confirm the incorporation of 4-Ami using mass spectrometry.

Signaling Pathways and Logical Relationships

The core of the genetic incorporation of 4-Ami is the orthogonal translation system. The following diagram illustrates the logical relationship between the components of this system.

orthogonal_system cluster_orthogonal Orthogonal System cluster_cellular Cellular Translation Machinery Ami This compound (4-Ami) aaRS Engineered aaRS Ami->aaRS charged_tRNA 4-Ami-tRNA(CUA) aaRS->charged_tRNA charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome mRNA mRNA with TAG codon mRNA->ribosome protein Protein with 4-Ami ribosome->protein translates

Caption: Logical diagram of the orthogonal translation system for 4-Ami incorporation.

Conclusion

The genetic incorporation of this compound provides a powerful strategy for the site-specific modification of proteins, enabling a wide range of applications in both fundamental research and drug development. While the development of a specific orthogonal aminoacyl-tRNA synthetase for 4-Ami is a critical prerequisite, the general protocols and principles outlined in this document provide a solid foundation for researchers to embark on this exciting area of protein engineering. The ability to introduce this unique chemical moiety with precision will undoubtedly lead to new insights into protein function and the creation of next-generation protein therapeutics.

References

Application Notes and Protocols for 4-Aminocinnamic Acid as a Potential Photo-Crosslinker for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo photo-crosslinking is a powerful technique for identifying and mapping protein-protein interactions (PPIs) within their native cellular environment. This method often employs genetically encoded unnatural amino acids (UAAs) with photo-activatable moieties. Upon incorporation into a protein of interest, these UAAs can be activated by UV light to form covalent bonds with interacting partners, thus capturing even transient or weak interactions. While p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzF) are commonly used for this purpose, other photo-reactive molecules are continuously being explored for novel applications.

4-Aminocinnamic acid is a derivative of cinnamic acid, which is known to undergo photodimerization via a [2+2] photocycloaddition reaction upon exposure to UV light.[1] This property suggests its potential as a photo-crosslinking agent. Although not a mainstream UAA for in vivo crosslinking, its unique photochemical properties could offer advantages in specific experimental contexts. These application notes provide a comprehensive overview and a set of proposed protocols for the utilization of this compound in in vivo photo-crosslinking studies. It is important to note that the application of this compound for in vivo protein crosslinking is still largely theoretical, and the following protocols are adapted from established methods for other UAAs.

Photochemical Properties of this compound

The photo-crosslinking potential of this compound is derived from the cinnamate group. Upon irradiation with UV light (typically >260 nm), the double bond in the cinnamate moiety becomes excited and can react with a nearby cinnamate group on another molecule to form a cyclobutane ring.[2] This [2+2] photocycloaddition is a reversible process, with the cyclobutane adduct being cleavable by shorter wavelength UV light (<260 nm).[2] This reversibility could potentially be exploited for novel experimental designs, such as the controlled release of crosslinked complexes.

Proposed Methodology for In Vivo Incorporation

The site-specific incorporation of this compound into a protein of interest in vivo requires the expansion of the genetic code. This is achieved by introducing a unique codon (typically the amber stop codon, UAG) at the desired site in the gene of the target protein and expressing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The engineered aaRS specifically recognizes this compound and attaches it to the tRNA, which in turn delivers it to the ribosome for incorporation into the growing polypeptide chain in response to the UAG codon.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in in vivo photo-crosslinking experiments, adapted from established procedures for other UAAs.

Protocol 1: Genetic Incorporation of this compound
  • Vector Construction:

    • Subclone the gene of the protein of interest (POI) into a mammalian expression vector.

    • Introduce an amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.

    • Co-transfect cells with a separate vector containing the engineered aminoacyl-tRNA synthetase specific for this compound and its cognate tRNA.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Transfect the cells with the expression vectors for the POI-TAG mutant and the aaRS/tRNA pair using a suitable transfection reagent.

  • Incorporation of this compound:

    • 24 hours post-transfection, replace the growth medium with fresh medium supplemented with 1-10 mM this compound.

    • Incubate the cells for another 24-48 hours to allow for expression and incorporation of the UAA.

Protocol 2: In Vivo UV Photo-Crosslinking
  • Cell Preparation:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS completely.

  • UV Irradiation:

    • Place the cell culture dish on ice.

    • Irradiate the cells with a long-wave UV lamp (e.g., 300-365 nm) for 15-60 minutes. The optimal wavelength and duration will need to be determined empirically.

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protocol 3: Affinity Purification and Analysis
  • Affinity Purification:

    • If the POI is tagged (e.g., with a His- or FLAG-tag), incubate the clarified lysate with the appropriate affinity beads (e.g., Ni-NTA or anti-FLAG M2 agarose) overnight at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Resolve the eluted protein complexes on an SDS-PAGE gel.

    • Visualize the crosslinked products by Coomassie staining or silver staining.

    • Confirm the identity of the crosslinked partners by Western blotting using specific antibodies.

  • Mass Spectrometry Analysis:

    • Excise the protein bands corresponding to the crosslinked complexes from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Data Presentation

Quantitative data from in vivo photo-crosslinking experiments are crucial for validating interactions and understanding their dynamics. The following tables provide examples of how such data could be structured.

Table 1: Quantitative Mass Spectrometry Analysis of Crosslinked Partners
Bait Protein Identified Interacting Protein
Protein XProtein A
Protein XProtein B
Protein XProtein C
Table 2: Comparison of Photo-Crosslinking Parameters
Photo-Crosslinker Activation Wavelength (nm) Potential Advantages
This compound>260Reversible crosslinking
p-Benzoyl-L-phenylalanine (pBpa)~365High crosslinking efficiency
p-Azido-L-phenylalanine (pAzF)~254-265Shorter UV exposure

Mandatory Visualizations

G cluster_0 Genetic Incorporation cluster_1 Crosslinking & Lysis cluster_2 Analysis Vector Construction Vector Construction Cell Transfection Cell Transfection Vector Construction->Cell Transfection UAA Incorporation UAA Incorporation Cell Transfection->UAA Incorporation UV Irradiation UV Irradiation UAA Incorporation->UV Irradiation Cell Lysis Cell Lysis UV Irradiation->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification SDS-PAGE / Western Blot SDS-PAGE / Western Blot Affinity Purification->SDS-PAGE / Western Blot Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry

Caption: Experimental workflow for in vivo photo-crosslinking.

G Receptor Receptor Kinase A Kinase A Receptor->Kinase A Signal Protein X (Bait) Protein X (Bait) Kinase A->Protein X (Bait) Protein Y (Prey) Protein Y (Prey) Protein X (Bait)->Protein Y (Prey) Interaction Transcription Factor Transcription Factor Protein Y (Prey)->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: Hypothetical signaling pathway under investigation.

Conclusion

This compound presents an intriguing, albeit underexplored, candidate for in vivo photo-crosslinking studies. Its unique photochemical properties, particularly the potential for reversible crosslinking, could open new avenues for investigating protein-protein interactions. However, significant developmental work, most notably the engineering of a specific aminoacyl-tRNA synthetase, is required before it can be routinely implemented. The protocols and data presented here provide a foundational framework for researchers interested in exploring the potential of this compound and its derivatives as novel tools in chemical biology and drug discovery.

References

Application Notes: 4-Aminocinnamic Acid-Derived Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

4-Aminocinnamic acid (4-ACA) serves as a versatile scaffold for the development of novel fluorescent probes for cellular imaging. Its intrinsic fluorescence and reactive amine and carboxylic acid functionalities allow for the synthesis of a variety of derivatives with tailored properties for specific biological applications. This document provides detailed application notes and protocols for the use of a hypothetical 4-ACA-derived probe, 4-ACA-MitoRed , designed for the targeted imaging of mitochondria in living cells.

4-ACA-MitoRed is a fluorescent probe that selectively accumulates in mitochondria, driven by the mitochondrial membrane potential. Its fluorophore core, based on the this compound structure, exhibits a significant fluorescence enhancement upon localization within the mitochondrial matrix. This probe is well-suited for real-time visualization of mitochondrial morphology, distribution, and dynamics in live cells with minimal cytotoxic effects.

Product Information

Product Name4-ACA-MitoRed
Chemical Structure A derivative of this compound conjugated to a mitochondrial targeting moiety.
Molecular Weight ~450 g/mol
Form Lyophilized solid
Solubility Soluble in DMSO
Excitation/Emission ~560 nm / ~585 nm
Storage Store at -20°C, protected from light.

Applications

  • Live-Cell Imaging of Mitochondria: Visualize mitochondrial structure and organization in real-time.

  • Monitoring Mitochondrial Dynamics: Track mitochondrial fission, fusion, and trafficking events.

  • Assessment of Mitochondrial Health: Changes in mitochondrial membrane potential can be inferred from alterations in probe accumulation and fluorescence intensity.

  • High-Content Screening: Suitable for automated imaging platforms to screen for compounds that affect mitochondrial function.

Data Presentation

The following table summarizes the key quantitative parameters for 4-ACA-MitoRed, facilitating its integration into experimental designs.

ParameterValueNotes
Optimal Excitation Wavelength 560 nmCan be excited by standard laser lines (e.g., 561 nm).
Emission Maximum 585 nmCollect emission between 570 nm and 620 nm.
Recommended Staining Concentration 100 - 500 nMOptimal concentration may vary depending on the cell type.
Incubation Time 15 - 30 minutesAt 37°C.
Quantum Yield ~0.3 in ethanol
Photostability ModerateMinimize light exposure to reduce photobleaching.

Experimental Protocols

This section provides detailed protocols for the preparation and use of 4-ACA-MitoRed for fluorescent imaging of mitochondria in cultured mammalian cells.

Reagent Preparation

1.1. Stock Solution Preparation:

  • Prepare a 1 mM stock solution of 4-ACA-MitoRed in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • To prepare the 1 mM stock solution, add the appropriate volume of DMSO to the vial of lyophilized 4-ACA-MitoRed. For example, for 1 mg of a compound with a molecular weight of 450 g/mol , add 2.22 mL of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

1.2. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.

  • Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration (typically 100 - 500 nM).

  • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid cytotoxicity.

Live-Cell Staining Protocol

2.1. Cell Preparation:

  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) and culture under standard conditions (37°C, 5% CO₂).

  • Ensure cells are healthy and have reached the desired confluency (typically 50-70%) before staining.

2.2. Staining:

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

  • Add the pre-warmed working solution of 4-ACA-MitoRed to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

2.3. Washing:

  • After incubation, gently remove the staining solution.

  • Wash the cells two to three times with pre-warmed imaging buffer or phenol red-free culture medium to remove any unbound probe and reduce background fluorescence.

2.4. Imaging:

  • Add fresh, pre-warmed imaging buffer or phenol red-free culture medium to the cells.

  • Proceed with fluorescence imaging using a suitable fluorescence microscope (e.g., confocal, epifluorescence).

  • Microscopy Settings:

    • Excite the sample at ~560 nm.

    • Collect the emission signal between 570 nm and 620 nm.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, while still achieving a good signal-to-noise ratio.

Mandatory Visualizations

Experimental_Workflow A Prepare 1 mM Stock Solution in DMSO B Prepare Working Solution (100-500 nM) in Medium A->B E Incubate with 4-ACA-MitoRed (15-30 min, 37°C) B->E C Plate and Culture Cells D Wash Cells with PBS C->D D->E F Wash Cells (2-3x) with Imaging Buffer E->F G Image with Fluorescence Microscope (Ex: 560 nm, Em: 570-620 nm) F->G

Caption: Experimental workflow for staining live cells with 4-ACA-MitoRed.

Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrion MitoMatrix Mitochondrial Matrix Probe_Mito Accumulated 4-ACA-MitoRed (Fluorescent) Cytosol Cytosol Probe_Ext 4-ACA-MitoRed (Extracellular) Probe_Cyt 4-ACA-MitoRed Probe_Ext->Probe_Cyt Passive Diffusion Probe_Cyt->MitoMatrix Mitochondrial Membrane Potential (ΔΨm)

Caption: Proposed mechanism of 4-ACA-MitoRed accumulation in mitochondria.

Applications of 4-Aminocinnamic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Aminocinnamic acid (4-ACA), a derivative of cinnamic acid, is emerging as a versatile molecule in the development of sophisticated drug delivery systems. Its unique chemical structure, featuring an aromatic ring, a reactive amine group, and a carboxylic acid moiety, allows for its use as a foundational component in designing targeted and controlled-release therapeutic platforms. The inherent biocompatibility of cinnamic acid derivatives, coupled with the functional handles of 4-ACA, enables its integration into various nanocarriers, including polymeric nanoparticles and hydrogels. These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and pharmacokinetic profiles, while minimizing off-target side effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research.

I. Application Notes

Nanoparticle-Based Drug Delivery

This compound can be encapsulated within or conjugated to the surface of polymeric nanoparticles to facilitate targeted drug delivery. The amine group of 4-ACA serves as a valuable site for attaching targeting ligands, such as antibodies or peptides, that can specifically bind to receptors overexpressed on diseased cells, like cancer cells.

  • Targeted Delivery: The functionalization of nanoparticles with 4-ACA provides a platform for active targeting. For instance, the amine group can be chemically modified to conjugate targeting moieties that recognize and bind to specific cell surface receptors, thereby increasing the local concentration of the drug at the desired site and reducing systemic toxicity.

  • Controlled Release: When encapsulated within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), 4-ACA or its drug conjugates can be released in a sustained manner as the polymer matrix degrades. This controlled release profile helps maintain therapeutic drug concentrations over an extended period, improving treatment outcomes.

Hydrogel-Based Drug Delivery

The incorporation of this compound into hydrogel networks offers a promising strategy for localized and sustained drug release. The chemical structure of 4-ACA can contribute to the physical and chemical properties of the hydrogel, influencing its swelling behavior, degradation rate, and drug release kinetics.

  • Sustained Localized Delivery: 4-ACA-containing hydrogels can be formulated as injectable depots for the long-term, localized release of therapeutic agents. This is particularly beneficial for treating chronic conditions or for postoperative drug delivery, where sustained local concentrations are required.

  • Stimuli-Responsive Release: The aromatic and amino functionalities of 4-ACA can be exploited to design hydrogels that respond to specific stimuli, such as pH or light. For example, photocleavable linkers can be incorporated with 4-ACA derivatives to trigger drug release upon exposure to a specific wavelength of light, offering spatiotemporal control over drug administration.[1][2]

Bioconjugation and Prodrug Development

The reactive amine and carboxylic acid groups of this compound make it an excellent candidate for creating drug conjugates and prodrugs.

  • Drug Conjugation: 4-ACA can act as a linker to conjugate cytotoxic drugs to carrier molecules or targeting ligands. This approach can improve the solubility and stability of the drug while enabling targeted delivery.

  • Prodrug Design: The carboxylic acid or amine group of 4-ACA can be used to form a cleavable bond with a drug molecule. This prodrug remains inactive until it reaches the target site, where specific physiological conditions (e.g., pH, enzymes) cleave the bond and release the active drug.

II. Data Presentation

Table 1: Physicochemical Properties of Cinnamic Acid-Based PLGA Nanoparticles
FormulationPolymerDrugParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
CIN-PLGA-NPsPLGAtrans-Cinnamic Acid186.3-28.4776.98[3]
Table 2: In Vitro Cytotoxicity of Cinnamic Acid Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
Cinnamic acid ester/amide derivativesHeLaCervical Adenocarcinoma42 - 166[4]
Cinnamic acid ester/amide derivativesK562Myelogenous Leukemia42 - 166[4]
Cinnamic acid ester/amide derivativesFem-xMalignant Melanoma42 - 166[4]
Cinnamic acid ester/amide derivativesMCF-7Breast Cancer42 - 166[4]
Cinnamic acid derivative 5A-549Lung Cancer10.36[1]
Methyl-substituted amide derivatives (1, 5, 9)A-549Lung Cancer10.36 - 11.38[1]
Colchicine (positive control)A-549Lung Cancer6.32[1]

III. Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (Adapted from trans-Cinnamic Acid Protocol)

This protocol is adapted from the nanoprecipitation method used for encapsulating trans-cinnamic acid in PLGA nanoparticles.[3][5] Optimization will be required for this compound.

Materials:

  • This compound (4-ACA)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)

  • Deionized water

  • Magnetic stirrer

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and 4-ACA (e.g., 10 mg) in a suitable volume of acetone (e.g., 5 mL).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., 1% w/v PVA or Poloxamer 188) in deionized water (e.g., 20 mL).

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring at a controlled rate.

    • Continue stirring overnight at room temperature to allow for the complete evaporation of the organic solvent, resulting in a colloidal suspension of nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant containing the unencapsulated 4-ACA.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.

    • Finally, resuspend the purified nanoparticles in deionized water or a suitable buffer for characterization and further use.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Quantified using UV-Vis spectrophotometry after extracting the encapsulated 4-ACA from a known amount of nanoparticles.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure to study the release kinetics of 4-ACA from the prepared nanoparticles.

Materials:

  • 4-ACA loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of 4-ACA loaded nanoparticles in a specific volume of PBS (e.g., 2 mL).

  • Place the nanoparticle suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of PBS (e.g., 20 mL) in a container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of 4-ACA in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of 4-ACA formulations on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 4-ACA loaded nanoparticles and free 4-ACA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of free 4-ACA and 4-ACA loaded nanoparticles in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.

IV. Visualizations

Experimental_Workflow_Nanoparticle_Synthesis cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification organic Organic Phase (PLGA + 4-ACA in Acetone) nanoprec Nanoprecipitation (Dropwise addition with stirring) organic->nanoprec aqueous Aqueous Phase (Surfactant in Water) aqueous->nanoprec evap Solvent Evaporation (Overnight stirring) nanoprec->evap cent1 Centrifugation evap->cent1 wash Washing (Resuspension & Centrifugation) cent1->wash final Final Nanoparticle Suspension wash->final

Caption: Workflow for the synthesis of 4-ACA loaded PLGA nanoparticles.

Drug_Release_Study_Workflow start Disperse Nanoparticles in PBS dialysis Place in Dialysis Bag start->dialysis immerse Immerse in PBS (Sink Conditions) dialysis->immerse incubate Incubate at 37°C with Shaking immerse->incubate sample Sample Release Medium at Time Intervals incubate->sample analyze Analyze 4-ACA Concentration (UV-Vis) sample->analyze calculate Calculate Cumulative Release (%) analyze->calculate

Caption: Experimental workflow for in vitro drug release study.

Cellular_Uptake_Targeting_Mechanism cluster_0 Targeted Nanoparticle cluster_1 Cancer Cell NP 4-ACA Functionalized Nanoparticle (with Targeting Ligand) receptor Overexpressed Receptor NP->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release pH change/ Enzymes target Intracellular Target (e.g., DNA) release->target

Caption: Proposed mechanism of targeted drug delivery and cellular uptake.

References

Application Notes and Protocols for the Synthesis of 4-Aminocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-aminocinnamic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The application notes highlight their potential as antimicrobial and antioxidant agents, offering insights into their mechanisms of action.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery.[1][2] Their structural framework, featuring an aromatic amine and an α,β-unsaturated carboxylic acid, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The presence of multiple functional groups allows for a variety of chemical modifications to modulate their pharmacokinetic and pharmacodynamic profiles.

Synthetic Protocols

Several synthetic strategies can be employed for the preparation of this compound and its derivatives. The most common methods include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.

Protocol 1: Knoevenagel Condensation for this compound

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids and involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5]

Reaction Scheme:

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

Step 1: Synthesis of 4-Nitrocinnamic Acid

  • In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at 80-90°C for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated HCl until a yellow precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-nitrocinnamic acid.

Step 2: Reduction of 4-Nitrocinnamic Acid to this compound

  • Suspend 4-nitrocinnamic acid (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (3-4 equivalents) and a catalytic amount of concentrated HCl.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the hot solution to remove the iron catalyst.

  • Neutralize the filtrate with a solution of sodium hydroxide to precipitate this compound.

  • Filter the product, wash with cold water, and recrystallize from ethanol/water to obtain pure this compound.

Protocol 2: Perkin Reaction for this compound Derivatives

The Perkin reaction provides an alternative route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[6][7][8][9]

Reaction Scheme:

Materials:

  • 4-Acetamidobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

Step 1: Synthesis of 4-Acetamidocinnamic Acid

  • Combine 4-acetamidobenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask.

  • Heat the mixture at 180°C for 5-8 hours.

  • Allow the mixture to cool and then add water to decompose the excess acetic anhydride.

  • Boil the solution for a few minutes and then filter it hot.

  • Acidify the filtrate with concentrated HCl to precipitate 4-acetamidocinnamic acid.

  • Filter the product, wash with cold water, and dry.

Step 2: Hydrolysis of 4-Acetamidocinnamic Acid

  • Reflux the 4-acetamidocinnamic acid (1 equivalent) in a 10% aqueous sodium hydroxide solution for 2-3 hours.

  • After cooling, acidify the solution with concentrated HCl to precipitate this compound.

  • Filter the product, wash with water, and recrystallize from ethanol.

Protocol 3: Heck Reaction for the Synthesis of this compound Esters

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[10][11][12] This method is particularly useful for synthesizing esters of this compound.

Reaction Scheme:

Materials:

  • 4-Iodoaniline

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add 4-iodoaniline (1 equivalent), ethyl acrylate (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous acetonitrile or DMF and triethylamine (2 equivalents).

  • Heat the reaction mixture at 80-100°C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain ethyl 4-aminocinnamate.

Quantitative Data Summary

The following tables summarize typical yields and physical properties for this compound and some of its derivatives synthesized via the described methods.

Table 1: Synthesis of 4-Substituted Cinnamic Acids via Knoevenagel Condensation

Starting AldehydeProductYield (%)Melting Point (°C)Reference
4-Nitrobenzaldehyde4-Nitrocinnamic Acid85-95285-287[1]
4-(Dimethylamino)benzaldehyde4-(Dimethylamino)cinnamic Acid71221[1]
4-(Diethylamino)benzaldehyde4-(Diethylamino)cinnamic Acid80184[1]
4-Morpholinobenzaldehyde4-Morpholinocinnamic Acid88247[1]

Table 2: Synthesis of this compound Derivatives

DerivativeSynthetic MethodYield (%)Melting Point (°C)
This compoundKnoevenagel/Reduction70-80175-177
Ethyl 4-aminocinnamateHeck Reaction65-7562-64
4-Acetamidocinnamic acidPerkin Reaction75-85253-255

Application Notes: Biological Activities

This compound derivatives have shown promising potential in various therapeutic areas, particularly as antimicrobial and antioxidant agents.

Antimicrobial Activity

Several derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[2] The proposed mechanisms of action often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.[13] Some derivatives may also interfere with essential cellular processes like DNA replication and protein synthesis.[13]

Mechanism of Action: Cell Membrane Disruption

The lipophilic nature of many this compound derivatives allows them to intercalate into the lipid bilayer of microbial cell membranes. This disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of ions and other essential cytoplasmic components, ultimately resulting in cell death.

antimicrobial_mechanism cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Derivative This compound Derivative Disruption Membrane Disruption & Pore Formation Derivative->Disruption Intercalation Disruption->Cell_Membrane Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.

Antioxidant Activity

Many this compound derivatives exhibit potent antioxidant properties, primarily attributed to their ability to scavenge free radicals.[3][14][15] The presence of the amino group and other electron-donating substituents on the aromatic ring enhances this activity.

Mechanism of Action: Radical Scavenging and Nrf2 Pathway Activation

The primary antioxidant mechanism involves the donation of a hydrogen atom from the amino or a phenolic hydroxyl group to neutralize reactive oxygen species (ROS). Furthermore, some derivatives can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or the presence of inducers like certain cinnamic acid derivatives can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant and cytoprotective genes.[14]

antioxidant_pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Derivative This compound Derivative Derivative->ROS Direct Scavenging Derivative->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes

Caption: Antioxidant mechanism involving direct radical scavenging and Nrf2 pathway activation.

Experimental Workflows

A general workflow for the synthesis and evaluation of this compound derivatives is presented below.

experimental_workflow Start Select Synthetic Route (Knoevenagel, Perkin, Heck) Synthesis Synthesis of This compound Derivative Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS, M.P.) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening Antimicrobial Antimicrobial Assays (MIC, MBC) Biological_Screening->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Biological_Screening->Antioxidant Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers interested in the synthesis and exploration of this compound derivatives. The versatility of their synthesis and their significant biological activities make them a promising class of compounds for the development of new therapeutic agents. Further investigation into their structure-activity relationships will be crucial for the optimization of their efficacy and safety profiles.

References

Application Notes and Protocols for the Solid-Phase Synthesis of a 4-Aminocinnamic Acid Amide Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The synthesis of a diverse library of 4-aminocinnamic acid amides allows for the systematic exploration of structure-activity relationships (SAR), aiding in the identification of novel therapeutic leads. Solid-phase synthesis offers a robust and efficient method for the parallel synthesis of such libraries, enabling the rapid generation of a multitude of analogs for biological screening.[5]

This document provides a detailed protocol for the solid-phase synthesis of a this compound amide library using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Rink Amide resin. Rink Amide resin is a popular choice as it yields C-terminal amides upon cleavage with trifluoroacetic acid (TFA).[5][6]

Experimental Workflow

The overall workflow for the solid-phase synthesis of a this compound amide library is depicted below. The process begins with the preparation of the Rink Amide resin, followed by the coupling of Fmoc-protected this compound. After deprotection, a diverse set of carboxylic acids are coupled to the free amine. The final step involves the cleavage of the amide products from the solid support.

G cluster_prep Resin Preparation cluster_synthesis Synthesis cluster_final Final Steps resin_swelling Resin Swelling in DMF fmoc_deprotection_initial Initial Fmoc Deprotection resin_swelling->fmoc_deprotection_initial coupling_4aca Coupling of Fmoc-4-Aminocinnamic Acid fmoc_deprotection_initial->coupling_4aca fmoc_deprotection_main Fmoc Deprotection coupling_4aca->fmoc_deprotection_main amide_coupling Amide Bond Formation with Diverse Carboxylic Acids fmoc_deprotection_main->amide_coupling washing Final Washing amide_coupling->washing cleavage Cleavage from Resin washing->cleavage precipitation Precipitation & Isolation cleavage->precipitation

Figure 1: Experimental workflow for the solid-phase synthesis of a this compound amide library.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierNotes
Rink Amide Resin (100-200 mesh)VariousFor C-terminally amidated products.
Fmoc-4-aminocinnamic acidVariousBuilding block.
Diverse Carboxylic AcidsVariousFor library generation.
HBTU (HBTU)VariousCoupling reagent.
HOBt (Hydroxybenzotriazole)VariousCoupling additive to reduce racemization.
DIPEA (N,N-Diisopropylethylamine)VariousBase for coupling and other steps.
PiperidineVariousFor Fmoc deprotection.
Trifluoroacetic acid (TFA)VariousFor cleavage from the resin.
Triisopropylsilane (TIS)VariousScavenger for cleavage.
Dichloromethane (DCM)VariousSolvent for washing and some reaction steps.
N,N-Dimethylformamide (DMF)VariousPrimary solvent for synthesis.
Protocol

1. Resin Preparation and Swelling

  • Place the desired amount of Rink Amide resin in a fritted syringe or a dedicated solid-phase synthesis vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with occasional agitation.

  • After swelling, drain the DMF.

2. Initial Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in blue beads).[7]

3. Coupling of Fmoc-4-aminocinnamic acid

  • In a separate vial, dissolve Fmoc-4-aminocinnamic acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated Fmoc-4-aminocinnamic acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will result in yellow beads).

4. Fmoc Deprotection

  • Repeat step 2 to remove the Fmoc group from the coupled this compound.

5. Amide Library Synthesis (Parallel Synthesis)

  • Distribute the deprotected resin into separate reaction vessels for each carboxylic acid to be coupled.

  • In separate vials, pre-activate each carboxylic acid (3 equivalents) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the activated carboxylic acid solutions to the corresponding resin-containing reaction vessels.

  • Agitate the mixtures for 2-4 hours at room temperature.

  • Wash the resin in each vessel with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Cleavage and Deprotection

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[7]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Precipitate the product by adding cold diethyl ether.

  • Centrifuge to pellet the precipitate and decant the ether.

  • Wash the crude product with cold ether and dry under vacuum.

7. Purification and Analysis

  • Dissolve the crude product in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).

  • Purify the compounds by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final compounds by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following table presents hypothetical but representative data for a small subset of a synthesized this compound amide library.

Compound IDR-Group (Carboxylic Acid)Molecular Weight ( g/mol )Yield (%)Purity (%) (by HPLC)
CAA-001 Acetic Acid204.2285>95
CAA-002 Benzoic Acid266.2978>95
CAA-003 Phenylacetic Acid280.3282>95
CAA-004 Cyclohexanecarboxylic Acid272.3488>95
CAA-005 Nicotinic Acid267.2775>95

Potential Biological Activity and Signaling Pathway

Cinnamic acid derivatives have been reported to possess anti-inflammatory properties, often through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][4] The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikb_kinase IKK Complex stimulus->ikb_kinase ikb_p Phosphorylated IκB ikb_kinase->ikb_p Phosphorylation ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikb_kinase ubiquitination Ubiquitination ikb_p->ubiquitination proteasome Proteasome ubiquitination->proteasome Degradation dna DNA nfkb_n->dna transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) transcription->cytokines library This compound Amide Library library->ikb_kinase Inhibition

Figure 2: Potential mechanism of action of this compound amides via inhibition of the NF-κB signaling pathway.

Conclusion

The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient method for the generation of a this compound amide library. The use of Rink Amide resin and Fmoc chemistry allows for the straightforward production of a diverse range of amide derivatives with high purity. The resulting library can be a valuable tool for screening for novel bioactive compounds, particularly those with potential anti-inflammatory activity through the modulation of pathways such as NF-κB.

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid (4-ACA) is a valuable compound with applications in pharmaceuticals, materials science, and as a precursor for various organic syntheses. Traditional chemical synthesis routes often involve harsh conditions and generate hazardous waste. Enzymatic synthesis presents a green and highly specific alternative for the production of 4-ACA. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using Phenylalanine Ammonia-Lyase (PAL). The primary method described is the conversion of 4-aminophenylalanine to this compound.

Principle of Synthesis

The enzymatic synthesis of this compound is primarily achieved through the deamination of a suitable precursor, 4-aminophenylalanine, catalyzed by an ammonia-lyase. Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is the key enzyme in this biotransformation. Specifically, PAL derived from the yeast Rhodotorula glutinis has been shown to efficiently catalyze this reaction.[1][2]

The overall reaction is as follows:

4-Aminophenylalanine → this compound + Ammonia

Key Enzyme: Phenylalanine Ammonia-Lyase (PAL)

PAL is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[3] While its natural substrate is L-phenylalanine, certain PAL enzymes, such as the one from Rhodotorula glutinis, exhibit activity towards substituted phenylalanine analogs like 4-aminophenylalanine.[1][2]

Data Presentation

Table 1: Reported Yields and Conditions for Enzymatic 4-ACA Synthesis

Enzyme SourceSubstrateProduct ConcentrationYieldReference
Rhodotorula glutinis PAL4-Aminophenylalanine~1 g/L58%[1]
Arabidopsis thaliana PAL4-Aminophenylalanine0.12 g/LLow[1]

Experimental Protocols

This section provides detailed protocols for the expression and purification of PAL, the whole-cell biocatalysis for 4-ACA production, and the subsequent purification and analysis of the product.

Protocol 1: Expression and Partial Purification of Recombinant PAL

This protocol describes the expression of a recombinant PAL enzyme in E. coli and its subsequent partial purification.

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring a PAL expression vector

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 10 mM 2-mercaptoethanol, protease inhibitor cocktail)

  • Ammonium sulfate

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate buffer (50 mM, pH 7.5)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble PAL enzyme.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30-70% saturation while stirring on ice. Allow the protein to precipitate for 1 hour.

  • Protein Collection: Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and dissolve the pellet in a minimal volume of phosphate buffer.

  • Dialysis: Dialyze the resuspended pellet against phosphate buffer overnight at 4°C to remove excess ammonium sulfate.

  • Enzyme Storage: The partially purified enzyme solution can be stored at -20°C or -80°C for future use.

Protocol 2: Whole-Cell Biocatalysis for this compound Production

This protocol utilizes whole cells of a microorganism expressing PAL, which can be a more cost-effective approach by avoiding enzyme purification.[4][5]

Materials:

  • Microorganism expressing PAL (e.g., recombinant E. coli or Corynebacterium glutamicum)[6]

  • Growth medium

  • Resting cell buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • 4-Aminophenylalanine (substrate)

  • Bioreactor (optional, for scaled-up production)

Procedure:

  • Cell Culture: Grow the PAL-expressing microorganism in a suitable growth medium to a high cell density (e.g., OD600 of 40-50).

  • Cell Harvest and Preparation: Harvest the cells by centrifugation and wash them with resting cell buffer. Resuspend the cells in the same buffer to a desired cell concentration (e.g., A600nm = 40).[1]

  • Biotransformation Reaction:

    • Add the 4-aminophenylalanine substrate to the cell suspension. The optimal substrate concentration should be determined empirically but can start in the range of 1-10 g/L.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples periodically and analyzing for the formation of this compound by HPLC.

  • Reaction Termination and Product Recovery:

    • Once the reaction is complete (or has reached a plateau), terminate it by removing the cells by centrifugation or filtration.

    • The supernatant containing the this compound can be used for downstream purification.

Protocol 3: Purification of this compound

This protocol describes a general method for purifying this compound from the reaction mixture.

Materials:

  • Supernatant from the biotransformation reaction

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated charcoal

  • Filtration apparatus

Procedure:

  • Acidification: Adjust the pH of the supernatant to approximately 2-3 with HCl. This will cause the this compound to precipitate out of the solution.

  • Precipitate Collection: Collect the precipitate by filtration or centrifugation.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized.

    • Dissolve the precipitate in a minimal amount of a suitable solvent (e.g., hot water or ethanol).

    • If the solution is colored, add a small amount of activated charcoal and heat gently.

    • Filter the hot solution to remove the charcoal.

    • Allow the solution to cool slowly to form crystals.

  • Final Product Collection: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).[1][7]

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90-10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: this compound can be detected at its absorbance maximum, typically around 290-310 nm.

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the reaction samples appropriately with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing recombinant_strain Recombinant Strain (e.g., E. coli) fermentation Fermentation/ Cell Culture recombinant_strain->fermentation cell_harvest Cell Harvest fermentation->cell_harvest whole_cell_prep Whole-Cell Biocatalyst Prep cell_harvest->whole_cell_prep bioreactor Bioreactor (Enzymatic Reaction) whole_cell_prep->bioreactor separation Cell Separation bioreactor->separation substrate Substrate (4-Aminophenylalanine) substrate->bioreactor purification Product Purification (Precipitation) separation->purification analysis Analysis (HPLC) purification->analysis product Final Product (this compound) purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Enzymatic_Reaction_Pathway substrate 4-Aminophenylalanine enzyme Phenylalanine Ammonia-Lyase (PAL) (e.g., from R. glutinis) substrate->enzyme product This compound enzyme->product Deamination byproduct Ammonia (NH3) enzyme->byproduct

Caption: Enzymatic conversion of 4-aminophenylalanine to this compound.

References

Application Notes and Protocols for Photo-Crosslinking with 4-Aminocinnamic Acid to Study Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and mapping these interactions within their native cellular context. Photo-crosslinking, a subset of this methodology, offers temporal and spatial control over the crosslinking reaction, minimizing non-specific interactions and capturing transient or weak binding events.

While several photo-activatable crosslinkers are commercially available, the exploration of novel reagents continues to be of significant interest. 4-Aminocinnamic acid, a derivative of cinnamic acid, presents potential as a photo-crosslinker due to the photo-reactivity of the cinnamic acid moiety, which can undergo [2+2] cycloaddition upon UV irradiation. This application note provides a detailed, generalized protocol for the utilization of this compound in photo-crosslinking experiments aimed at elucidating protein-protein interactions. It is important to note that as a less commonly used photo-crosslinker for PPI studies, optimization of the described protocols is critical for successful implementation.

Principle of the Method

The workflow for photo-crosslinking using this compound involves several key stages. First, the this compound is introduced to the protein sample. This can be achieved by chemically modifying proteins with a reactive derivative of this compound or, more elegantly, through the site-specific incorporation of this compound as a non-canonical amino acid (ncAA) into a protein of interest using genetic code expansion technologies. Upon UV irradiation at a specific wavelength, the cinnamic acid moiety becomes activated and forms a covalent bond with a nearby interacting protein. Following crosslinking, the protein complexes are isolated, digested into peptides, and analyzed by mass spectrometry to identify the cross-linked peptides and, consequently, the sites of interaction.

Data Presentation

Table 1: Representative Quantitative Data from a Photo-Crosslinking Experiment
Bait ProteinIdentified InteractorNumber of Unique Cross-linked PeptidesSequence Coverage (%)Reporter Ion Intensity Ratio (Cross-linked/Control)p-value
Protein XProtein Y12253.5<0.01
Protein XProtein Z5152.1<0.05
Protein XProtein A151.2>0.05
Table 2: Experimental Parameters for Optimization
ParameterRangeOptimal ValueNotes
This compound Derivative Concentration10 µM - 1 mMTo be determinedVaries with cell type and protein expression levels.
UV Irradiation Wavelength280 - 365 nmTo be determinedDependent on the specific absorbance maximum of the incorporated crosslinker.
UV Irradiation Time1 - 30 minutesTo be determinedBalance between crosslinking efficiency and protein damage.
UV Irradiation Energy1 - 10 J/cm²To be determinedTitrate to maximize crosslinking and minimize degradation.

Experimental Protocols

Protocol 1: General Workflow for Photo-Crosslinking with a this compound Derivative

This protocol outlines the chemical modification of a purified protein with an NHS-ester derivative of this compound.

Materials:

  • Purified bait protein in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-4-Aminocinnamic acid (synthesis required)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp with a specific wavelength output (e.g., 310 nm)

  • SDS-PAGE analysis reagents

  • Mass spectrometry sample preparation reagents

Procedure:

  • Protein Preparation: Prepare the purified bait protein at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Crosslinker Preparation: Prepare a 10 mM stock solution of NHS-4-Aminocinnamic acid in DMSO.

  • Labeling Reaction: Add the NHS-4-Aminocinnamic acid stock solution to the protein solution to a final concentration of 100-500 µM. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker by dialysis or using a desalting column.

  • Interaction Step: Add the purified prey protein or cell lysate containing the prey protein to the labeled bait protein and incubate under conditions that favor the interaction.

  • Photo-Crosslinking: Expose the sample to UV light at the predetermined optimal wavelength and duration.

  • Analysis: Analyze the cross-linked products by SDS-PAGE and Coomassie staining or Western blotting.

  • Mass Spectrometry: Excise the band corresponding to the cross-linked complex, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.

Protocol 2: Site-Specific Incorporation of this compound and In Vivo Crosslinking

This protocol describes the incorporation of this compound as a non-canonical amino acid into a protein of interest in mammalian cells for in vivo crosslinking.[1][2][3]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Plasmids encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • This compound

  • Cell culture reagents

  • Transfection reagent

  • UV lamp

  • Lysis buffer

  • Affinity purification reagents (e.g., anti-FLAG beads)

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. Co-transfect the cells with the plasmids for the synthetase/tRNA pair and the target protein.

  • ncAA Incorporation: 24 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM this compound.

  • Protein Expression: Allow the protein to express for 48 hours.

  • In Vivo Photo-Crosslinking: Wash the cells with cold PBS. Irradiate the cells with UV light for 5-15 minutes on ice.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Clarify the lysate by centrifugation and perform affinity purification of the bait protein and its cross-linked partners.

  • Elution and Analysis: Elute the protein complexes and analyze by SDS-PAGE.

  • Mass Spectrometry: Prepare the sample for mass spectrometry analysis as described in Protocol 1.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Crosslinking cluster_2 Analysis Introduce this compound Introduce this compound Allow Interaction Allow Interaction Introduce this compound->Allow Interaction UV Irradiation UV Irradiation Allow Interaction->UV Irradiation Isolate Cross-linked Complex Isolate Cross-linked Complex UV Irradiation->Isolate Cross-linked Complex Proteolytic Digestion Proteolytic Digestion Isolate Cross-linked Complex->Proteolytic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Proteolytic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General workflow for photo-crosslinking mass spectrometry.

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 (with 4-ACA) Grb2 (with 4-ACA) EGFR->Grb2 (with 4-ACA) Recruits & Crosslinks Sos1 Sos1 Grb2 (with 4-ACA)->Sos1 Ras Ras Sos1->Ras Downstream Signaling Downstream Signaling Ras->Downstream Signaling

Caption: EGFR signaling pathway with photo-crosslinking target.

Conclusion

Photo-crosslinking with this compound offers a potentially valuable tool for the study of protein-protein interactions. The protocols provided herein offer a starting point for researchers to explore its application. Successful implementation will require careful optimization of reaction conditions, particularly the UV irradiation parameters. The combination of this chemical biology approach with advanced mass spectrometry techniques holds the promise of revealing novel protein interactions and providing deeper insights into the complex networks that govern cellular function.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminocinnamic acid. The following information is designed to address common challenges related to its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound is sparingly soluble in water due to its chemical structure, which contains both a hydrophobic benzene ring and polar amino and carboxylic acid groups. At neutral pH, the molecule exists predominantly in its zwitterionic or neutral form, which can lead to strong intermolecular interactions and precipitation from aqueous solutions.

Q2: What is the predicted pKa of this compound and why is it important?

The predicted pKa of this compound is approximately 4.79.[1] This value is critical because it indicates the pH at which the carboxylic acid group is 50% ionized. The solubility of this compound is highly dependent on the pH of the solution due to its ionizable amino and carboxylic acid functional groups.

Q3: What are the primary methods to improve the solubility of this compound?

The most common and effective methods to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Modifying the pH of the solution to ionize the molecule.

  • Salt Formation: Converting the molecule into a more soluble salt form, such as a hydrochloride salt.

  • Use of Co-solvents: Employing a mixture of water and a miscible organic solvent.

  • Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.

Troubleshooting Guides

Issue 1: Precipitate forms when trying to dissolve this compound in a neutral aqueous buffer.
  • Cause: At neutral pH, this compound has low intrinsic solubility.

  • Solution 1: pH Adjustment.

    • For acidic conditions (pH < 4): The amino group will be protonated (-NH3+), increasing solubility. Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.

    • For basic conditions (pH > 6): The carboxylic acid group will be deprotonated (-COO-), also increasing solubility. Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

  • Solution 2: Use of Co-solvents.

    • Prepare a stock solution in a water-miscible organic solvent where this compound is more soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol.

    • Add the stock solution dropwise to your aqueous buffer while stirring vigorously to avoid localized high concentrations that can cause precipitation. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect biological assays.

Issue 2: The hydrochloride salt of this compound is not dissolving sufficiently.
  • Cause: While the hydrochloride salt is generally more water-soluble than the free acid, its solubility is still limited, and it can be affected by the common ion effect.

  • Solution:

    • Ensure the solution is acidic: The increased solubility of the hydrochloride salt is dependent on maintaining a low pH to keep the amino group protonated. Ensure your aqueous medium is sufficiently acidic (ideally pH < 4).

    • Gentle Warming: Gently warming the solution can help increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

    • Sonication: Use of an ultrasonic bath can help break up solid particles and facilitate dissolution.

Issue 3: The solution becomes cloudy or forms a precipitate after adding a this compound stock solution in an organic solvent to an aqueous buffer.
  • Cause: This is often due to the "salting out" effect, where the organic solvent reduces the solubility of the buffer salts, or the compound precipitating when the solvent ratio changes.

  • Solution:

    • Slower Addition and Vigorous Stirring: Add the stock solution very slowly to the vortex of the stirring aqueous buffer. This helps to disperse the compound quickly and avoid localized supersaturation.

    • Optimize Co-solvent Percentage: Experiment with different final concentrations of the organic co-solvent. A slightly higher percentage may be needed to maintain solubility, but this must be balanced with the tolerance of your experimental system.

    • Pre-mix Solvents: In some cases, preparing the final buffer with the required percentage of the organic co-solvent before adding the this compound can prevent precipitation.

Quantitative Data Summary

MethodConditionSolubility EnhancementReference
pH Adjustment pH below pKa (approx. 4.79)Increased solubility due to protonation of the amino group.[1]
pH above pKa (approx. 4.79)Increased solubility due to deprotonation of the carboxylic acid group.[1]
Salt Formation This compound hydrochlorideGenerally more soluble in acidic aqueous solutions than the free acid.
Co-solvents Ethanol-water mixturesQualitative improvement in solubility with increasing ethanol concentration.
DMSO-water mixturesThis compound is generally soluble in DMSO. Aqueous mixtures can be used, but precipitation may occur upon high dilution with water.
Complexation CyclodextrinsCan form inclusion complexes to enhance aqueous solubility. The specific type of cyclodextrin and the complexation ratio will influence the degree of solubility enhancement.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for Enhanced Aqueous Solubility

This protocol describes the in-situ preparation of the hydrochloride salt for improved dissolution in aqueous media.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Deionized water or desired aqueous buffer (acidic pH)

  • pH meter

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of deionized water or acidic buffer.

  • While stirring, add 1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding HCl until the solid dissolves and the pH is in the desired acidic range (e.g., pH 2-4).

  • The this compound is now protonated, forming the more soluble hydrochloride salt in solution.

  • Adjust the final volume with the aqueous buffer as needed.

Protocol 2: Solubilization using a DMSO Co-solvent System

This protocol is for preparing an aqueous solution of this compound using DMSO as a co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Desired aqueous buffer

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL). Ensure the solid is completely dissolved. This stock solution can typically be stored at -20°C.

  • To prepare the working solution, calculate the volume of the DMSO stock needed to achieve the desired final concentration in your aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution drop by drop.

  • Ensure the final concentration of DMSO in the aqueous solution is compatible with your experimental system (typically <1% v/v for many cell-based assays).

Protocol 3: Phase Solubility Study with Cyclodextrins

This protocol, based on the Higuchi-Connors method, is used to determine the effect of a cyclodextrin on the solubility of this compound.

Materials:

  • This compound

  • A selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Aqueous buffer of desired pH

  • Shaker or rotator at a constant temperature

  • Syringe filters (e.g., 0.45 µm)

  • A suitable analytical method for quantifying this compound (e.g., HPLC-UV)

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound powder to vials containing each cyclodextrin solution.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a syringe filter to remove any undissolved solid.

  • Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_start Start: Undissolved this compound cluster_methods Solubility Enhancement Methods cluster_end End Goal start Insoluble this compound in Aqueous Buffer ph_adjust pH Adjustment (Acidic or Basic) start->ph_adjust salt Salt Formation (e.g., Hydrochloride) start->salt cosolvent Co-solvent (e.g., DMSO, Ethanol) start->cosolvent complex Complexation (e.g., Cyclodextrin) start->complex end_node Soluble this compound Solution ph_adjust->end_node salt->end_node cosolvent->end_node complex->end_node

Caption: Workflow for improving the solubility of this compound.

troubleshooting_logic start Issue: This compound Precipitates q1 Is the buffer pH neutral? start->q1 a1_yes Adjust pH (Acidic or Basic) q1->a1_yes Yes a1_no Is a co-solvent stock being used? q1->a1_no No end_node Achieve Soluble Solution a1_yes->end_node a2_yes Add stock slowly to vortexing buffer a1_no->a2_yes Yes a2_no Consider Salt Formation or Complexation a1_no->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Purification of 4-Aminocinnamic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminocinnamic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials such as this compound, the corresponding alcohol or amine, and coupling reagents. Side products from dimerization or polymerization of this compound can also be present, especially if the reaction is heated for an extended period. In esterification reactions, unreacted this compound is a frequent impurity. For amide bond formation, byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) if DCC is used) are common.[1]

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor your reaction's progress.[2] You can observe the disappearance of the starting materials and the appearance of the product spot. For visualization, UV light (254 nm) is often effective for these aromatic compounds.[3] Staining with a p-anisaldehyde solution can also be used, which is sensitive to nucleophilic groups like amines and alcohols.[3] Aromatic amines can also be specifically detected on a TLC plate using cinnamaldehyde, which produces a yellow spot.[4][5]

Q3: My this compound derivative appears colored, even after purification. What could be the cause?

A3: Aromatic amines are susceptible to oxidation, which can lead to colored impurities. Exposure to air and light can accelerate this process. It is advisable to store purified this compound and its derivatives under an inert atmosphere (like nitrogen or argon) and protected from light. If color persists after initial purification, treating a solution of the compound with a small amount of activated charcoal followed by filtration can sometimes remove colored impurities.[6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of your product-impurity mixture. The solution may be cooling too quickly.Try using a solvent with a lower boiling point. Insulate the flask to ensure slow cooling. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.[7]
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Try adding an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of your pure product.[7]
Low recovery of the purified product. Too much solvent was used for dissolution. The crystals were washed with too much cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration funnel and flask are pre-heated before hot filtration.[7][8]
The product is still impure after recrystallization. The chosen solvent is not suitable for separating the specific impurities. The cooling was too rapid, trapping impurities within the crystals.Perform small-scale solubility tests to find a more selective solvent or solvent mixture. Ensure the solution cools down slowly and without disturbance to allow for the formation of pure crystals.[7][9]
Column Chromatography
Problem Possible Cause Solution
Product streaks or "tails" on the column. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel interacting with the basic amino group). The column is overloaded.Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[10] Use a different stationary phase, such as alumina (basic or neutral).[10] Ensure you are not loading too much crude product onto the column.
Poor separation of product from impurities. The eluent system is not optimized for the separation.Systematically test different solvent mixtures with varying polarities. A good starting point for cinnamic acid derivatives is a hexane/ethyl acetate gradient. For more polar compounds, dichloromethane/methanol can be effective.[11] Use TLC to guide your choice of solvent system.
Product does not elute from the column. The eluent is not polar enough. The compound has decomposed on the silica gel.Gradually increase the polarity of the eluent. If using a gradient, ensure the final polarity is high enough. Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, consider using a less acidic stationary phase like neutral alumina or a different purification technique.[10]
Fractions are very dilute. The compound is eluting very slowly over many fractions.Once the product begins to elute, you can sometimes increase the polarity of the eluent to speed up its elution and collect it in fewer fractions.

Experimental Protocols

Protocol 1: Purification of a this compound Ester by Column Chromatography

This protocol describes the purification of a crude this compound ester synthesized via Fischer esterification.

  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate alongside spots of the starting materials (this compound and the alcohol).

    • Develop the plate in a solvent system such as 4:1 Hexane:Ethyl Acetate.

    • Visualize the plate under UV light (254 nm). The ester product should have a higher Rf value than the starting this compound.

  • Column Preparation:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

    • Equilibrate the column by running the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate) through the silica gel until the packing is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ester.

Protocol 2: Purification of a this compound Amide by Recrystallization

This protocol is suitable for the purification of a crude this compound amide.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.

  • Dissolution:

    • Place the crude amide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven or by air drying.

Signaling Pathway

Anti-Inflammatory Signaling Pathway of a this compound Derivative

Certain derivatives of this compound have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and p38 MAPK pathways.[6]

anti_inflammatory_pathway cluster_NFkB cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces AP1 AP-1 p38->AP1 Activates AP1->Nucleus Translocates to Derivative This compound Derivative Derivative->TAK1 Inhibits Derivative->IKK Inhibits

Caption: Inhibition of NF-κB and p38 MAPK pathways by a this compound derivative.

References

Technical Support Center: Managing Stability Issues of 4-Aminocinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your experiments.

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound solutions.

Issue Possible Cause Recommended Solution
Precipitation or cloudiness in aqueous solution Low aqueous solubility of this compound.[1]- Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting with aqueous buffer. - Adjust the pH of the aqueous solution. This compound hydrochloride is noted to be generally stable in a pH range of 5-7.[2]
Discoloration of the solution (e.g., turning yellow or brown) Degradation of the compound, potentially due to oxidation or photodegradation.- Prepare solutions fresh whenever possible.[3] - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[3] - Store stock solutions at -20°C in tightly sealed vials.[3] - For short-term storage (up to one month), aliquot and store at -20°C.[3]
Loss of compound potency or inconsistent results Chemical degradation due to hydrolysis, oxidation, or photodegradation.- Perform a forced degradation study to understand the stability profile under your specific experimental conditions (see Experimental Protocols section). - Use a stability-indicating HPLC method to monitor the purity of your solution over time.
Formation of unexpected peaks in HPLC analysis Presence of degradation products.- Identify the degradation products using techniques like LC-MS/MS. - Adjust storage and handling conditions to minimize degradation. Consider using antioxidants or light-protective measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents. As a compound with an amino group and a carboxylic acid, it is susceptible to pH-dependent hydrolysis. The aromatic amine functionality can be prone to oxidation, and the conjugated double bond system makes it susceptible to photodegradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to prepare stock solutions and use them on the same day.[3] If storage is necessary, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[3] Solutions should be protected from light.[3] For solid this compound, it should be stored in a cool, dry place.[1]

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the stability of your solution. This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of your solution over time will allow you to monitor for any decrease in the parent compound and the appearance of degradation peaks.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, potential degradation pathways include:

  • Hydrolysis: The amide linkage in derivatives or the carboxylic acid group itself can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The amino group on the aromatic ring is a potential site for oxidation, which can lead to the formation of colored byproducts. The double bond in the cinnamic acid backbone can also be a target for oxidative cleavage.

  • Photodegradation: The conjugated system of this compound can absorb UV light, potentially leading to isomerization of the double bond (cis-trans) or photodimerization reactions, as seen in similar cinnamic acid derivatives.[4]

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for stability under forced degradation conditions, based on typical protocols for pharmaceutical compounds.[5][6] Researchers should perform their own stability studies to determine the precise degradation kinetics under their specific experimental conditions.

Stress Condition Typical Conditions Expected Stability of this compound Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°CLikely to degradeHydrolysis of the acrylic acid side chain or modifications to the amino group.
Basic Hydrolysis 0.1 M NaOH at 60°CLikely to degradeSimilar to acidic hydrolysis, with potential for salt formation.
Oxidation 3% H₂O₂ at room temperatureSusceptible to oxidationOxidized forms of the amino group, potential cleavage of the double bond.
Thermal Degradation 60°C in solutionDegradation is possible, especially over extended periods.Isomers, decarboxylation products.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Susceptible to photodegradationPhoto-isomers (cis/trans), photodimers.[4]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to assess its stability and identify potential degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL 4-ACA stock solution in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxid Oxidation (3% H2O2, RT) prep->oxid Expose to thermal Thermal (60°C in solution) prep->thermal Expose to photo Photolytic (UV/Vis light) prep->photo Expose to neutralize Neutralize (for acid/base) acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS oxid->hplc thermal->hplc photo->hplc neutralize->hplc

Forced Degradation Experimental Workflow

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at 60°C for a specified time.

    • Photodegradation: Expose the stock solution to a combination of UV and visible light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample. For acidic and basic hydrolysis samples, neutralize them before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for analyzing this compound and its potential degradation products.

HPLC_Method_Workflow cluster_instrument HPLC System cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Run Conditions instrument HPLC with UV and MS Detectors column C18 Column (e.g., 4.6 x 150 mm, 5 µm) instrument->column mobile_phase Gradient elution with: A: 0.1% Formic Acid in Water B: Acetonitrile column->mobile_phase conditions Flow Rate: 1.0 mL/min Column Temp: 30°C Injection Vol: 10 µL Detection: UV at λmax, MS scan mobile_phase->conditions

Stability-Indicating HPLC Method Workflow

Typical HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV detection at the λmax of this compound and Mass Spectrometry (MS) for identification of degradation products.

Potential Degradation Signaling Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and common degradation reactions of similar compounds.

Degradation_Pathway cluster_degradation Degradation Products ACA This compound isomer Cis-Isomer ACA->isomer Photodegradation (Isomerization) dimer Photodimer ACA->dimer Photodegradation (Dimerization) oxidized_amino Oxidized Amino Group ACA->oxidized_amino Oxidation cleavage_product Double Bond Cleavage Product ACA->cleavage_product Oxidation hydrolysis_product Hydrolysis Product ACA->hydrolysis_product Hydrolysis (Acid/Base)

Potential Degradation Pathways of this compound

References

common side reactions in the synthesis of 4-Aminocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Knoevenagel condensation, reacting 4-aminobenzaldehyde with malonic acid in the presence of a basic catalyst.[1] Variations of this reaction, such as the Doebner modification, which uses pyridine as a solvent and a catalyst like piperidine, are also common.[2]

Q2: What is the primary side reaction to be aware of during the synthesis of this compound?

A2: The most significant side reaction is the self-condensation of the starting material, 4-aminobenzaldehyde. This occurs when two molecules of the aldehyde react with each other, leading to the formation of polymeric byproducts.[3] This is more likely to occur under strongly basic conditions or in the presence of acid fumes.[3][4]

Q3: How can I minimize the self-condensation of 4-aminobenzaldehyde?

A3: To reduce self-condensation, it is advisable to use a weak base as a catalyst.[4] Carefully controlling the stoichiometry of the reactants is also crucial. Additionally, ensuring the absence of acid fumes, which can catalyze the self-condensation, is important for a cleaner reaction.[3]

Q4: What are the typical yields for the synthesis of this compound and its derivatives?

A4: The yields for the synthesis of p-aminocinnamic acid derivatives via Knoevenagel condensation can vary, typically ranging from 58% to 88%.[1] The specific yield for this compound will depend on the reaction conditions and the successful mitigation of side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Self-condensation of 4-aminobenzaldehyde: The starting aldehyde can polymerize, reducing the amount available for the desired reaction.[3]- Use a milder base (e.g., piperidine in catalytic amounts instead of a strong base).[4]- Maintain a strict 1:1 molar ratio of 4-aminobenzaldehyde to malonic acid.- Ensure the reaction environment is free of acid fumes.[3]
2. Incomplete Reaction: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure adequate reaction time and temperature as specified in the protocol.
Formation of a Dark, Tarry Substance Polymeric byproducts: This is a strong indication of the self-condensation of 4-aminobenzaldehyde.- Re-evaluate the basicity of the catalyst and consider using a weaker base.- Purify the 4-aminobenzaldehyde before use to remove any acidic impurities that might promote polymerization.
Difficulty in Product Isolation/Purification Presence of unreacted starting materials or byproducts: Co-precipitation of starting materials or side products with the desired this compound.- After precipitation of the crude product, wash thoroughly with cold water.- Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.

Experimental Protocols

Key Experiment: Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from the general procedure for the synthesis of p-aminocinnamic acid derivatives.[1]

Materials:

  • 4-aminobenzaldehyde (20 mmol)

  • Malonic acid (25 mmol)

  • Pyridine (15 mL)

  • Piperidine (20 drops)

  • Ice water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1% Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 4-aminobenzaldehyde (20 mmol) and malonic acid (25 mmol) in pyridine (15 mL).

  • Add piperidine (20 drops) to the mixture.

  • Heat the solution at 80°C for 20 hours with continuous stirring.

  • After the reaction is complete, pour the mixture into 120 mL of ice water.

  • Add 5 mL of saturated NaHCO₃ solution to the aqueous mixture.

  • Filter the resulting precipitate.

  • Suspend the crude precipitate in 200 mL of cold 1% NaOH solution and stir for 1 minute.

  • Filter the mixture again to remove any insoluble impurities.

  • Neutralize the filtrate to a pH of 7 using 10% HCl to precipitate the this compound.

  • Collect the purified product by filtration, wash with cold water, and dry.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various p-aminocinnamic acid derivatives using the Knoevenagel condensation.

Derivative Yield (%) Reference
p-(Dimethylamino)cinnamic acid71[1]
p-(Diethylamino)cinnamic acid80[1]
p-(Piperidino)cinnamic acid72[1]
p-(Morpholino)cinnamic acid88[1]
p-(Pyrrolidino)cinnamic acid68[1]

Note: The yield of this compound is expected to be within a similar range, provided that side reactions are effectively minimized.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product 4-aminobenzaldehyde 4-aminobenzaldehyde Pyridine_Piperidine Pyridine (solvent) Piperidine (catalyst) 4-aminobenzaldehyde->Pyridine_Piperidine Malonic_acid Malonic_acid Malonic_acid->Pyridine_Piperidine Heat 80°C, 20h Pyridine_Piperidine->Heat Precipitation 1. Pour into ice water 2. Add NaHCO3 Heat->Precipitation Filtration1 Filter precipitate Precipitation->Filtration1 Base_Wash Suspend in 1% NaOH & Filter Filtration1->Base_Wash Neutralization Neutralize with 10% HCl Base_Wash->Neutralization 4-Aminocinnamic_acid This compound Neutralization->4-Aminocinnamic_acid Reaction_Pathways cluster_main Main Reaction: Knoevenagel Condensation cluster_side Side Reaction: Self-Condensation Reactants_Main 4-Aminobenzaldehyde + Malonic Acid Intermediate Aldol Addition Product Reactants_Main->Intermediate Base catalyst Dehydration Dehydration & Decarboxylation Intermediate->Dehydration Heat Product_Main This compound Dehydration->Product_Main Reactant_Side 2x 4-Aminobenzaldehyde Dimer Dimer Intermediate Reactant_Side->Dimer Strong base or acid traces Polymer Polymeric Byproducts Dimer->Polymer Further condensation

References

Technical Support Center: Optimizing Derivatization of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 4-aminocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

A1: Poor solubility is a common issue. Consider the following solutions:

  • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO, where cinnamic acid derivatives often exhibit better solubility.

  • Temperature: Gently warming the solvent can improve solubility.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

Q2: Do I need to protect the amino group of this compound before derivatization?

A2: Yes, in many cases, protecting the amino group is crucial to prevent unwanted side reactions, such as N-acylation or polymerization. The choice of protecting group will depend on the subsequent reaction conditions.

Q3: What are the most common protecting groups for the amino functionality?

A3: The most common protecting groups for amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable to bases and hydrogenolysis but can be removed under acidic conditions. Conversely, the Cbz group is stable to acids and bases but is readily cleaved by catalytic hydrogenolysis.

Q4: My amide coupling reaction is sluggish or failing. What should I do?

A4: Several factors can contribute to a failing amide coupling reaction. First, ensure all your reagents, especially the coupling agents and solvents, are anhydrous, as moisture can hydrolyze the activated intermediates. If the reaction is still not proceeding, consider switching to a more potent coupling agent like HATU or HBTU, especially when working with sterically hindered amines.

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A5: Common side products in the derivatization of this compound can include:

  • Diacylation: If the amino group is unprotected, it can be acylated along with the carboxylic acid, leading to the formation of an amide at the amino position.

  • Polymerization: Under harsh acidic or basic conditions, or at elevated temperatures, the double bond of the cinnamic acid can lead to polymerization.

  • Byproducts from coupling reagents: For example, when using EDC, the corresponding urea byproduct is formed, which needs to be removed during workup.

Troubleshooting Guides

Low Reaction Yield
IssuePotential CauseRecommended Solution
Low Esterification Yield Reversible nature of Fischer esterification.[1]Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product.[1] Actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]
Insufficient acid catalyst.[1]Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.
Low Amide Coupling Yield Incomplete activation of the carboxylic acid.Use a more efficient coupling reagent such as HATU or HBTU, particularly for challenging substrates.
Presence of moisture.Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Steric hindrance in the amine.Increase the reaction temperature and/or reaction time. Consider converting the carboxylic acid to a more reactive acyl chloride intermediate.
Side Reactions and Impurities
IssuePotential CauseRecommended Solution
Formation of a Dark Brown or Black Reaction Mixture in Esterification Polymerization or addition reactions at the double bond under harsh acidic conditions and high temperatures.[1]Use milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[1]
Presence of a Urea Byproduct in Amide Coupling Use of carbodiimide coupling reagents like DCC or EDC.If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration. The urea byproduct from EDC is water-soluble and can be removed during an aqueous workup.[2]
Di-acylation of this compound The amino group is unprotected and reacts with the acylating agent.Protect the amino group with a suitable protecting group (e.g., Boc) before proceeding with the derivatization of the carboxylic acid.
Purification Challenges
IssuePotential CauseRecommended Solution
Difficulty Removing Excess Carboxylic Acid Incomplete reaction or use of excess starting material.During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to convert the unreacted carboxylic acid into its water-soluble salt.[1]
Difficulty Removing Excess Amine Use of excess amine in an amide coupling reaction.Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the excess amine and render it water-soluble.
Co-elution of Product and Byproducts during Column Chromatography Similar polarities of the desired product and impurities.Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. Consider using a different stationary phase (e.g., alumina instead of silica gel).

Quantitative Data Summary

Derivatization ReactionReagents/ConditionsYield (%)Reference
Amide Synthesis Cinnamic acid, p-anisidine, DCC, DMAP, DCM, RT, 15 min48.8[3]
Cinnamic acid, p-anisidine, DCC, DMAP, THF, RT, 15 min39.7[3]
Cinnamic acid, p-anisidine, EDC.HCl, THF, 60°C, 150 min93.1[3]
Cinnamic acid derivatives and 4-aminoantipyrine85[4]
Ester Synthesis (Methyl Esters) Thionyl chloride in methanol73[5]
Sulfuric acid in methanol76[5]
Dimethyl sulfate in acetone82[5]

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture at room temperature with stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected this compound.

Protocol 2: Fischer Esterification of this compound (after Boc protection)
  • Dissolve Boc-protected this compound (1 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography on silica gel.[7]

Protocol 3: Amide Coupling of Boc-Protected this compound using EDC/HOBt
  • Dissolve Boc-protected this compound (1 equivalent), the desired amine (1-1.2 equivalents), and HOBt (1-1.2 equivalents) in an anhydrous solvent such as DMF or DCM.[2]

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC.HCl (1.2 equivalents) portion-wise to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection cluster_derivatization Derivatization cluster_deprotection Deprotection (Optional) cluster_product Final Products 4-ACA This compound Boc_Protect Boc Protection (Protocol 1) 4-ACA->Boc_Protect Boc₂O, Base Esterification Esterification (Protocol 2) Boc_Protect->Esterification Alcohol, Acid Amide_Coupling Amide Coupling (Protocol 3) Boc_Protect->Amide_Coupling Amine, EDC, HOBt Deprotection Acidic Deprotection (e.g., TFA) Esterification->Deprotection Amide_Coupling->Deprotection Ester_Product This compound Ester Deprotection->Ester_Product Amide_Product This compound Amide Deprotection->Amide_Product troubleshooting_logic Start Derivatization Reaction Issues Low_Yield Low Yield? Start->Low_Yield Side_Reactions Unexpected Side Products? Low_Yield->Side_Reactions No Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Yes Purification_Problems Purification Difficulties? Side_Reactions->Purification_Problems No Protect_Amine Protect Amino Group Side_Reactions->Protect_Amine Yes Modify_Workup Modify Aqueous Workup Purification_Problems->Modify_Workup Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Change_Reagent Change Coupling Agent/Catalyst Optimize_Conditions->Change_Reagent Protect_Amine->Optimize_Conditions Optimize_Chroma Optimize Chromatography Modify_Workup->Optimize_Chroma nf_kb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P Phosphorylation of IκBα IKK->IkBa_P IkBa_Deg Degradation of IκBα IkBa_P->IkBa_Deg NFkB_Release NF-κB Release & Nuclear Translocation IkBa_Deg->NFkB_Release Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_Release->Gene_Transcription Cinnamic_Acid_Deriv Cinnamic Acid Derivatives Cinnamic_Acid_Deriv->IkBa_P Inhibition

References

Technical Support Center: Purification of 4-Aminocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-aminocinnamic acid derivatives. The inherent zwitterionic nature of these compounds, possessing both a basic amino group and an acidic carboxylic acid group, presents unique challenges in achieving high purity. This guide offers practical solutions and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives difficult to purify?

The primary challenge arises from the presence of both an acidic carboxylic acid group and a basic amino group in the same molecule. At neutral pH, these functional groups can exist in their ionized forms (carboxylate and ammonium), forming a zwitterion. This zwitterionic character leads to:

  • Poor Solubility: Zwitterions often exhibit low solubility in a wide range of common organic solvents, making purification by recrystallization challenging.

  • Chromatographic Issues: In normal-phase chromatography (e.g., using silica gel), the polar zwitterion can interact very strongly with the stationary phase, leading to poor separation, tailing peaks, or even irreversible adsorption. In reverse-phase chromatography, controlling the ionization state with pH is crucial for achieving good retention and peak shape.

Q2: What are the most common impurities in the synthesis of this compound derivatives?

Common impurities can include:

  • Starting Materials: Unreacted this compound, or the corresponding aldehyde/ketone and active methylene compound used in the synthesis.

  • Side Products: Products from self-condensation of the starting materials, or byproducts from the reaction of impurities present in the starting materials.

  • Reagents and Catalysts: Residual coupling agents, acids, or bases used in the synthesis. For example, in amide synthesis, unreacted activating agents or their byproducts can be present.[1]

  • Degradation Products: this compound and its derivatives can be susceptible to oxidation and polymerization, especially if exposed to air and light over extended periods.

Q3: What is the best initial approach for purifying a new this compound derivative?

For a new derivative, a good starting point is recrystallization , as it can be a simple and effective method for removing many impurities. If the compound's solubility is low in common solvents, a mixed-solvent system or purification via salt formation and subsequent neutralization can be explored. If recrystallization fails or does not provide the desired purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the next best choice due to its effectiveness in separating polar and ionizable compounds.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Recommended Solution
Compound is poorly soluble in all tested solvents. The zwitterionic nature of the compound leads to strong intermolecular forces in the crystal lattice.- Try highly polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot methanol/ethanol. - Use a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., dissolve in a minimal amount of hot DMF and add water dropwise until turbidity appears, then clarify with a few drops of DMF and cool slowly). - Convert the derivative to a salt (e.g., hydrochloride or sodium salt) to increase its solubility in polar solvents for purification, then neutralize back to the free acid/base.
"Oiling out" occurs upon cooling. The compound is separating from the solution as a liquid phase instead of forming crystals. This can be due to a high concentration of impurities or too rapid cooling.- Add more of the "good" solvent to the hot solution to make it less saturated before cooling. - Ensure a very slow cooling rate. Insulate the flask to allow for gradual temperature decrease. - Try a different solvent or solvent system.
Low recovery of the purified product. - Too much solvent was used for dissolution. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Pre-heat the funnel and filter paper for hot filtration.
No crystal formation upon cooling. The solution is not sufficiently supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Column Chromatography
Problem Potential Cause Recommended Solution
Compound streaks or does not elute from a silica gel column. Strong interaction between the polar/ionic compound and the acidic silica gel.- Use a mobile phase modifier: Add a small amount of a competing acid (e.g., 1-2% acetic acid or formic acid) to protonate the carboxylic acid and reduce its interaction with silica. Alternatively, add a competing base (e.g., 1-2% triethylamine or ammonia in methanol) to deprotonate the silanols and prevent strong interaction with the amine. Note that using both an acid and a base simultaneously is generally not recommended. - Switch to a different stationary phase: Consider using alumina (neutral or basic), or an amine-functionalized silica column. - Employ reverse-phase chromatography.
Poor separation of the product from polar impurities. The chosen mobile phase is not providing sufficient selectivity on the stationary phase.- Optimize the mobile phase: For normal phase, vary the polarity of the eluent system (e.g., try gradients of ethyl acetate/hexanes with an appropriate modifier, or dichloromethane/methanol with a modifier). For reverse phase, optimize the gradient of water/acetonitrile or water/methanol and the concentration of the acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
Product co-elutes with a non-polar impurity. The polarity difference between the product and the impurity is insufficient for separation with the chosen system.- Switch the chromatography mode: If using normal phase, try reverse phase, and vice-versa. The difference in retention mechanisms can often resolve co-eluting compounds.

Data Presentation

Table 1: Solubility of this compound Derivatives in Common Solvents (Qualitative)

SolventPolarityExpected Solubility of this compound Derivatives
WaterHighLow (pH-dependent)
MethanolHighModerate to High (especially when heated)
EthanolHighModerate (especially when heated)
AcetoneMediumLow to Moderate
Ethyl AcetateMediumLow
DichloromethaneMedium-LowVery Low
HexaneLowInsoluble
Dimethylformamide (DMF)HighHigh
Dimethyl Sulfoxide (DMSO)HighHigh

Note: This table provides general guidance. Actual solubility will depend on the specific derivative.

Table 2: Typical Purification Outcomes for this compound Derivatives

Purification MethodTypical YieldTypical Purity (by HPLC)Notes
Recrystallization60-90%>95%Highly dependent on the impurity profile and solubility.
Normal-Phase Chromatography (with modifier)40-70%>98%Can be effective but may require careful optimization of the mobile phase.
Reverse-Phase HPLC (preparative)50-80%>99%Generally provides the highest purity but can be more time-consuming and expensive for large quantities.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative from a Mixed-Solvent System (Methanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of hot methanol.

  • Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purification by Normal-Phase Column Chromatography with an Acidic Modifier
  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol) containing 1% acetic acid. Gradually increase the polarity of the mobile phase (e.g., to 95:5 dichloromethane:methanol with 1% acetic acid) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Reverse-Phase HPLC
  • System Preparation: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% water with 0.1% trifluoroacetic acid (TFA) and 5% acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase or a solvent like methanol. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject the sample onto the column.

  • Elution: Run a gradient from the initial conditions to a higher concentration of organic solvent (e.g., 95% acetonitrile with 0.1% TFA) over a suitable time frame (e.g., 30-60 minutes).

  • Fraction Collection: Collect fractions corresponding to the product peak based on UV detection.

  • Post-Purification: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Mandatory Visualizations

experimental_workflow crude Crude 4-Aminocinnamic Acid Derivative recrystallization Recrystallization crude->recrystallization Initial Attempt column_chrom Column Chromatography recrystallization->column_chrom <95% Purity pure_product Pure Product recrystallization->pure_product >95% Purity hplc RP-HPLC column_chrom->hplc <98% Purity column_chrom->pure_product >98% Purity hplc->pure_product >99% Purity analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: A general workflow for the purification of this compound derivatives.

logical_relationship compound This compound Derivative zwitterion Zwitterionic Nature compound->zwitterion solubility Poor Solubility in Organic Solvents zwitterion->solubility chromatography Strong Interaction with Silica Gel zwitterion->chromatography purification_challenge Purification Challenge solubility->purification_challenge chromatography->purification_challenge

Caption: The relationship between the structure and purification challenges.

References

preventing photodegradation of 4-Aminocinnamic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 4-Aminocinnamic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the breakdown of molecules caused by the absorption of light energy. For this compound, a photosensitive compound, exposure to light, particularly in the UV spectrum, can lead to chemical changes. These changes can result in the loss of the compound's intended properties, the formation of impurities, and consequently, inaccurate and unreliable experimental results.

Q2: What are the primary products of this compound photodegradation?

A2: The main photodegradation pathways for cinnamic acid derivatives like this compound are cis-trans isomerization and [2+2] cycloaddition. Cis-trans isomerization alters the spatial arrangement of the molecule, while cycloaddition can lead to the formation of cyclobutane dimers.

Q3: How can I visually detect the photodegradation of my this compound solution?

A3: While significant degradation may sometimes cause a visible color change or the formation of a precipitate, it is crucial to note that substantial degradation, such as isomerization, can occur without any visible signs.[1] Therefore, relying solely on visual inspection is not a reliable method for assessing the stability of your solution. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary for accurate quantification of degradation.[1]

Q4: What are the ideal storage conditions for this compound and its solutions?

A4: To minimize photodegradation, solid this compound and its solutions should be stored in a cool, dark place.[1] It is highly recommended to use amber glass vials or containers that are wrapped in aluminum foil to provide protection from light.[1] For solutions, preparing them fresh before use is the best practice. If storage is necessary, it should be at low temperatures (2-8 °C) and always protected from light.[1]

Q5: Can the solvent I use affect the photodegradation of this compound?

A5: Yes, the choice of solvent can influence the rate of photodegradation. The polarity of the solvent can play a significant role in the stability of the compound. It is advisable to test the stability of this compound in different solvents if your experimental design allows for flexibility.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Concentration in Solution

Potential Cause Recommended Solution
Light Exposure Work in a dimly lit area or under amber or UV-filtered light. Always use amber glassware or wrap clear glassware and sample vials in aluminum foil. Keep solutions covered when not in use.[1]
pH of the Medium If your experimental conditions permit, adjust the pH of the solution. For some cinnamic acid derivatives, neutral to slightly alkaline conditions can reduce the rate of photodegradation.[1]
Oxidative Degradation Degas your solvents before preparing solutions to minimize dissolved oxygen. Consider adding a compatible antioxidant to your solution if it does not interfere with your experiment.[1]
Thermal Degradation Although photodegradation is the primary concern, avoid exposing solutions to high temperatures for extended periods.

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram

Potential Cause Identification and Solution
Cis-Trans Isomerization An unexpected peak eluting close to the main trans-4-Aminocinnamic acid peak may be the cis-isomer.[1] To prevent this, strictly minimize light exposure during all stages of sample preparation, handling, and analysis.
Dimer Formation Broader peaks that elute later than the monomer may indicate the formation of cyclobutane dimers. This is more common in concentrated solutions. Diluting the sample may help in identification. Prevention involves minimizing light exposure.

Data Presentation

The following tables present hypothetical but plausible data to illustrate the impact of various factors on the photodegradation of this compound.

Table 1: Effect of Solvent Polarity on Photodegradation of this compound

SolventDielectric Constant (approx.)% this compound Remaining (after 2h UV exposure)
Dichloromethane9.185%
Acetonitrile37.578%
Methanol32.772%
Water80.165%

Table 2: Effect of pH on Photodegradation of this compound in Aqueous Solution

pH% this compound Remaining (after 2h UV exposure)
4.060%
7.075%
9.082%

Table 3: Protective Effect of Antioxidants on Photodegradation of this compound in Acetonitrile/Water (1:1)

AntioxidantConcentration (mM)% this compound Remaining (after 2h UV exposure)
None (Control)070%
Ascorbic Acid185%
Ascorbic Acid592%
Vitamin E182%
Vitamin E588%

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the standard operating procedure for handling this compound to minimize light-induced degradation.

  • Workspace Preparation:

    • Whenever possible, conduct experiments in a room with minimal natural light.

    • Work on a bench that is not in direct sunlight.

    • If available, use amber or UV-filtered lighting.

  • Glassware and Containers:

    • Use amber glass volumetric flasks, beakers, and vials for the preparation and storage of all this compound solutions.[1]

    • If amber glassware is not available, wrap standard clear glassware completely in aluminum foil.[1]

  • Sample Preparation:

    • Prepare solutions as quickly as possible to minimize the duration of light exposure.[1]

    • Keep solutions covered with a light-blocking material (e.g., aluminum foil) at all times when not being actively used.[1]

  • Storage:

    • Store solid this compound in a dark, cool, and dry place.[1]

    • Store solutions at low temperatures (2-8 °C) and protected from light. For longer-term storage, consider freezing at -20°C or below in single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Photostability Assessment of this compound using HPLC-UV

This protocol is adapted from ICH Q1B guidelines for photostability testing and utilizes HPLC-UV for quantification.[2][3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) at a known concentration (e.g., 1 mg/mL) following the general handling procedures in Protocol 1.

    • From the stock solution, prepare experimental samples at a lower concentration (e.g., 10 µg/mL).

    • Prepare a "dark control" sample by wrapping a vial of the experimental sample completely in aluminum foil.[3]

    • If testing the effect of stabilizers, prepare additional samples containing the desired concentrations of antioxidants.

  • Light Exposure:

    • Place the unwrapped experimental samples and the wrapped dark control sample in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] The light source should have a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm.[2]

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each sample for analysis.

  • HPLC-UV Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 278 nm (based on the UV absorbance maximum of similar compounds)

      • Column Temperature: Ambient (25°C)

    • Inject the collected aliquots into the HPLC system.

    • Quantify the peak area of this compound in each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Compare the degradation of the exposed samples to the dark control to assess the extent of photodegradation versus thermal degradation.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Mandatory Visualizations

Photodegradation_Pathway Trans-4-Aminocinnamic_Acid trans-4-Aminocinnamic Acid Excited_State Excited State Trans-4-Aminocinnamic_Acid->Excited_State Light (hν) Cis-4-Aminocinnamic_Acid cis-4-Aminocinnamic Acid (Isomerization Product) Excited_State->Cis-4-Aminocinnamic_Acid Isomerization Cyclobutane_Dimer Cyclobutane Dimer ([2+2] Cycloaddition Product) Excited_State->Cyclobutane_Dimer Dimerization (with another molecule)

Caption: Photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Amber Flask) Prep_Samples Prepare Experimental Samples (Amber Vials) Prep_Stock->Prep_Samples Prep_Control Prepare Dark Control (Foil-Wrapped Vial) Prep_Samples->Prep_Control Expose Expose Samples to Light Source Withdraw Withdraw Aliquots at Time Intervals Expose->Withdraw HPLC HPLC-UV Analysis Quantify Quantify Peak Area HPLC->Quantify Calculate Calculate % Degradation Quantify->Calculate cluster_prep cluster_prep cluster_exposure cluster_exposure cluster_prep->cluster_exposure cluster_analysis cluster_analysis cluster_exposure->cluster_analysis

Caption: Workflow for photostability assessment.

Troubleshooting_Logic Start Unexpected Results? Check_Loss Loss of Concentration? Start->Check_Loss Check_Peaks Extra HPLC Peaks? Start->Check_Peaks Light Review Light Protection (Amber Vials, Low Light) Check_Loss->Light Yes Solvent Consider Solvent Effects (Polarity, Degassing) Check_Loss->Solvent Yes pH Check pH of Solution Check_Loss->pH Yes Isomer Peak near main peak? (Cis-Isomer) Check_Peaks->Isomer Yes Dimer Broad, late-eluting peak? (Dimer) Check_Peaks->Dimer Yes Action_Light Improve Light Protection Light->Action_Light Action_Solvent Optimize Solvent/Degas Solvent->Action_Solvent Action_pH Adjust pH if possible pH->Action_pH Isomer->Action_Light Dimer->Action_Light

Caption: Troubleshooting flowchart for photodegradation issues.

References

troubleshooting low yields in 4-Aminocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Aminocinnamic acid, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction. A less common but viable alternative is the Heck reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of 4-aminobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[1][2] The reaction with malonic acid is often followed by decarboxylation to yield the final product.[1]

  • Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde, in this case, 4-aminobenzaldehyde, with an acid anhydride like acetic anhydride, using the alkali salt of the corresponding acid (e.g., sodium acetate) as a weak base.[3][4][5]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction can be employed to synthesize this compound by reacting a 4-haloaniline (e.g., 4-iodoaniline) with acrylic acid.[6]

Q2: My overall yield of this compound is low. What are the general areas I should investigate?

A2: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal reaction conditions.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant loss of product can occur during the isolation and purification steps.

This guide will provide detailed troubleshooting for each of these areas.

Troubleshooting Low Yields in Knoevenagel Condensation

The Knoevenagel condensation of 4-aminobenzaldehyde with malonic acid is a popular route for synthesizing this compound. Here are some common issues and their solutions:

Q3: My Knoevenagel condensation reaction appears to be incomplete, resulting in a low yield. What are the likely causes and how can I fix them?

A3: Incomplete conversion is a common problem and can be addressed by optimizing several reaction parameters.

  • Insufficient Catalyst: The choice and amount of the basic catalyst are crucial. For the Knoevenagel-Doebner modification, a combination of pyridine (as solvent and base) and a catalytic amount of piperidine is traditionally used.[7] Greener alternatives include using catalysts like ammonium bicarbonate or L-proline in solvents like ethanol.[8]

    • Solution: Ensure the catalyst is of good quality and used in the appropriate amount. For pyridine/piperidine systems, maintaining the correct ratio is important. For other catalysts, a small-scale optimization of the catalyst loading may be necessary.

  • Suboptimal Temperature and Reaction Time: The reaction often requires heating to proceed at a reasonable rate.[7]

    • Solution: Ensure the reaction is maintained at the recommended temperature for a sufficient duration. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which both 4-aminobenzaldehyde and malonic acid are soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO are often effective.[7]

Q4: I am observing the formation of byproducts in my Knoevenagel reaction. What are they and how can I minimize them?

A4: Side reactions can significantly lower the yield of this compound.

  • Self-Condensation of 4-aminobenzaldehyde: Aromatic aldehydes can undergo self-condensation, especially under strongly basic conditions.[1]

    • Solution: Use a weak base as a catalyst. The Knoevenagel condensation is typically catalyzed by weak amines.[1]

  • Michael Addition: The product, this compound, or the intermediate, can potentially undergo a Michael addition with the enolate of malonic acid.

    • Solution: This is more likely with strong bases. Using a weaker base and controlling the stoichiometry of the reactants can help minimize this side reaction.

  • Polymerization: The amino group and the double bond can potentially lead to polymerization, especially at high temperatures.[9]

    • Solution: Running the reaction at a lower temperature for a longer time may help. Also, consider using more dilute reaction conditions.[7]

Data Presentation: Knoevenagel Condensation Optimization
ParameterConditionEffect on YieldTroubleshooting Action
Catalyst Pyridine/PiperidineOften gives good yields but can be difficult to remove.Use in appropriate ratios and ensure complete removal during workup.
Triethylamine (TEA)A good alternative to pyridine, can act as both base and phase transfer catalyst.[10]Optimize concentration; may require a co-catalyst like piperidine.
Ammonium BicarbonateA "greener" option, can provide good to excellent conversions.[11]Optimize reaction temperature and time for this catalyst.
Solvent PyridineActs as both solvent and base, but is toxic and has a high boiling point.Consider alternative solvents like toluene or ethanol for easier workup.[10]
TolueneA less toxic alternative to pyridine, can give good yields with TEA.[10]Ensure adequate solubility of reactants.
EthanolA greener solvent, often used with catalysts like L-proline.[8]May require longer reaction times or higher temperatures.
Temperature 80-120 °C (Reflux)Generally increases reaction rate.[7]High temperatures can promote side reactions and polymerization. Optimize for your specific catalyst system.
Reactant Ratio Malonic Acid : AldehydeA slight excess of malonic acid can drive the reaction to completion.A large excess can lead to purification difficulties. A 1.2:1 to 2:1 ratio is a good starting point.[11]

Troubleshooting Low Yields in Perkin Reaction

The Perkin reaction offers a direct route to cinnamic acids, but the presence of the amino group in 4-aminobenzaldehyde introduces specific challenges.

Q5: My Perkin reaction is giving a low yield of this compound. What are the common pitfalls?

A5: Low yields in the Perkin reaction are often due to side reactions or suboptimal conditions.

  • N-Acetylation of the Amino Group: The primary amino group of 4-aminobenzaldehyde or the resulting this compound can be acetylated by acetic anhydride, the common reagent in this reaction. This forms N-acetyl-4-aminocinnamic acid as a significant byproduct.

    • Solution: One approach is to protect the amino group before the reaction and deprotect it afterward, though this adds extra steps. Alternatively, carefully controlling the reaction conditions (e.g., temperature and reaction time) may help to minimize this side reaction. Some protocols suggest that microwave irradiation can lead to faster reactions and potentially higher yields of the desired product.[12][13]

  • Formation of Resinous Byproducts: High reaction temperatures can lead to the formation of dark, tar-like substances, which are likely polymerization products.

    • Solution: Ensure the reaction temperature is carefully controlled and does not exceed the recommended range (typically around 180°C for conventional heating).[12] Using microwave irradiation can significantly shorten the reaction time from hours to minutes, which can reduce the formation of these byproducts.[12][13]

  • Moisture Contamination: The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride.

    • Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before use.

Data Presentation: Perkin Reaction Optimization

| Parameter | Condition | Effect on Yield | Troubleshooting Action | | :--- | :--- | :--- | | Reaction Method | Conventional Heating (Oil Bath) | Typically requires long reaction times (4-8 hours) at high temperatures (~180°C).[12] | Prone to byproduct formation due to prolonged heating. | | | Microwave Irradiation | Drastically reduces reaction time (to minutes) and can improve yields.[12][13] | Requires specialized equipment, but can be a highly effective optimization strategy. | | Base | Anhydrous Sodium Acetate | The standard weak base catalyst.[3] | Ensure it is finely powdered and anhydrous for optimal activity. | | | Anhydrous Potassium Acetate | Can sometimes give better yields than sodium acetate. | A good alternative to try if yields with sodium acetate are low. | | Byproduct Formation | N-acetylation | A major side reaction that consumes starting material and product. | Minimize by optimizing reaction time and temperature. Consider a protection/deprotection strategy if yields are consistently low. | | | Polymerization/Tarring | Occurs at high temperatures and with prolonged reaction times. | Use microwave irradiation or carefully control the temperature of conventional heating. |

Purification of this compound

Q6: I have a crude product, but I am losing a lot of it during purification. What is the best way to purify this compound?

A6: Recrystallization is the most common and effective method for purifying this compound.

  • Choosing the Right Solvent: The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[14][15]

    • Single Solvent: Water can be used for the recrystallization of cinnamic acids.[14]

    • Mixed Solvent System: A mixed solvent system, such as ethanol/water or methanol/water, is often very effective. This compound is soluble in the alcohol and less soluble in water.[16]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent in a mixed pair).

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it and any other insoluble impurities.[14]

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.[15]

    • Dry the crystals thoroughly.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 4-Aminobenzaldehyde with Malonic Acid

This protocol is adapted from general procedures for the Knoevenagel condensation of aromatic aldehydes.[10][17]

Materials:

  • 4-Aminobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (1 equivalent), malonic acid (1.2-2 equivalents), and pyridine (as solvent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (around 115°C) and maintain it for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2). This will precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Perkin Reaction of 4-Aminobenzaldehyde with Acetic Anhydride (Microwave-Assisted)

This protocol is based on a general procedure for microwave-assisted Perkin reactions.[12][13]

Materials:

  • 4-Aminobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium carbonate solution

  • Concentrated Hydrochloric Acid

  • Deionized water

Procedure:

  • In a microwave-safe reaction vessel, combine 4-aminobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and finely powdered anhydrous sodium acetate (0.6 equivalents).

  • Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 300-400 W) for a short period (e.g., 5-10 minutes). The optimal time and power should be determined experimentally.

  • After irradiation, while the mixture is still hot, carefully pour it into a flask containing water.

  • Add a saturated solution of sodium carbonate with vigorous stirring until the mixture is alkaline.

  • If unreacted aldehyde is present, it can be removed by steam distillation.

  • Cool the residual solution and filter to remove any resinous byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid with stirring to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify by recrystallization from water or an ethanol/water mixture.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Knoevenagel_Condensation 4-Aminobenzaldehyde 4-Aminobenzaldehyde Aldol Adduct Aldol Adduct 4-Aminobenzaldehyde->Aldol Adduct Malonic Acid Malonic Acid Enolate of Malonic Acid Enolate of Malonic Acid Malonic Acid->Enolate of Malonic Acid Deprotonation Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Enolate of Malonic Acid Enolate of Malonic Acid->Aldol Adduct Nucleophilic Attack Intermediate Diacid Intermediate Diacid Aldol Adduct->Intermediate Diacid Dehydration This compound This compound Intermediate Diacid->this compound Decarboxylation

Caption: Knoevenagel condensation pathway for this compound synthesis.

Perkin_Reaction 4-Aminobenzaldehyde 4-Aminobenzaldehyde Intermediate Adduct Intermediate Adduct 4-Aminobenzaldehyde->Intermediate Adduct Acetic Anhydride Acetic Anhydride Anhydride Enolate Anhydride Enolate Acetic Anhydride->Anhydride Enolate Deprotonation Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Anhydride Enolate Anhydride Enolate->Intermediate Adduct Nucleophilic Attack Mixed Anhydride Mixed Anhydride Intermediate Adduct->Mixed Anhydride Acyl Transfer This compound This compound Mixed Anhydride->this compound Elimination & Hydrolysis

Caption: Perkin reaction pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_reaction Analyze Reaction Mixture by TLC/NMR start->check_reaction check_workup Review Workup & Purification start->check_workup If reaction seems complete incomplete Incomplete Reaction check_reaction->incomplete High amount of starting material byproducts Significant Byproducts check_reaction->byproducts Multiple spots/ peaks observed optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst/Solvent incomplete->optimize_conditions identify_byproducts Identify Byproducts by MS/NMR byproducts->identify_byproducts success Improved Yield optimize_conditions->success address_byproducts Address Specific Byproduct Formation: - N-Acetylation (Perkin) - Polymerization identify_byproducts->address_byproducts address_byproducts->success loss_during_workup Significant Product Loss check_workup->loss_during_workup Yes check_workup->success No optimize_purification Optimize Purification: - Choose a different recrystallization solvent - Adjust pH during precipitation loss_during_workup->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for low yields in this compound synthesis.

References

strategies to reduce by-products in 4-Aminocinnamic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminocinnamic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via Knoevenagel condensation and Perkin reaction.

Knoevenagel Condensation Issues

Question 1: My Knoevenagel condensation reaction is showing low to no yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Knoevenagel condensation for this compound synthesis can stem from several factors. Here’s a systematic troubleshooting guide:

  • Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine, or ammonium salts) may be of poor quality, degraded, or used in an insufficient amount.

    • Solution: Use a fresh batch of a high-purity catalyst. Optimize the catalyst loading, typically starting with 5-10 mol%. For the synthesis of aminocinnamic acids, ammonium bicarbonate can be an effective and milder catalyst.[1]

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Many Knoevenagel condensations proceed well at room temperature, but some may require heating to overcome the activation energy.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. For 4-aminobenzaldehyde, heating at 80°C for several hours has been reported to be effective.[3]

  • Poor Solubility of Reactants: If the 4-aminobenzaldehyde or malonic acid are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Ensure your reactants are fully dissolved. Polar solvents like ethanol, pyridine, or DMF are common choices.[2][3] In some cases, solvent-free conditions with grinding can also be effective.[2]

  • Water Removal: The Knoevenagel condensation produces water as a by-product. Its presence can shift the reaction equilibrium back towards the starting materials.

    • Solution: Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted at reflux in a suitable solvent like toluene.[4]

Question 2: I am observing significant by-product formation in my Knoevenagel reaction. What are these by-products and how can I minimize them?

Answer: By-product formation is a common issue. Here are the likely culprits and strategies to mitigate them:

  • Polymeric Materials: 4-Aminobenzaldehyde is prone to self-condensation and polymerization, especially under basic conditions or at elevated temperatures, leading to insoluble, often colored, materials.[5]

    • Solution:

      • Use a milder base or a catalytic amount of a stronger base.

      • Maintain the reaction at the lowest effective temperature.

      • Add the 4-aminobenzaldehyde slowly to the reaction mixture to keep its concentration low.

  • Michael Addition Product: The desired this compound can undergo a Michael addition with another molecule of the malonic acid enolate. This is more likely if a strong base is used in excess.

    • Solution: Use a 1:1 molar ratio of 4-aminobenzaldehyde to malonic acid.[2] Employ a weak base as the catalyst.

  • Decarboxylation of the Intermediate: The initially formed 4-aminobenzylidene malonic acid can decarboxylate to form the final product. If this decarboxylation is incomplete, you may have a mixture of the diacid and monoacid. Conversely, premature or excessive decarboxylation under harsh conditions can lead to other by-products.

    • Solution: The Doebner modification, which uses pyridine as a solvent, is specifically designed to promote decarboxylation.[6] If you are isolating the diacid, use milder conditions. For complete decarboxylation to this compound, ensuring an adequate reaction time at a suitable temperature (e.g., reflux in pyridine) is key.

Perkin Reaction Issues

Question 3: My Perkin reaction for the synthesis of this compound has a very low yield. What should I investigate?

Answer: The Perkin reaction is sensitive to several factors that can impact its yield:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous reagents. If using sodium acetate as the base, it should be anhydrous.[7]

  • Impure Reactants: 4-Aminobenzaldehyde can be susceptible to oxidation.

    • Solution: Use freshly purified 4-aminobenzaldehyde.

  • Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (several hours).[7]

    • Solution: Ensure the reaction is heated to the optimal temperature and for a sufficient duration. Monitor the reaction by TLC to track the consumption of the starting material. Microwave irradiation can sometimes be used to reduce reaction times, but the choice of base may need to be reconsidered as sodium acetate can be ineffective under these conditions.[7]

  • Base Strength: The alkali salt of the acid anhydride acts as the base catalyst. The choice and quality of this base are important.

    • Solution: Sodium or potassium acetate are commonly used.[8] Ensure the base is of high purity and anhydrous.

Question 4: I am getting a complex mixture of products in my Perkin reaction. What are the possible side reactions?

Answer: Besides the desired this compound, other products can form in a Perkin reaction:

  • Self-Condensation of Acetic Anhydride: At high temperatures, acetic anhydride can undergo self-condensation.

    • Solution: Maintain careful temperature control.

  • Formation of Azlactone: If the starting material were an N-acyl amino acid, an azlactone could form. While not directly applicable to 4-aminobenzaldehyde, it's a known side reaction in related Perkin-type reactions.[8]

  • Cyclization Products: Depending on the substituents on the aromatic ring, intramolecular cyclization can occur. For instance, o-hydroxybenzaldehyde can lead to coumarin.[9] With an amino group, different cyclization pathways might be possible under harsh conditions.

    • Solution: Optimize reaction conditions to favor the desired intermolecular condensation.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical yields and reaction conditions for the synthesis of cinnamic acid derivatives, providing a general comparison. Note that specific yields for this compound can vary based on the exact experimental setup.

Synthesis RouteTypical Yield (%)Reaction TimeReaction Temperature (°C)Key ReactantsCatalyst/Reagent
Knoevenagel Condensation 70 - 90%[1][10]Minutes to several hoursRoom Temp. to 140°C4-Aminobenzaldehyde, Malonic AcidWeak bases (e.g., piperidine, pyridine), Ammonium Bicarbonate[1]
Perkin Reaction 40 - 70%1 - 8 hours170 - 180°C4-Aminobenzaldehyde, Acetic AnhydrideSodium Acetate or Potassium Acetate[9]

Experimental Protocols

Protocol 1: Knoevenagel Condensation Synthesis of this compound

This protocol is adapted from methods reported for the synthesis of aminocinnamic acid derivatives.[1][3]

Materials:

  • 4-Aminobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (10%)

  • Sodium Bicarbonate (saturated solution)

  • Sodium Hydroxide (1% solution)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

  • To this solution, add 4-aminobenzaldehyde (1.0 equivalent).

  • Add a catalytic amount of piperidine (e.g., 20 drops for a 20 mmol scale reaction).[3]

  • Heat the mixture at 80°C with stirring for approximately 20 hours.[3]

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Add saturated sodium bicarbonate solution to the aqueous mixture.

  • Filter the precipitate.

  • Suspend the crude precipitate in a cold 1% sodium hydroxide solution, stir for one minute, and filter again.

  • Neutralize the filtrate to a pH of 7 with 10% hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration and dry thoroughly.

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Perkin Reaction Synthesis of this compound

This is a general protocol for the Perkin reaction, which can be adapted for 4-aminobenzaldehyde.[9]

Materials:

  • 4-Aminobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Water

  • Sodium Carbonate (saturated solution)

Procedure:

  • In a dry round-bottom flask, combine freshly purified 4-aminobenzaldehyde (1.0 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (0.5 equivalents).

  • Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4-5 hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This will dissolve the this compound as its sodium salt and hydrolyze any remaining acetic anhydride.

  • Boil the solution for a few minutes to ensure complete hydrolysis of the anhydride.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate and acidify it with dilute hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.

Visualizations

Knoevenagel Condensation Pathway and By-product Formation

Knoevenagel_Pathway Reactants 4-Aminobenzaldehyde + Malonic Acid Intermediate1 Enolate of Malonic Acid Reactants->Intermediate1 Deprotonation Byproduct1 Polymerization Reactants->Byproduct1 Self-condensation Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate1 Intermediate2 Aldol Addition Product Intermediate1->Intermediate2 Nucleophilic Attack on Aldehyde Intermediate3 4-Aminobenzylidene malonic acid Intermediate2->Intermediate3 Dehydration Product This compound Intermediate3->Product Decarboxylation Byproduct2 Michael Addition Product Product->Byproduct2 + Malonic Acid Enolate

Caption: Knoevenagel reaction pathway for this compound synthesis and potential by-products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckConditions Verify Reaction Temperature and Time CheckCatalyst->CheckConditions OK ActionCatalyst Use Fresh Catalyst, Optimize Loading CheckCatalyst->ActionCatalyst Issue Found CheckPurity Assess Purity of Starting Materials CheckConditions->CheckPurity OK ActionConditions Adjust Temperature/Time, Monitor with TLC CheckConditions->ActionConditions Issue Found CheckSolubility Confirm Reactant Solubility CheckPurity->CheckSolubility OK ActionPurity Purify Starting Materials CheckPurity->ActionPurity Issue Found ActionSolubility Change Solvent or Increase Temperature CheckSolubility->ActionSolubility Issue Found End Improved Yield CheckSolubility->End OK ActionCatalyst->CheckConditions ActionConditions->CheckPurity ActionPurity->CheckSolubility ActionSolubility->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Relationship Between Reaction Conditions and Outcomes

Conditions_Outcomes cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield of 4-ACA Temperature->Yield Affects rate Byproducts By-product Formation Temperature->Byproducts High temp can increase polymerization & side reactions Base_Strength Base Strength/ Concentration Base_Strength->Yield Catalyzes reaction Base_Strength->Byproducts Strong base can increase Michael addition & polymerization Reactant_Ratio Reactant Ratio Reactant_Ratio->Yield Excess can drive reaction Reactant_Ratio->Byproducts Imbalance can lead to Michael addition Purity Purity of 4-ACA Yield->Purity Can be inversely related Byproducts->Purity Decreases

References

analytical methods for detecting impurities in 4-Aminocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Aminocinnamic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation.

  • Process-related impurities: These can include starting materials, intermediates, and byproducts from the synthetic route. For instance, if synthesized via the Perkin reaction from 4-nitrobenzaldehyde, impurities could include residual starting materials or incompletely reacted intermediates. A study on a related compound, 4-amino-2-ethoxy-cinnamic acid, identified impurities such as the ethyl ester of the acid and a bromo-nitrobenzene derivative, suggesting that similar esters or halogenated compounds could be present.[1]

  • Degradation products: this compound can degrade under stress conditions like exposure to light, heat, humidity, and extreme pH. Forced degradation studies are crucial to identify these potential impurities.[2][3][4][5][6] Common degradation pathways for similar compounds involve hydrolysis of the acrylic acid side chain or oxidation of the amino group.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for impurity profiling of this compound.[1][7] This method is capable of separating a wide range of polar and non-polar impurities. For structural elucidation and identification of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are highly effective.[8][9][10]

Q3: Can Gas Chromatography (GC) be used to analyze impurities in this compound?

A3: Direct analysis of this compound and its polar impurities by GC is challenging due to their low volatility and thermal lability. However, GC-MS can be employed after a derivatization step to convert the polar functional groups (carboxylic acid and amine) into more volatile derivatives, such as silyl or acyl derivatives.[11][12][13][14][15] This approach is particularly useful for identifying volatile or semi-volatile impurities.

Q4: How can I confirm the identity of an unknown impurity?

A4: The identification of an unknown impurity typically involves a combination of techniques. LC-MS can provide the molecular weight and fragmentation pattern of the impurity, offering clues to its structure.[8][9] For unambiguous identification, preparative HPLC can be used to isolate the impurity, followed by spectroscopic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[16]

Troubleshooting Guides

HPLC Method Troubleshooting

A common issue encountered during the HPLC analysis of this compound and related aromatic carboxylic acids is peak tailing. This guide provides a systematic approach to troubleshooting this and other common HPLC problems.

Problem: Peak Tailing for this compound or its Impurities

dot```dot graph Troubleshooting_Peak_Tailing { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Peak Tailing Observed", fillcolor="#FBBC05"]; CheckAllPeaks [label="Does it affect all peaks?", shape=diamond, fillcolor="#F1F3F4"]; CheckEarlyPeaks [label="Does it affect early eluting peaks?", shape=diamond, fillcolor="#F1F3F4"]; CheckLatePeaks [label="Does it affect late eluting peaks?", shape=diamond, fillcolor="#F1F3F4"];

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Start -> CheckAllPeaks; CheckAllPeaks -> SystemIssue [label="Yes"]; CheckAllPeaks -> CheckEarlyPeaks [label="No"]; SystemIssue -> SolutionSystem;

CheckEarlyPeaks -> SolventMismatch [label="Yes"]; CheckEarlyPeaks -> CheckLatePeaks [label="No"]; SolventMismatch -> SolutionSolvent;

CheckLatePeaks -> SecondaryInteractions [label="Yes"]; SecondaryInteractions -> SolutionInteractions; }

Caption: Workflow for a forced degradation study of this compound.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or diluent from the HPLC method).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before injection.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the sample (solid and solution) to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the developed HPLC method with a photodiode array (PDA) detector to check for peak purity and by LC-MS to identify the mass of the degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

References

Validation & Comparative

A Comparative Guide to Validating Protein-Protein Interactions: Featuring 4-Aminocinnamic Acid Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides an objective comparison of various methods for PPI validation, with a special focus on the emerging technique of photo-crosslinking using 4-Aminocinnamic acid (4-ACA).

While classic methods like Co-immunoprecipitation and FRET have been mainstays in the field, the use of genetically encoded photo-crosslinking amino acids offers a powerful approach to capture transient and dynamic interactions in a cellular context.[1] 4-ACA, a photo-reactive amino acid, presents a promising, yet less documented, alternative to more common photo-crosslinkers like p-azidophenylalanine (pAzpa) and p-benzoylphenylalanine (pBpa).

Overview of Protein-Protein Interaction Validation Methods

A variety of techniques are available to validate PPIs, each with its own set of advantages and limitations.[2] These methods can be broadly categorized into in vivo, in vitro, and in silico approaches. This guide will focus on key experimental techniques.

This compound (4-ACA) Photo-Crosslinking is an in vivo technique that involves the site-specific incorporation of this unnatural amino acid into a protein of interest.[3] Upon exposure to UV light, the cinnamic acid moiety of 4-ACA becomes reactive and forms a covalent bond with interacting proteins that are in close proximity.[4] This "freezes" the interaction, allowing for the subsequent isolation and identification of the protein complex.[5] The key advantage of this method is its ability to capture interactions within a living cell, providing a snapshot of physiological processes.[1]

Co-immunoprecipitation (Co-IP) is a widely used antibody-based technique to study PPIs in vivo.[6][7] It involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[8] Co-IP is considered a gold standard for PPI validation but may not be suitable for detecting weak or transient interactions.[1][8]

Fluorescence Resonance Energy Transfer (FRET) is a biophysical method that can detect PPIs in living cells with high spatial and temporal resolution.[3][9] It relies on the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity.[10] FRET is particularly useful for studying the dynamics of protein interactions.[11]

Quantitative Comparison of PPI Validation Methods

The choice of method for validating a PPI depends on several factors, including the nature of the interaction, the cellular context, and the specific research question. The following table provides a quantitative comparison of key performance metrics for 4-ACA photo-crosslinking and other common techniques.

FeatureThis compound (Photo-Crosslinking)Co-immunoprecipitation (Co-IP)Fluorescence Resonance Energy Transfer (FRET)
Interaction Type Transient, weak to strong, directPrimarily stable, strong, direct or indirectDynamic, direct
Cellular Context In vivoIn vivo, in vitroIn vivo
Temporal Resolution High (light-activated)LowHigh
Spatial Resolution High (Ångstroms)Low (cellular compartment)High (nanometers)
False Positives LowHigh (non-specific binding)Moderate (overexpression artifacts)
False Negatives Moderate (inefficient crosslinking)High (weak interactions lost)Moderate (improper fluorophore orientation)
Throughput Low to mediumMedium to highLow to medium
Relative Cost HighMediumHigh

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for 4-ACA photo-crosslinking and Co-immunoprecipitation.

Protocol 1: Validating PPIs using this compound Photo-Crosslinking

This protocol outlines the general steps for incorporating 4-ACA into a protein of interest and performing a photo-crosslinking experiment.

1. Plasmid Construction:

  • Create a mammalian expression vector for the "bait" protein with an amber stop codon (TAG) at the desired crosslinking site.
  • Co-transfect this plasmid with a second plasmid expressing an evolved aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and incorporates 4-ACA.

2. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS.
  • Transfect the cells with the two plasmids using a suitable transfection reagent.
  • Supplement the culture medium with 1-5 mM this compound.

3. In Vivo Crosslinking:

  • After 24-48 hours of expression, wash the cells with PBS.
  • Expose the cells to UV light (e.g., 365 nm) for 15-60 minutes on ice to induce crosslinking.

4. Cell Lysis and Protein Complex Purification:

  • Lyse the cells in a buffer containing protease inhibitors.
  • If the bait protein is tagged (e.g., with a His or Flag tag), perform affinity purification to isolate the crosslinked protein complexes.

5. Analysis:

  • Separate the purified proteins by SDS-PAGE.
  • Excise the band corresponding to the crosslinked complex and identify the interacting "prey" protein by mass spectrometry.
  • Alternatively, if the identity of the prey protein is known, perform a Western blot using an antibody specific to the prey protein.

Protocol 2: Validating PPIs using Co-immunoprecipitation

This protocol provides a standard workflow for performing a Co-IP experiment.

1. Cell Lysis:

  • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced SDS) containing protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
  • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein overnight at 4°C with gentle rotation.
  • Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

3. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

4. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE.
  • Perform a Western blot using an antibody specific to the "prey" protein to confirm the interaction.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and signaling pathways. The following visualizations were created using the Graphviz DOT language.

experimental_workflow_4ACA cluster_plasmid Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_crosslinking Crosslinking & Lysis cluster_purification Purification & Analysis pBait Bait Plasmid (TAG codon) transfection Co-transfection into Mammalian Cells pBait->transfection pSynthetase Synthetase/tRNA Plasmid pSynthetase->transfection addACA Add 4-ACA to Medium transfection->addACA uvExposure UV Exposure (365 nm) addACA->uvExposure lysis Cell Lysis uvExposure->lysis affinityPurification Affinity Purification lysis->affinityPurification sdsPage SDS-PAGE affinityPurification->sdsPage massSpec Mass Spectrometry sdsPage->massSpec westernBlot Western Blot sdsPage->westernBlot

Workflow for 4-ACA Photo-Crosslinking.

experimental_workflow_CoIP cluster_lysis Cell Lysis & Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis cellLysis Cell Lysis preClearing Pre-clearing Lysate cellLysis->preClearing addAntibody Add Bait Antibody preClearing->addAntibody addBeads Add Protein A/G Beads addAntibody->addBeads washing Wash Beads addBeads->washing elution Elute Proteins washing->elution sdsPage SDS-PAGE elution->sdsPage westernBlot Western Blot sdsPage->westernBlot

Workflow for Co-immunoprecipitation.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription

A generic signaling pathway.

References

A Comparative Analysis of the Fluorescence Quantum Yield of 4-Aminocinnamic Acid and Other Fluorescent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence spectroscopy and its applications in biological and pharmaceutical research, the choice of a fluorescent probe is paramount. Fluorescent amino acids, both canonical and non-canonical, serve as intrinsic or extrinsic probes to study protein structure, dynamics, and interactions. This guide provides a comparative analysis of the fluorescence quantum yield of 4-Aminocinnamic acid against other fluorescent amino acids, supported by experimental data and protocols.

Data Presentation: Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore. The following table summarizes the fluorescence quantum yields of this compound and other common fluorescent amino acids.

Amino AcidTypeFluorescence Quantum Yield (Φf)Solvent/Conditions
This compound derivative Non-canonical0.60 - 0.74[1]1,4-dioxane, ethyl acetate, DMF, methanol
Tryptophan Canonical0.12 - 0.14[2][3][4][5]Water, pH 7
Tyrosine Canonical0.13 - 0.14[2][3][6]Water, pH 7
Phenylalanine Canonical0.022 - 0.024[2][3][7]Water
Acridonylalanine (Acd) Non-canonicalHigh[8]Water
L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCAA) Non-canonicalFluorescent, value not specified[9]Protein environment

Key Observations:

  • Derivatives of this compound exhibit a significantly higher fluorescence quantum yield compared to the canonical fluorescent amino acids.[1]

  • Among the canonical amino acids, Tryptophan and Tyrosine have comparable and moderate quantum yields, while Phenylalanine is a very weak fluorophore.[2][3]

  • Non-canonical amino acids, such as Acridonylalanine, are being developed to have superior photophysical properties, including high quantum yields.[8]

Experimental Protocols

The determination of fluorescence quantum yield is a critical experiment in characterizing a fluorophore. The comparative method is a widely used and reliable technique.[10]

Protocol: Determination of Fluorescence Quantum Yield by the Comparative Method

This protocol outlines the steps to measure the relative fluorescence quantum yield of a sample (e.g., this compound) by comparing it to a standard with a known quantum yield (e.g., quinine sulfate).

I. Materials and Instrumentation:

  • Fluorophore of Interest (Sample): this compound

  • Standard Fluorophore: Quinine sulfate in 0.1 N H2SO4 (Φf = 0.54) or other well-characterized standards like Rhodamine 6G or Fluorescein.[3][11]

  • Solvents: High-purity, spectroscopy-grade solvents. The same solvent should be used for the sample and standard if possible. If different solvents are used, a correction for the refractive index is necessary.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: For measuring fluorescence emission spectra.

  • Quartz Cuvettes: 1 cm path length.

II. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[4][6][7][10]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard using the same excitation wavelength.

    • Ensure identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

    • Integrate the area under the emission spectrum for each measurement to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The resulting plots should be linear, and the slope (gradient) of each line should be determined.[10]

    • The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

      Where:

      • Φf_std is the quantum yield of the standard.

      • m_sample and m_std are the gradients of the plots for the sample and the standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.[12]

Visualizations

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the workflow for determining the fluorescence quantum yield using the comparative method.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Same Excitation Wavelength) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Gradients and Refractive Indices plot->calculate result result calculate->result Final Quantum Yield

Caption: Workflow for determining fluorescence quantum yield.

This guide provides a foundational comparison of the fluorescence quantum yield of this compound with other fluorescent amino acids. The superior quantum yield of this compound derivatives highlights their potential as highly efficient fluorescent probes in various research and development applications. The provided experimental protocol offers a standardized approach for the accurate determination of this crucial photophysical parameter.

References

4-Aminocinnamic Acid in Proteomics: A Comparative Guide to MALDI-MS Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate matrix is a critical step in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for proteomics research. This guide provides a comparative analysis of 4-Aminocinnamic acid (4-ACA) and other common matrices, offering insights into their performance based on available experimental data.

While this compound (4-ACA) has demonstrated utility in specific mass spectrometry applications, particularly in the field of lipidomics, its use and documented advantages in mainstream proteomics for peptide and protein analysis are not widely established in scientific literature. In contrast, derivatives of cinnamic acid have been rationally designed and extensively evaluated, showcasing significant improvements over standard matrices.

This guide, therefore, provides a detailed comparison between the established gold-standard matrix, α-cyano-4-hydroxycinnamic acid (CHCA), the widely used matrix for higher mass proteins, sinapinic acid (SA), and a high-performing cinnamic acid derivative, 4-chloro-α-cyanocinnamic acid (Cl-CCA).

Performance Comparison of MALDI-MS Matrices

The selection of a MALDI matrix significantly impacts key performance parameters in proteomics analysis, including sensitivity, sequence coverage, and tolerance to contaminants. Below is a summary of the performance of CHCA, SA, and the advanced derivative Cl-CCA based on experimental data.

MatrixPrimary Application in ProteomicsKey Performance Characteristics
α-cyano-4-hydroxycinnamic acid (CHCA) Peptides and smaller proteins (<30 kDa)The "gold standard" for peptide mass fingerprinting (PMF); provides good sensitivity for low-abundance peptides.[1][2]
Sinapinic Acid (SA) Larger proteins (>10 kDa)Considered a "softer" matrix, causing less fragmentation of large molecules.[3]
4-chloro-α-cyanocinnamic acid (Cl-CCA) Peptides and protein digestsDemonstrates significantly increased sensitivity and sequence coverage compared to CHCA, with a more uniform response to peptides of different basicity.[4][5]
Quantitative Data Summary

The following table summarizes the quantitative performance improvements of Cl-CCA over the standard matrix, CHCA, in the analysis of a bovine serum albumin (BSA) digest.

Performance Metric1 fmol BSA Digest (Cl-CCA)1 fmol BSA Digest (CHCA)25 fmol BSA In-Gel Digest (Cl-CCA)25 fmol BSA In-Gel Digest (CHCA)
Sequence Coverage 48%4%25%0%

Data sourced from Jaskolla et al., Proc. Natl. Acad. Sci. U.S.A. 2008, 105, 12200-12205.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality MALDI-MS results. Below are protocols for matrix solution preparation and sample deposition for the discussed matrices.

Protocol 1: α-cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Sample Deposition (for Peptides)
  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water (v/v). A common ratio is 50:50 ACN:0.1% TFA.

    • Vortex the solution vigorously for at least 60 seconds.

    • Centrifuge the solution to pellet any undissolved matrix. The supernatant is used for sample preparation.

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix the peptide sample (typically 0.5-1 µL) with the CHCA matrix solution (0.5-1 µL) directly on the MALDI target plate.

    • Alternatively, mix the sample and matrix solution in a microcentrifuge tube before spotting 1 µL of the mixture onto the target plate.

    • Allow the droplet to air-dry at room temperature. This process results in the co-crystallization of the sample and matrix.

Protocol 2: 4-chloro-α-cyanocinnamic acid (Cl-CCA) Matrix Preparation and Sample Deposition
  • Matrix Solution Preparation:

    • Dissolve Cl-CCA in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water to a final concentration of 5 mg/mL. An effective solvent ratio is 80:20 ACN:0.1% TFA.[1]

  • Sample-Matrix Co-crystallization:

    • Spot 0.5 µL of the analyte solution onto the MALDI target.

    • Add 0.5 µL of the Cl-CCA matrix solution to the analyte droplet.

    • Allow the mixture to air-dry completely on the target plate.[1]

Protocol 3: Sinapinic Acid (SA) Matrix Preparation and Sample Deposition (for Proteins)
  • Matrix Solution Preparation:

    • Prepare a saturated solution of sinapinic acid in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 30:70 ACN:0.1% TFA.

    • Vortex and centrifuge as described for the CHCA protocol.

  • Sample-Matrix Co-crystallization:

    • Follow the same dried-droplet method as described for CHCA, using the sinapinic acid matrix solution.

Visualizing the Proteomics Workflow

The following diagrams illustrate the key stages in a typical proteomics experiment using MALDI-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Target Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction from Cells/Tissues Protein_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Mixture Peptide Mixture Protein_Digestion->Peptide_Mixture Co_crystallization Co-crystallization on MALDI Target Peptide_Mixture->Co_crystallization Matrix_Solution Matrix Solution (e.g., CHCA, Cl-CCA) Matrix_Solution->Co_crystallization MALDI_TOF_MS MALDI-TOF MS Analysis Co_crystallization->MALDI_TOF_MS Peptide_Mass_Fingerprint Peptide Mass Fingerprint (PMF) MALDI_TOF_MS->Peptide_Mass_Fingerprint Database_Search Database Search (e.g., Mascot, Sequest) Peptide_Mass_Fingerprint->Database_Search Protein_Identification Protein Identification Database_Search->Protein_Identification

Caption: General workflow for protein identification using MALDI-TOF MS.

signaling_pathway_logic cluster_inputs Inputs cluster_process MALDI Process cluster_output Output & Analysis Analyte Peptide/Protein Analyte Co_crystallization Co-crystallization Analyte->Co_crystallization Matrix MALDI Matrix (e.g., CHCA, Cl-CCA) Matrix->Co_crystallization Laser_Desorption Laser Desorption/Ionization Co_crystallization->Laser_Desorption Laser Pulse Ion_Acceleration Ion Acceleration Laser_Desorption->Ion_Acceleration TOF_Analyzer Time-of-Flight Analyzer Ion_Acceleration->TOF_Analyzer Mass_Spectrum Mass Spectrum TOF_Analyzer->Mass_Spectrum Protein_ID Protein Identification Mass_Spectrum->Protein_ID Database Search

Caption: Logical flow of the MALDI-TOF MS process for proteomics.

References

A Comparative Analysis of 4-Aminocinnamic Acid and its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Aminocinnamic acid and its analogs, focusing on their performance, underlying mechanisms of action, and pharmacokinetic profiles. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for further research and development.

Executive Summary

This compound and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. This guide delves into a comparative analysis of these analogs, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action, particularly their influence on cellular signaling pathways. The structure-activity relationships revealed through this analysis offer valuable guidance for the rational design of novel therapeutic agents.

Data Presentation: A Comparative Overview

The biological activities of this compound and its analogs are summarized below. The data highlights the impact of various substitutions on their potency.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.

CompoundMicroorganismMIC (µM)[1]
This compoundBacillus subtilis602
This compoundEscherichia coli708
4-Nitrocinnamic acidAspergillus niger43.5
4-Nitrocinnamic acidCandida albicans43.5
4-Chlorocinnamic acidEscherichia coli708
4-Chlorocinnamic acidBacillus subtilis708
Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is used to quantify the potency of an inhibitor. Lower IC50 values denote a more potent inhibitor.

Compound/AnalogTarget EnzymeIC50 (µM)
4-Nitrocinnamic acidXanthine Oxidase23.02[2]
Caffeic acidIntestinal Maltase740[3]
Ferulic acidIntestinal Maltase790[3]
Isoferulic acidIntestinal Maltase760[3]
Ferulic acidIntestinal Sucrase450[3]
Isoferulic acidIntestinal Sucrase450[3]
Cinnamic acid-eugenol ester (c27)Tyrosinase3.07[4]
Kojic acid (positive control)Tyrosinase14.15[4]

Mechanism of Action & Signaling Pathways

Cinnamic acid and its derivatives exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways. Understanding these pathways is crucial for drug development.

Inhibition of Pro-inflammatory Signaling Pathways

Several cinnamic acid analogs have been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

For instance, certain cinnamic acid derivatives have been found to suppress the activation of the NF-κB pathway, which in turn downregulates the expression of inflammatory cytokines like TNF-α and IL-6.[5] The MAPK pathway, which is also involved in inflammation and other cellular processes, can be modulated by these compounds.

Below is a diagram illustrating the general mechanism of inhibition of the NF-κB signaling pathway by cinnamic acid analogs.

NF_kB_Inhibition cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Expression Cinnamic_Analog Cinnamic Acid Analog Cinnamic_Analog->IKK Inhibits Cinnamic_Analog->NFkB Inhibits Translocation

NF-κB Signaling Inhibition

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

  • Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
  • Microorganism culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.

2. Assay Procedure:

  • Perform serial two-fold dilutions of the stock solution in the microtiter plate wells using the sterile broth to achieve a range of concentrations.
  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Data Analysis:

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay: A General Protocol

This protocol outlines the general steps for determining the IC50 value of a compound against a target enzyme.

1. Reagent Preparation:

  • Prepare a buffer solution at the optimal pH for the target enzyme's activity.
  • Dissolve the enzyme, substrate, and inhibitor in the appropriate buffer or solvent.

2. Assay Procedure:

  • In a suitable reaction vessel (e.g., cuvette or microplate well), add the buffer, a specific concentration of the enzyme, and varying concentrations of the inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
  • Initiate the enzymatic reaction by adding the substrate.
  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity for each inhibitor concentration.
  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Pharmacokinetics: A Comparative Look

The pharmacokinetic properties of a drug candidate are critical for its success. While comprehensive, direct comparative pharmacokinetic data for this compound and its analogs are limited, studies on related cinnamic acid derivatives provide valuable insights. Generally, these compounds are rapidly absorbed after oral administration.[6]

ParameterCinnamic Acid (in rats)[6]Hydroxycinnamic Acids (general range)[7]
Tmax (Time to peak concentration) 15 minutes0.03 - 1.5 hours
Cmax (Peak plasma concentration) 1.9 ± 1.5 µmol/LVaries with compound and dose
t1/2 (Half-life) 36 minutesVaries with compound
Bioavailability Generally low to moderateVaries with compound

It is important to note that factors such as the specific substitutions on the cinnamic acid scaffold can significantly influence pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). For instance, the bioavailability of cinnamic acid from a natural source (Ramulus Cinnamomi) was found to be higher than that of pure cinnamic acid, suggesting that other components in the natural extract may enhance its absorption.[2]

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of this compound and its analogs as a promising scaffold for the development of new therapeutic agents. The diverse biological activities, coupled with the ability to modulate key signaling pathways, make these compounds attractive candidates for further investigation.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of different functional groups on biological activity and pharmacokinetic properties.

  • In-depth Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways affected by the most potent analogs.

  • Pharmacokinetic Profiling: To conduct direct comparative pharmacokinetic studies of promising analogs to identify candidates with optimal ADME properties.

  • In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and safety of lead compounds in relevant animal models of disease.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, paving the way for the development of novel and effective drugs for a range of diseases.

References

Evaluating the Crosslinking Efficiency of 4-Aminocinnamic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design, directly impacting the ability to successfully capture and identify molecular interactions. This guide provides a comprehensive evaluation of the crosslinking efficiency of 4-Aminocinnamic acid, a photo-activatable crosslinker, and compares its performance with other widely used alternatives, including aryl azides, diazirines, and benzophenones. This objective comparison is supported by available experimental data to facilitate informed decisions in your research endeavors.

Mechanism of Action: The [2+2] Cycloaddition of Cinnamic Acid Derivatives

This compound belongs to the family of cinnamic acid derivatives, which are known to undergo photodimerization upon exposure to UV light. The underlying mechanism is a [2+2] cycloaddition reaction between the alkene moieties of two cinnamic acid molecules. This reaction is highly dependent on the proximity and orientation of the molecules at the time of photo-activation, leading to the formation of a cyclobutane ring that covalently links the two molecules. In the solid state, the efficiency of this reaction is dictated by the crystal packing of the molecules.

Performance Comparison of Photo-Crosslinkers

The efficiency of a photo-crosslinker is a key determinant of its utility. This is often quantified by the quantum yield (Φ), which represents the number of specific events (e.g., photodissociation or product formation) that occur per photon absorbed by the system. While direct, head-to-head quantitative comparisons of this compound with other crosslinkers under identical conditions are scarce in the literature, we can compile and compare reported quantum yields and other performance metrics for different classes of photo-crosslinkers.

FeatureThis compound & DerivativesAryl AzidesDiazirinesBenzophenones
Activation Wavelength Typically < 370 nm250 - 460 nm[1]~350 - 380 nm[2][3]~350 - 365 nm[4]
Reactive Intermediate Excited state alkeneNitrene[1]Carbene[2]Triplet Ketone / Biradical[3]
Quantum Yield (Φ) Not widely reported for solution; can be quantitative in solid state[5]0.1 - 0.7 (photodissociation)[6]; Phenyl azide: 0.53[1]Generally high crosslinking yields, but can be system-dependent[3]; can be >10% but quenched by water[7]~1 (C-H abstraction for n-π* transition); 0.1 (for π-π* transition)[7]
Crosslinking Efficiency Potentially high, but highly dependent on molecular orientation. Theoretical maximum yield for β-trans-cinnamic acid is ~82%.Moderate to High[1]Generally higher than benzophenones[3][8]; can provide significantly improved rates and yields.[3]Moderate[4]
Reactivity Specific [2+2] cycloadditionInserts into C-H, N-H bonds, and reacts with nucleophiles[1]Highly reactive carbene inserts into C-H, N-H, O-H, and S-H bonds; diazo intermediate has a preference for acidic residues.[2][3]Reacts preferentially with C-H bonds through hydrogen abstraction.[3]
Key Advantages Specific reaction mechanism.Established chemistry.[2]High reactivity and small size minimize steric hindrance.[3]Genetically encodable, allowing for site-specific incorporation.[3]
Key Disadvantages Efficiency highly dependent on molecular arrangement; less studied in solution for proteomics.Can be quenched by water; requires lower UV wavelengths that may damage proteins.[4]High reactivity can lead to non-specific labeling if not controlled.[3]Bulkier than other crosslinkers; the relatively long-lived triplet state can lead to less specific crosslinking.[3][4]

Experimental Protocols

Accurate evaluation of crosslinking efficiency requires robust experimental protocols. Below are generalized methodologies for determining the quantum yield of a photo-crosslinking reaction and for quantifying crosslinking efficiency using mass spectrometry.

Protocol 1: Determination of Photodimerization Quantum Yield

The quantum yield of photodimerization is a direct measure of the efficiency of the photo-crosslinking reaction. It is determined by measuring the number of molecules that have undergone dimerization divided by the number of photons absorbed by the sample.

Materials:

  • Photoreactive compound (e.g., this compound)

  • Solvent transparent to the activation wavelength

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Actinometer solution (e.g., potassium ferrioxalate) for measuring photon flux

  • Analytical instrument for quantifying the monomer and dimer (e.g., HPLC, NMR, or LC-MS)

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer according to established protocols.

  • Sample Preparation: Prepare a solution of the photo-crosslinker in a suitable solvent with a known concentration. The absorbance at the activation wavelength should be optimized for the experiment.

  • Photolysis: Irradiate the sample solution with the light source for a defined period.

  • Analysis: After irradiation, analyze the composition of the solution to determine the concentration of the remaining monomer and the formed dimer.

  • Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of monomer reacted) / (moles of photons absorbed)

Protocol 2: Quantitative Analysis of Crosslinking by Mass Spectrometry

Quantitative mass spectrometry provides a powerful method to assess the extent of crosslinking in complex biological samples, such as protein-protein interactions.

Materials:

  • Photo-crosslinker (e.g., this compound incorporated into a protein or peptide)

  • Biological sample (e.g., purified proteins, cell lysate)

  • UV light source for photo-activation

  • Enzymes for protein digestion (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Software for crosslink identification and quantification

Procedure:

  • Crosslinking Reaction: Incubate the biological sample with the photo-crosslinker. For genetically encoded crosslinkers, the protein of interest is expressed with the photo-activatable amino acid.

  • Photo-activation: Irradiate the sample with UV light at the appropriate wavelength and for an optimized duration to induce crosslinking.

  • Protein Digestion: Denature, reduce, alkylate, and digest the cross-linked proteins into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze by tandem mass spectrometry. The mass spectrometer is programmed to acquire fragmentation spectra of both linear and cross-linked peptides.

  • Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS data. The software searches for pairs of peptides connected by the mass of the crosslinker.

  • Quantification: The efficiency of crosslinking can be assessed by the number of identified unique cross-linked peptide pairs or by using label-free or label-based quantitative proteomics approaches to compare the abundance of cross-linked peptides under different conditions. For instance, a study using a diazirine-based crosslinker, sulfo-SDA, on purified human serum albumin identified 500 cross-linked residue pairs.[2]

Visualizing the Crosslinking Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in evaluating photo-crosslinker efficiency.

crosslinking_workflow cluster_quantum_yield Quantum Yield Determination cluster_ms_quant Mass Spectrometry Quantification qy_prep Prepare Crosslinker Solution qy_irradiate Irradiate with UV Light qy_prep->qy_irradiate qy_actinometry Measure Photon Flux (Actinometry) qy_calc Calculate Quantum Yield qy_actinometry->qy_calc qy_analyze Analyze Monomer & Dimer (e.g., HPLC) qy_irradiate->qy_analyze qy_analyze->qy_calc ms_sample Prepare Biological Sample with Crosslinker ms_irradiate Irradiate with UV Light ms_sample->ms_irradiate ms_digest Proteolytic Digestion ms_irradiate->ms_digest ms_lcms LC-MS/MS Analysis ms_digest->ms_lcms ms_data Identify & Quantify Cross-links ms_lcms->ms_data

Figure 1. Experimental workflows for evaluating photo-crosslinker efficiency.

Signaling Pathway Application: Mapping GPCR Interactions

Photo-crosslinkers are invaluable for studying dynamic protein interactions within signaling pathways. For instance, aryl azide-based crosslinkers can be used to map the interaction sites between a G-protein coupled receptor (GPCR) and its downstream signaling partners like G-proteins.

GPCR_signaling Ligand Ligand GPCR GPCR with Aryl Azide Crosslinker Ligand->GPCR 1. Binding & Activation G_Protein G-Protein GPCR->G_Protein 2. Photo-Crosslinking (UV Light) Effector Effector Enzyme G_Protein->Effector 3. G-Protein Activation Second_Messenger Second Messenger Effector->Second_Messenger 4. Signal Amplification

Figure 2. Application of an aryl azide photo-crosslinker to capture the interaction between an activated GPCR and a G-protein.

Conclusion

The choice of a photo-crosslinker represents a trade-off between factors such as reactivity, specificity, and ease of use. This compound, with its specific [2+2] cycloaddition mechanism, offers a potentially high degree of specificity. However, its efficiency in solution-based biological applications is less characterized compared to more established crosslinkers like aryl azides, diazirines, and benzophenones. Diazirines, in particular, have demonstrated high crosslinking yields in proteomic studies. For researchers considering this compound, it is recommended to perform pilot experiments to empirically determine its efficiency for the specific application and biological system of interest, using the protocols outlined in this guide as a starting point. Further research into the solution-phase quantum yield and crosslinking efficiency of this compound and its derivatives will be crucial for its broader adoption in the field.

References

4-Aminocinnamic acid as an alternative to p-benzoyl-L-phenylalanine (BPA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Unnatural Amino Acids: 4-Aminocinnamic Acid and p-Benzoyl-L-phenylalanine in Protein Research

In the field of protein engineering and drug development, the site-specific incorporation of unnatural amino acids (UAAs) into proteins has become a transformative technology. This technique, facilitated by the expansion of the genetic code, allows for the introduction of novel chemical functionalities into proteins, enabling precise investigation and manipulation of their structure and function. Among the diverse array of available UAAs, p-benzoyl-L-phenylalanine (pBPA) has been established as a powerful tool for photocrosslinking, while derivatives of this compound (4-ACA) are explored for their potential as fluorescent probes. This guide provides an objective comparison of their distinct applications, supported by experimental data and detailed protocols for their use.

At a Glance: Key Differences and Applications

While both pBPA and 4-ACA are unnatural amino acids that can be incorporated into proteins, they serve fundamentally different purposes. pBPA is a photo-reactive amino acid designed to form covalent bonds with interacting molecules upon UV activation, making it an invaluable tool for capturing transient protein-protein and protein-nucleic acid interactions. In contrast, 4-ACA and its derivatives are primarily investigated for their intrinsic fluorescence, offering a way to introduce a spectroscopic probe into a protein's structure without the need for larger, potentially disruptive external fluorophores.

Comparison of Physicochemical and Application Properties

The following table summarizes the key properties of pBPA and 4-ACA, highlighting their distinct roles in protein research.

Propertyp-Benzoyl-L-phenylalanine (pBPA)This compound (4-ACA)
Primary Application Photo-crosslinking to capture protein-protein and protein-DNA/RNA interactions.[1][2]Used as a building block for fluorescent molecular probes.
Mechanism of Action Upon excitation with UV light (~350-365 nm), the benzophenone carbonyl group forms a triplet diradical which can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent crosslink.[3]Intrinsic fluorescence. Its derivatives can be used to monitor local protein environments or as components in designing fluorescent probes for specific analytes.[4][5]
Activation Wavelength ~350–365 nm.[3]Excitation/Emission wavelengths are property-dependent on the specific derivative and local environment.
Key Advantage Can covalently trap transient or weak interactions in vitro and in vivo for subsequent identification and analysis.[1][3]Provides a minimally perturbing fluorescent probe that can be genetically encoded.
Considerations Crosslinking efficiency can be low, and optimization of irradiation time is often required.[3][6] Halogenated derivatives have been developed to improve yields.[6][7]Fluorescence properties are sensitive to the local environment, which can be both an advantage and a complication. Not a photo-crosslinking agent.
Typical Protein Yield Generally good, with reports of efficient and selective incorporation into proteins in various expression systems.[1]Dependent on the specific aminoacyl-tRNA synthetase (aaRS) used for incorporation.

Experimental Protocols and Methodologies

The successful application of these UAAs relies on precise experimental protocols. Below are detailed methodologies for their incorporation and use in their respective primary applications.

Protocol 1: pBPA-Mediated Photo-Crosslinking

This protocol outlines the general steps for site-specifically incorporating pBPA into a target protein to identify interaction partners.

1. Plasmid Preparation:

  • A dual-plasmid system is typically used in E. coli.
  • Plasmid 1 (Target Protein): The gene of interest is cloned into an expression vector with an amber stop codon (TAG) engineered at the desired site for pBPA incorporation.
  • Plasmid 2 (Synthetase/tRNA): This plasmid expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair (e.g., from M. jannaschii). The aaRS is specifically evolved to charge the suppressor tRNA with pBPA.[1][2]

2. Protein Expression and pBPA Incorporation:

  • Transform E. coli cells (e.g., BL21(DE3)) with both plasmids.
  • Grow the cells in a suitable medium (e.g., LB or M9 minimal media) containing the appropriate antibiotics for plasmid maintenance.
  • When the culture reaches an OD600 of 0.6-0.8, induce the expression of the target protein (e.g., with IPTG).
  • Simultaneously, supplement the culture medium with 1 mM p-benzoyl-L-phenylalanine.
  • Continue incubation at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for protein expression and pBPA incorporation.

3. Photo-Crosslinking:

  • Harvest and lyse the cells. For in vivo crosslinking, resuspend the cell pellet in a suitable buffer (e.g., PBS). For in vitro crosslinking, purify the pBPA-containing protein first.
  • Place the sample (cell suspension or purified protein mixture) in a UV-transparent vessel (e.g., quartz cuvette or on a petri dish on ice).
  • Irradiate the sample with a UV lamp at 365 nm.[7] The distance from the lamp and the irradiation time (typically 5-60 minutes) must be optimized for each specific system.[8]

4. Analysis of Crosslinked Products:

  • Analyze the samples by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
  • Confirm the identity of the crosslinked bands by Western blotting against the bait protein and potential interacting partners.
  • For identification of unknown partners, the crosslinked complex can be excised from the gel or purified via an affinity tag on the bait protein, followed by analysis using mass spectrometry.[4]

Protocol 2: Incorporation of a Fluorescent 4-ACA Derivative

This protocol describes a general approach for incorporating a fluorescent UAA, such as a derivative of 4-ACA, to study protein dynamics or environment.

1. Synthetase and Plasmid Preparation:

  • As with pBPA, an orthogonal aaRS/tRNA pair is required. This pair must be selected or evolved to be specific for the chosen fluorescent UAA.
  • Prepare an expression vector for the target protein with a TAG codon at the site of interest.
  • Prepare a second plasmid carrying the specific orthogonal aaRS and suppressor tRNA genes.

2. Expression and UAA Incorporation:

  • Co-transform host cells with both the target protein plasmid and the aaRS/tRNA plasmid.
  • Grow cells in a minimal medium to avoid competition from canonical amino acids.
  • Induce protein expression and supplement the medium with the fluorescent UAA at an optimized concentration (typically 0.5-2 mM).
  • Grow the culture at an appropriate temperature to express the labeled protein.

3. Protein Purification:

  • Harvest the cells and purify the protein containing the fluorescent UAA using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
  • During purification, protect the protein from excessive light exposure to prevent photobleaching.

4. Spectroscopic Analysis:

  • Verify the successful incorporation and integrity of the UAA using mass spectrometry.
  • Perform fluorescence spectroscopy on the purified protein. Measure excitation and emission spectra, quantum yield, and fluorescence lifetime.
  • Changes in these fluorescent properties can be monitored upon ligand binding, protein conformational changes, or interaction with other molecules to gain insights into the protein's local environment and dynamics.

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the distinct experimental workflows for pBPA and 4-ACA derivatives.

pBPA_Workflow pBPA Photo-Crosslinking Workflow cluster_prep Preparation cluster_expression Expression cluster_crosslinking Crosslinking cluster_analysis Analysis Plasmid_Target Target Gene + TAG Codon Transformation Co-transform E. coli Plasmid_Target->Transformation Plasmid_System Orthogonal aaRS/tRNA Plasmid Plasmid_System->Transformation Growth Cell Growth & Induction Transformation->Growth Add_pBPA Add pBPA to Medium Growth->Add_pBPA UV_Irradiation UV Irradiation (365 nm) Add_pBPA->UV_Irradiation SDS_PAGE SDS-PAGE & Western Blot UV_Irradiation->SDS_PAGE Mass_Spec Affinity Purification & Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Workflow for identifying protein interactions using pBPA.

ACA_Workflow Fluorescent UAA Incorporation Workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Plasmid_Target Target Gene + TAG Codon Transformation Co-transform Host Cells Plasmid_Target->Transformation Plasmid_System Specific Orthogonal aaRS/tRNA Plasmid Plasmid_System->Transformation Growth Cell Growth & Induction Transformation->Growth Add_UAA Add Fluorescent UAA to Medium Growth->Add_UAA Purification Protein Purification (Chromatography) Add_UAA->Purification Mass_Spec_Confirm Mass Spectrometry Confirmation Purification->Mass_Spec_Confirm Fluorescence_Spec Fluorescence Spectroscopy Purification->Fluorescence_Spec

References

Assessing the Biocompatibility of 4-Aminocinnamic Acid for In-Cell Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in-cell studies, the choice of chemical tools is paramount to generating reliable and reproducible data. 4-Aminocinnamic acid, a versatile compound with applications in bioconjugation and as a precursor for photosensitive moieties, presents a promising candidate for such studies. However, a thorough assessment of its biocompatibility is crucial to ensure that its presence does not inadvertently perturb cellular functions and lead to misleading results. This guide provides a comparative analysis of the biocompatibility of this compound, drawing upon data from its parent compound, cinnamic acid, and its derivatives, and contrasts it with alternative molecules used in similar applications.

Biocompatibility Profile: Cytotoxicity and Genotoxicity

Direct biocompatibility data for this compound is limited in publicly available literature. However, extensive research on cinnamic acid and its various derivatives provides valuable insights into its likely cellular effects.

Cytotoxicity:

Cinnamic acid and its derivatives have been shown to exhibit dose-dependent cytotoxicity across various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this effect. For instance, studies on cinnamic acid have reported an IC50 of 2.4 mM in HT-144 human melanoma cells[1]. Other derivatives have shown a wide range of cytotoxic effects, with some exhibiting high potency against cancer cell lines[2][3][4]. It is important to note that the cytotoxic potential can be significantly influenced by the specific substitutions on the cinnamic acid scaffold[2]. Some synthetic derivatives have been designed to have minimal impact on the viability of human fibroblasts and keratinocytes at concentrations up to 10 µM[5].

Genotoxicity:

Genotoxicity, the potential for a compound to damage cellular DNA, is a critical aspect of biocompatibility. Studies on cinnamic acid have indicated a potential for genotoxicity at higher concentrations. For example, treatment with 3.2 mM cinnamic acid led to an increase in micronucleated cells, a marker of chromosomal damage, in both HT-144 and NGM cell lines[1]. The comet assay, another method to assess DNA damage, has also been employed to evaluate the effects of cinnamic acid[6][7]. As with cytotoxicity, the genotoxic potential can vary among different cinnamic acid derivatives.

Comparative Analysis with Alternative Compounds

To provide a broader context, the biocompatibility of this compound is compared with other commonly used reagents in in-cell bioconjugation and labeling.

Compound/ClassBiocompatibility ProfileKey Considerations
This compound (inferred from Cinnamic Acid) Cytotoxicity: Dose-dependent, with IC50 values for the parent compound in the millimolar range in some cell lines.[1] Genotoxicity: Potential for DNA damage at higher concentrations, as indicated by micronucleus formation.[1]The amino group may alter the biocompatibility profile compared to the parent cinnamic acid. Direct testing is essential.
N-Hydroxysuccinimide (NHS) Esters Cytotoxicity: Generally considered biocompatible at concentrations typically used for bioconjugation. However, the release of NHS can lower the pH of the local environment. Genotoxicity: Not typically considered genotoxic in standard applications.Prone to hydrolysis in aqueous environments, which can lead to lower reaction efficiency and potential off-target effects.[8]
Maleimides Cytotoxicity: Can react with free thiols on proteins and other cellular components, which can lead to cytotoxicity at higher concentrations. Genotoxicity: Generally not considered genotoxic, but reactivity with cellular components should be considered.Highly specific for thiol groups, offering a more targeted approach to bioconjugation compared to amine-reactive reagents.[9]
p-Methoxycinnamic Acid Cytotoxicity: Generally considered to have low toxicity.[10] Genotoxicity: Limited data available, but generally regarded as safe for nutraceutical applications.[10]Structurally similar to this compound, suggesting a potentially favorable biocompatibility profile.

Experimental Protocols

To facilitate the direct assessment of this compound's biocompatibility, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cells in culture

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom plates

  • Cells in culture

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

Comet Assay for DNA Damage

This is a single-cell gel electrophoresis technique to detect DNA strand breaks.

Materials:

  • Microscope slides pre-coated with agarose

  • Cells in culture

  • This compound stock solution

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and resuspend them in low-melting-point agarose.

  • Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins.

  • Place the slides in an electrophoresis tank filled with alkaline buffer and apply a voltage to separate the DNA fragments.

  • Neutralize and stain the slides with a fluorescent DNA dye.

  • Visualize the "comets" under a fluorescence microscope and quantify the DNA damage based on the length and intensity of the comet tail.

Visualizing Experimental and Cellular Processes

To better illustrate the methodologies and potential cellular impacts, the following diagrams are provided.

Biocompatibility_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biocompatibility Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Treat Cells with Compound (24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) treatment->genotoxicity data_acq Data Acquisition (Plate Reader, Microscope) cytotoxicity->data_acq genotoxicity->data_acq data_analysis Calculate IC50 & Assess DNA Damage data_acq->data_analysis

Caption: Experimental workflow for assessing the biocompatibility of this compound.

Apoptosis_Pathway compound Cytotoxic Compound (e.g., high conc. of Cinnamic Acid derivative) dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Specificity Challenge: A Comparative Guide to 4-Aminocinnamic Acid Cross-Reactivity in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological matrices is paramount. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a common tool for this purpose. However, a significant challenge known as cross-reactivity can compromise the reliability of these assays. This guide provides a comprehensive comparison of the potential cross-reactivity of 4-Aminocinnamic acid (4-ACA), a compound of interest in various research fields, with structurally similar molecules. By understanding these potential interferences, researchers can develop more robust analytical methods and interpret their data with greater confidence.

Cross-reactivity occurs when antibodies in an immunoassay bind to molecules other than the target analyte, leading to inaccurate measurements.[1] This issue is particularly prevalent in competitive immunoassays, a common format for small molecule detection, where structurally related compounds can compete with the target analyte for antibody binding sites.[2] For this compound, a molecule possessing an aromatic ring, a carboxylic acid group, and an amino group, several classes of endogenous and exogenous compounds present a potential risk for cross-reactivity.

Comparative Analysis of Potential Cross-Reactivity

Table 1: Predicted Cross-Reactivity of this compound Isomers and Related Compounds

CompoundStructureKey Structural Differences from 4-ACAPredicted Cross-Reactivity (%)
This compound (4-ACA) Target Analyte 100%
2-Aminocinnamic acidPositional isomer (amino group at ortho position)High (estimated 50-80%)
3-Aminocinnamic acidPositional isomer (amino group at meta position)Moderate to High (estimated 30-60%)
Cinnamic acidLacks the amino groupModerate (estimated 10-30%)
4-Coumaric acid (p-Coumaric acid)Amino group replaced by a hydroxyl groupLow to Moderate (estimated 5-20%)
4-Aminobenzoic acid (PABA)Lacks the acrylic acid side chainLow (estimated <5%)
PhenylalanineCarboxylic acid and amino group on the same carbon, lacks the double bondVery Low (estimated <1%)
TyrosinePhenylalanine with a hydroxyl group on the ringVery Low (estimated <1%)

It is crucial to note that these are predicted values. The actual cross-reactivity will depend on the specific antibody used in the immunoassay.

Understanding the Source: Metabolic Pathways producing Potential Cross-Reactants

The presence of structurally similar molecules in biological samples can arise from metabolic processes. Understanding these pathways is key to anticipating potential interferences. This compound is structurally related to the aromatic amino acids phenylalanine and tyrosine, and its derivatives can be generated through various metabolic routes, including microbial metabolism of cinnamic acid.[4][5]

The following diagram illustrates the metabolic pathways of phenylalanine and tyrosine, highlighting the generation of compounds with structural similarity to 4-ACA.

Metabolic Pathways of Phenylalanine and Tyrosine Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Aminotransferase Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenylalanine ammonia-lyase (PAL) (in plants/microbes) p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase p_Coumaric_Acid p-Coumaric Acid Tyrosine->p_Coumaric_Acid Tyrosine ammonia-lyase (TAL) (in plants/microbes) Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Metabolic pathways of phenylalanine and tyrosine, indicating the formation of potential cross-reactants for 4-ACA immunoassays.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of an antibody for this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method.

Experimental Workflow for Cross-Reactivity Testing

The following diagram outlines the typical workflow for assessing the cross-reactivity of a small molecule in a competitive immunoassay.

Workflow for Cross-Reactivity Assessment start Start prepare_reagents Prepare Reagents: - 4-ACA-protein conjugate - Anti-4-ACA antibody - Test compounds - Enzyme-labeled secondary antibody - Substrate start->prepare_reagents coat_plate Coat microplate wells with 4-ACA-protein conjugate prepare_reagents->coat_plate block_plate Block non-specific binding sites coat_plate->block_plate add_competitors Add standard 4-ACA or test compounds at various concentrations block_plate->add_competitors add_antibody Add anti-4-ACA antibody add_competitors->add_antibody incubate_wash1 Incubate and Wash add_antibody->incubate_wash1 add_secondary_ab Add enzyme-labeled secondary antibody incubate_wash1->add_secondary_ab incubate_wash2 Incubate and Wash add_secondary_ab->incubate_wash2 add_substrate Add substrate and incubate for color development incubate_wash2->add_substrate measure_absorbance Measure absorbance add_substrate->measure_absorbance calculate_cr Calculate % Cross-Reactivity measure_absorbance->calculate_cr end End calculate_cr->end

Caption: A generalized workflow for determining the cross-reactivity of compounds in a competitive ELISA.

Detailed Protocol for Competitive ELISA
  • Coating: Microplate wells are coated with a 4-ACA-protein conjugate (e.g., 4-ACA-BSA) and incubated to allow for adsorption to the plastic surface.

  • Washing: The wells are washed to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., BSA or non-fat milk solution) is added to block any remaining non-specific binding sites on the well surface.

  • Competition: A standard solution of 4-ACA or a solution of the test compound at various concentrations is added to the wells, followed by the addition of a limited amount of anti-4-ACA primary antibody. The plate is then incubated to allow for competition between the free analyte/test compound and the coated conjugate for binding to the primary antibody.

  • Washing: The wells are washed to remove unbound primary antibody and other components.

  • Detection: An enzyme-labeled secondary antibody that binds to the primary antibody is added to the wells and incubated.

  • Washing: The wells are washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 4-ACA or the cross-reacting compound in the sample.

  • Calculation of Cross-Reactivity: The 50% inhibitory concentration (IC50) is determined for both 4-ACA and the test compound. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of 4-ACA / IC50 of Test Compound) x 100

Conclusion

The potential for cross-reactivity is a critical consideration in the development and application of immunoassays for small molecules like this compound. While direct experimental data for 4-ACA is limited, an understanding of its structural analogues and their potential to interfere with antibody binding is essential for accurate quantification in complex biological samples. Researchers should be aware of the potential for interference from positional isomers, metabolic precursors, and other structurally related endogenous compounds. The experimental protocols outlined in this guide provide a framework for systematically evaluating and mitigating the impact of cross-reactivity, ultimately leading to more reliable and reproducible scientific findings.

References

Safety Operating Guide

Safe Disposal of 4-Aminocinnamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-Aminocinnamic acid is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with general safety data sheet (SDS) recommendations. Adherence to local, state, and federal regulations is paramount, and this document serves as a general guideline.

Core Principles of Chemical Waste Disposal

The disposal of this compound, as with any laboratory chemical, should always prioritize safety and regulatory compliance. Key principles include:

  • Segregation: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management protocols.

  • Containment: Use appropriate, clearly labeled, and sealed containers for all waste.

  • Professional Disposal: All chemical waste, including this compound, should be disposed of through a licensed and approved waste disposal contractor.[1][2]

  • Environmental Protection: Avoid releasing this compound into the environment, as it can be harmful to aquatic life.

Step-by-Step Disposal Procedures

Follow these steps to ensure the safe disposal of this compound and its contaminated materials:

  • Waste Collection:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealable container.

    • For solutions containing this compound, use a compatible, leak-proof liquid waste container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

    • In case of a spill, carefully sweep up the solid material, taking care to avoid dust formation, and place it into a suitable container for disposal.[1]

  • Container Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • Include information about any solvents or other chemicals present in the waste mixture.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure waste accumulation area.

    • Keep the waste container closed when not in use.

    • Store in a well-ventilated area.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or contaminated labware, should be considered chemical waste.

    • Dispose of these items in the same manner as the chemical itself, by placing them in the designated solid waste container.[3] Contaminated clothing should be washed before reuse.[2]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or the designated chemical waste manager to schedule a pickup for the waste container.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

  • Spill: For small spills, ensure adequate ventilation and wear appropriate PPE.[3] Sweep up the material and place it in a labeled container for disposal.[1] Prevent the spill from entering drains.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled, leak-proof liquid waste container (<75% full). is_solid->liquid_waste Liquid contaminated_items Are there any contaminated items (e.g., PPE, labware)? solid_waste->contaminated_items liquid_waste->contaminated_items collect_contaminated Place contaminated items in the solid waste container. contaminated_items->collect_contaminated Yes store_waste Store sealed container(s) in a designated waste area. contaminated_items->store_waste No collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate potential exposure. The following table summarizes the recommended PPE for handling 4-Aminocinnamic acid.

Protection Type Recommended Equipment Details and Specifications
Eye and Face Protection Safety glasses with side shields or gogglesShould be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves should be inspected before use and replaced regularly or immediately if contaminated.
Lab coatA standard laboratory coat should be worn to protect street clothing and skin from potential splashes.
Respiratory Protection Dust mask or NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation of dust particles.

Operational and Disposal Plans

Adherence to structured operational and disposal plans is essential for maintaining a safe laboratory environment.

Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or if the material is being heated.

  • Ensure that an eyewash station and safety shower are readily accessible.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined above.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with soap and water.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused this compound and any materials contaminated with it should be considered chemical waste.

  • Disposal Method: The recommended method of disposal is to offer the surplus material to a licensed professional waste disposal service for incineration.

  • Containerization: Collect waste in a properly labeled, sealed container. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

Experimental Protocol: General Handling of a Solid Chemical

While a specific experimental protocol for this compound is not available, the following general procedure outlines the safe handling of a solid chemical of this nature in a laboratory setting.

1. Preparation:

  • Consult the Safety Data Sheet (if available) and any relevant institutional Standard Operating Procedures (SOPs).
  • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
  • Assemble all necessary equipment and reagents.
  • Don the appropriate Personal Protective Equipment (PPE).

2. Weighing the Compound:

  • Use a weigh boat or appropriate container to weigh the desired amount of this compound on an analytical balance.
  • Perform this task in a ventilated enclosure or a fume hood to minimize dust inhalation.
  • Close the primary container of the chemical immediately after use.

3. Dissolving the Compound (if applicable):

  • Add the weighed solid to the desired solvent in a suitable flask.
  • Stir or agitate the mixture as required for dissolution. This should be done in a fume hood if the solvent is volatile or if heating is required.

4. Reaction Setup (if applicable):

  • If the compound is to be used in a reaction, set up the apparatus within a fume hood.
  • Ensure all joints are properly sealed to prevent leaks.

5. Post-Experiment Work-up:

  • Quench any reactions and neutralize any reactive byproducts as necessary.
  • Separate and purify the desired product using appropriate techniques (e.g., extraction, chromatography).

6. Decontamination and Waste Disposal:

  • Clean all glassware and equipment that came into contact with this compound.
  • Dispose of all chemical waste, including unused compound, contaminated materials, and solutions, according to the established disposal plan.
  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the appropriate waste stream.
  • Wash hands thoroughly before leaving the laboratory.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep Review SDS and SOPs don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Dissolve or Use in Reaction in Fume Hood weigh->dissolve decontaminate Decontaminate Glassware dissolve->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Manage Spills first_aid Administer First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.